Cholesteryl gamma linolenate
Beschreibung
Eigenschaften
Molekularformel |
C45H74O2 |
|---|---|
Molekulargewicht |
647.1 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,17-18,26,35-36,38-42H,7-10,13,16,19-25,27-34H2,1-6H3/b12-11-,15-14-,18-17-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
InChI-Schlüssel |
GOHHVMNZYOLIPQ-AEYUOTALSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Cholesteryl Gamma-Linolenate: A Technical Guide to its Physical Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl gamma-linolenate, an ester formed from the condensation of cholesterol and gamma-linolenic acid, is a molecule of significant interest in various scientific fields, including biochemistry, pharmacology, and materials science.[1] As a derivative of cholesterol, it plays a role in the transport and storage of this essential lipid.[2][3] The incorporation of gamma-linolenic acid, an omega-6 polyunsaturated fatty acid, bestows unique properties upon the molecule, influencing its physical behavior and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of cholesteryl gamma-linolenate, details on its synthesis and analysis, and insights into its metabolic context.
Core Physical and Chemical Properties
Cholesteryl gamma-linolenate is characterized by the following fundamental properties:
| Property | Value | Source |
| Molecular Formula | C45H74O2 | [4][5] |
| Molecular Weight | 647.07 g/mol | [4][5] |
| CAS Number | 99518-16-8 | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Purity | >99% | [4] |
| Storage | -20°C for long-term storage | [6] |
Experimental Protocols
Enzymatic Synthesis of Cholesteryl Gamma-Linolenate
A viable method for the synthesis of cholesteryl gamma-linolenate involves enzymatic esterification, which offers high specificity and mild reaction conditions. The following protocol is adapted from a general method for synthesizing steryl esters of polyunsaturated fatty acids.[10]
Materials:
-
Cholesterol
-
Gamma-linolenic acid
-
Pseudomonas lipase (immobilized)
-
Organic solvent (e.g., hexane)
-
Water
Procedure:
-
A mixture of cholesterol and gamma-linolenic acid (e.g., in a 3:1 molar ratio) is prepared.[10]
-
An appropriate amount of water (e.g., 30% by weight of the total reactants) is added to the mixture.[10]
-
Immobilized Pseudomonas lipase (e.g., 3000 units/g of reaction mixture) is added as the catalyst.[10]
-
The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours) to achieve a high esterification yield.[10]
-
The product, cholesteryl gamma-linolenate, can be purified from the reaction mixture using techniques such as column chromatography on silica gel.
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
Reversed-phase HPLC is a powerful technique for the analysis and purification of cholesteryl esters. The following outlines a general approach that can be optimized for cholesteryl gamma-linolenate.
Instrumentation:
-
HPLC system with a C18 reversed-phase column.
-
UV or Evaporative Light Scattering Detector (ELSD).
Mobile Phase:
-
A gradient of organic solvents is typically used. A common mobile phase system could be a mixture of isopropanol and acetonitrile, or methanol and acetonitrile.[11]
Protocol Outline:
-
Sample Preparation: The lipid extract containing cholesteryl gamma-linolenate is dissolved in a suitable organic solvent.
-
Injection: A specific volume of the sample is injected onto the HPLC column.
-
Elution: A solvent gradient is applied to separate the different lipid components based on their hydrophobicity. Cholesteryl esters are highly nonpolar and will have long retention times.
-
Detection: The eluted compounds are detected by a UV detector (around 205-210 nm for the ester bond) or an ELSD, which is a universal detector for non-volatile compounds.
-
Quantification: Quantification can be achieved by using an internal standard and generating a calibration curve.
Metabolic Pathway of Cholesteryl Esters
Cholesteryl esters are central to lipid metabolism, serving as the primary form for cholesterol storage and transport within the body.[2][12][13]
References
- 1. CHEBI:88756 [ebi.ac.uk]
- 2. lipotype.com [lipotype.com]
- 3. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 4. larodan.com [larodan.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cholesteryl Gamma Linolenate, 99518-16-8 | BroadPharm [broadpharm.com]
- 7. Solubility Characteristics of Cholesterol Esters - Mahmoud Helmy Chahine - Google Books [books.google.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 13. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Synthesis and Purification of Cholesteryl Gamma-Linolenate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of cholesteryl gamma-linolenate, a cholesterol ester of significant interest in biomedical research. This document details both enzymatic and chemical synthesis methodologies, purification protocols, and relevant biological pathways, offering a valuable resource for researchers in lipid biology, drug delivery, and cardiovascular disease.
Introduction
Cholesteryl gamma-linolenate is a cholesteryl ester formed from the esterification of cholesterol with gamma-linolenic acid (GLA), an omega-6 fatty acid.[1] Cholesteryl esters are the primary form in which cholesterol is stored and transported within the body.[2] The unique properties of GLA, including its anti-inflammatory and potential anti-cancer activities, make its cholesteryl ester a molecule of interest for various research applications.[3][4] This guide provides detailed methods for its synthesis and purification to support these research endeavors.
Synthesis of Cholesteryl Gamma-Linolenate
The synthesis of cholesteryl gamma-linolenate can be achieved through two primary routes: enzymatic synthesis and chemical synthesis.
Enzymatic Synthesis
Enzymatic synthesis offers a mild and highly specific method for the esterification of cholesterol and gamma-linolenic acid, often resulting in high purity and yield. Lipases are the most commonly used enzymes for this purpose.
Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol is based on established methods for the enzymatic synthesis of cholesteryl esters.
Materials:
-
Cholesterol
-
Gamma-linolenic acid (GLA)
-
Immobilized lipase (e.g., from Candida antarctica or Pseudomonas species)
-
Anhydrous hexane or other suitable organic solvent
-
Molecular sieves (3 Å)
-
Stirring hotplate
-
Reaction vessel
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve cholesterol and gamma-linolenic acid in anhydrous hexane. A typical molar ratio is 1:1 to 1:3 (cholesterol:GLA), depending on the specific optimization.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 10% of the total substrate weight.
-
Dehydration: Add molecular sieves to the mixture to remove any residual water, which can inhibit the esterification reaction.
-
Reaction: Stir the mixture at a constant temperature, typically between 40°C and 60°C. The reaction time can vary from several hours to over 24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Enzyme Removal: Once the reaction is complete, remove the immobilized lipase by filtration. The enzyme can often be washed and reused.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude cholesteryl gamma-linolenate.
Chemical Synthesis
Chemical synthesis provides a more traditional and often faster route to cholesteryl gamma-linolenate, although it may require more rigorous purification to remove byproducts and catalysts. A common method involves the use of a carbodiimide coupling agent.
Experimental Protocol: DCC/DMAP-Mediated Esterification
This protocol is a general method for ester synthesis adapted for cholesteryl gamma-linolenate.
Materials:
-
Cholesterol
-
Gamma-linolenic acid (GLA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (0.5 N)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve cholesterol, gamma-linolenic acid (equimolar amounts), and a catalytic amount of DMAP in anhydrous DCM.
-
DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Filtration: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate.
-
Washing: Wash the filtrate sequentially with 0.5 N hydrochloric acid and saturated sodium bicarbonate solution to remove unreacted starting materials and catalysts.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Purification of Cholesteryl Gamma-Linolenate
Purification of the crude product is essential to obtain cholesteryl gamma-linolenate of high purity for research purposes. The choice of method depends on the scale of the synthesis and the required purity.
Silica Gel Column Chromatography
This is a widely used method for the purification of cholesteryl esters.
Experimental Protocol:
-
Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Sample Loading: Dissolve the crude cholesteryl gamma-linolenate in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with the solvent system, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified cholesteryl gamma-linolenate.
High-Performance Liquid Chromatography (HPLC)
For very high purity, reversed-phase HPLC is an effective method.
Experimental Protocol:
-
Column and Mobile Phase: Use a C18 reversed-phase column with a mobile phase such as an isocratic mixture or gradient of acetonitrile and isopropanol.[1][5]
-
Sample Preparation: Dissolve the partially purified product in the mobile phase and filter it through a 0.45 µm filter.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with the chosen mobile phase. Detection is typically performed using a UV detector at around 210 nm.[5]
-
Fraction Collection: Collect the peak corresponding to cholesteryl gamma-linolenate.
-
Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization or evaporation under a stream of nitrogen.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of cholesteryl esters.
Table 1: Comparison of Synthesis Methods for Cholesteryl Esters
| Synthesis Method | Catalyst/Reagent | Typical Yield | Purity | Reference |
| Enzymatic | Immobilized Lipase | >85% | >95% | [6] |
| Chemical | DCC/DMAP | 60-90% | Variable | [7] |
Table 2: Characterization Data for Cholesteryl Gamma-Linolenate
| Property | Value | Reference |
| Molecular Formula | C45H74O2 | [8] |
| Molecular Weight | 647.07 g/mol | [8] |
| CAS Number | 99518-16-8 | [8] |
| Appearance | Colorless to light yellow liquid | [9] |
| Purity (Commercial) | >99% | [8] |
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the Cholecystokinin 2 Receptor (CCK2R) signaling pathway, which involves the formation of cholesteryl esters. Activation of the CCK2R can lead to the activation of Acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the esterification of cholesterol.[10][11] This pathway has been implicated in cell proliferation and invasion in certain cancers.[10]
Caption: CCK2R signaling pathway leading to cholesterol esterification.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of cholesteryl gamma-linolenate.
Caption: General workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and experimental study on the long-term effect of dietary gamma-linolenic acid on plasma lipids, platelet aggregation, thromboxane formation, and prostacyclin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.usbio.net [dev.usbio.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil using response surface methodology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
The Pivotal Role of Cholesteryl Gamma-Linolenate in Cell Membrane Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters, the product of cholesterol esterification with fatty acids, are integral components of cellular lipid metabolism and play a significant role in the structural and functional dynamics of cell membranes. This technical guide focuses on a specific unsaturated cholesteryl ester, cholesteryl gamma-linolenate, exploring its synthesis, incorporation into cellular membranes, and its multifaceted biological functions. While direct research on cholesteryl gamma-linolenate is limited, this document synthesizes information from related compounds to provide a comprehensive overview of its expected impact on membrane fluidity, the formation and stability of lipid rafts, and its potential involvement in cellular signaling pathways. Detailed experimental protocols for investigating these phenomena and visual representations of key processes are provided to facilitate further research in this promising area.
Introduction
Cell membranes are not merely passive barriers but are dynamic, fluid structures that actively participate in and regulate a myriad of cellular processes. The lipid composition of these membranes is a critical determinant of their physical properties and biological functions. Cholesterol is a well-established modulator of membrane fluidity and organization.[1] Its esterification to fatty acids, forming cholesteryl esters, adds another layer of complexity to this regulation.[2] Gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid, is known for its anti-inflammatory properties and its role as a precursor to signaling molecules. The esterification of cholesterol with GLA forms cholesteryl gamma-linolenate, a molecule that combines the structural features of cholesterol with the biophysical properties of a polyunsaturated fatty acid. Understanding the biological functions of this specific cholesteryl ester within cell membranes is crucial for elucidating its potential roles in health and disease, and for identifying new therapeutic targets.
Synthesis and Metabolism of Cholesteryl Gamma-Linolenate
The synthesis of cholesteryl esters is an intracellular process primarily catalyzed by the enzyme family of Acyl-CoA:cholesterol acyltransferases (ACATs).[3][4] These enzymes are located in the endoplasmic reticulum and facilitate the transfer of a fatty acyl group from a fatty acyl-CoA molecule to the hydroxyl group of cholesterol.[2]
In the specific case of cholesteryl gamma-linolenate, the synthesis would involve the following steps:
-
Activation of Gamma-Linolenic Acid: Gamma-linolenic acid is first activated to its coenzyme A thioester, gamma-linolenoyl-CoA.
-
Esterification: The ACAT enzyme then catalyzes the esterification of cholesterol with gamma-linolenoyl-CoA to form cholesteryl gamma-linolenate.[2]
There are two main isoforms of ACAT in mammals, ACAT1 and ACAT2, with different tissue distributions and substrate specificities.[3] The specific isoform responsible for the synthesis of cholesteryl gamma-linolenate in different cell types remains to be fully elucidated.
Once synthesized, cholesteryl esters can be stored in cytoplasmic lipid droplets or incorporated into lipoproteins for transport.[2] The hydrolysis of cholesteryl esters back to free cholesterol and fatty acids is mediated by cholesterol ester hydrolases.[2]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 3. Acyl-coenzyme A:cholesterol acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Cholesteryl Gamma-Linolenate on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reprogramming of lipid metabolism is a hallmark of cancer, presenting novel therapeutic targets. Among the lipids of interest is gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid, which has demonstrated selective cytotoxic effects against various cancer cell lines in vitro. This technical guide focuses on the in vitro studies of cholesteryl gamma-linolenate, an ester of cholesterol and GLA. While direct studies on this specific compound are limited, this document synthesizes the extensive research on its active component, GLA, and explores the potential implications of its esterification with cholesterol, a molecule central to cancer cell metabolism. This guide provides quantitative data on the effects of GLA, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to support further research and drug development in this promising area.
Data Presentation: Quantitative Effects of Gamma-Linolenic Acid (GLA) on Cancer Cell Lines
The following tables summarize the quantitative data from various in vitro studies on the effects of gamma-linolenic acid on different cancer cell lines.
Table 1: IC50 Values of Gamma-Linolenic Acid (GLA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay |
| HT-29 | Colorectal Cancer | 255 | 72 | MTT |
| K562/ADM | Leukemia | 101.59 | 72 | MTT[1] |
| K562/ADM | Leukemia | 113 | 48 | MTT[1] |
Table 2: Pro-Apoptotic and Anti-Proliferative Effects of Gamma-Linolenic Acid (GLA)
| Cell Line | Cancer Type | Concentration (µM) | Effect |
| Huh7 | Hepatocellular Carcinoma | 250 | Increased apoptotic cells from 1.42% to 6.57% after 24 hours[2] |
| BT-474 | Breast Cancer | 30 | 43% cell death after 4 days[3] |
| B-CLL cells | B-cell chronic lymphocytic leukaemia | 5-60 | Increased apoptosis from a baseline of 20% to 42-95% after 24 hours[4] |
| CHP-212 | Neuroblastoma | ~18 (5 µg/ml) | Residual [3H]-thymidine incorporation observed[5] |
| TG | Tubal Carcinoma | ~18 (5 µg/ml) | Residual [3H]-thymidine incorporation observed[5] |
| SW-620 | Colon Carcinoma | ~18 (5 µg/ml) | No proliferation observed[5] |
| Calu-1 | Non-small cell lung cancer | Not specified | Dose-dependent suppression of cell proliferation[6] |
| SK-MES-1 | Non-small cell lung cancer | Not specified | Dose-dependent suppression of cell proliferation[6] |
| C6 Glioma | Glioma | 5 mM (in vivo) | 75% reduction in tumor size after 14 days of infusion[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Gamma-linolenic acid (GLA) stock solution
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8][9]
-
Treatment: Prepare serial dilutions of GLA in culture medium. Remove the old medium from the wells and add 100 µL of the GLA-containing medium or control medium (vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the concentration of the compound.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells with the desired treatment (e.g., GLA) for a specific duration. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[13][14]
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Invasion (Transwell) Assay
This protocol is for assessing the invasive potential of cancer cells in vitro.
Materials:
-
Transwell inserts (typically with 8.0 µm pore size)
-
24-well plates
-
Matrigel (or other extracellular matrix components)
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Insert Preparation: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel. Incubate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[15][16]
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL). Add 100-200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.[15][17]
-
Chemoattractant Addition: Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[15]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for an appropriate duration (typically 12-48 hours), depending on the cell type's invasive capacity.[18]
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the insert membrane using a cotton swab.[18]
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes. Subsequently, stain the cells with Crystal Violet solution for 10-20 minutes.[15][19]
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Visualize the stained cells under a microscope and count the number of invaded cells in several random fields of view. The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to a control.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Discussion: The Potential Role of the Cholesterol Moiety
While direct experimental data on cholesteryl gamma-linolenate is scarce, the role of cholesterol and its esters in cancer is an active area of research. Cancer cells often exhibit an increased demand for cholesterol to support rapid proliferation and membrane synthesis.[19][20] This is met by upregulating cholesterol uptake and de novo synthesis.
A key feature of many cancer cells is the increased esterification of cholesterol, a process catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[4][21] The resulting cholesteryl esters are stored in lipid droplets. This serves two main purposes for the cancer cell: it mitigates the toxicity of excess free cholesterol and provides a reservoir of cholesterol that can be hydrolyzed by enzymes like lysosomal acid lipase (LAL) to meet future demands.[20][22]
Inhibition of ACAT has been shown to suppress the proliferation of various cancer cell lines in vitro and in vivo.[21][23] This suggests that the esterification of cholesterol is a critical process for cancer cell survival and growth.
Given this context, the esterification of GLA to cholesterol to form cholesteryl gamma-linolenate could have several implications:
-
Cellular Uptake and Trafficking: The cholesterol moiety may influence the uptake and intracellular trafficking of GLA, potentially utilizing the same pathways that cancer cells use to acquire cholesterol, such as the LDL receptor.
-
Storage and Release: Cholesteryl gamma-linolenate could be stored in lipid droplets and subsequently hydrolyzed to release both cholesterol and GLA. The controlled release of GLA within the cell could contribute to its cytotoxic effects.
-
Modulation of Signaling: The presence of cholesteryl gamma-linolenate within the cell could impact lipid metabolism and signaling pathways that are dependent on cholesterol homeostasis.
It is important to emphasize that these are hypothetical mechanisms based on the known roles of cholesterol and GLA in cancer biology. Further in vitro studies are necessary to directly investigate the effects of cholesteryl gamma-linolenate on various cancer cell lines and to elucidate its precise mechanism of action.
Conclusion
The available in vitro evidence strongly suggests that gamma-linolenic acid possesses significant anti-cancer properties, including the induction of apoptosis and the inhibition of proliferation and invasion in a variety of cancer cell lines. While direct studies on cholesteryl gamma-linolenate are lacking, the critical role of cholesterol esterification in cancer cell metabolism suggests that this compound warrants further investigation as a potential therapeutic agent. The detailed protocols and compiled data in this guide are intended to facilitate future research into the efficacy and mechanisms of action of cholesteryl gamma-linolenate and other related lipid-based anti-cancer compounds.
References
- 1. α-Linolenic and γ-linolenic acids exercise differential antitumor effects on HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic Effects of Gamma Linolenic Acid on Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Targeting ACAT1 in cancer: from threat to treatment | Semantic Scholar [semanticscholar.org]
- 4. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Gamma linolenic acid suppresses hypoxia-induced proliferation and invasion of non-small cell lung cancer cells by inhibition of HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-linolenic acid inhibits both tumour cell cycle progression and angiogenesis in the orthotopic C6 glioma model through changes in VEGF, Flt1, ERK1/2, MMP2, cyclin D1, pRb, p53 and p27 protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. snapcyte.com [snapcyte.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 18. corning.com [corning.com]
- 19. Even cancer cells watch their cholesterol! - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy [frontiersin.org]
- 21. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 22. biorxiv.org [biorxiv.org]
- 23. ar.iiarjournals.org [ar.iiarjournals.org]
The Core Mechanism of Action of Cholesteryl Gamma-Linolenate in Lipid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the hypothesized mechanism of action of cholesteryl gamma-linolenate in lipid metabolism. It is proposed that cholesteryl gamma-linolenate serves as a pro-drug, delivering gamma-linolenic acid (GLA) for subsequent metabolic activity. This document outlines the enzymatic cleavage, the metabolic fate of GLA, and its influence on key signaling pathways that regulate lipid homeostasis.
Introduction
Cholesteryl gamma-linolenate is a cholesterol ester of the omega-6 fatty acid, gamma-linolenic acid (GLA). While direct studies on this specific compound are limited, its mechanism of action can be inferred from the well-documented metabolic pathways of its constituent parts: cholesterol esters and GLA. It is hypothesized that upon administration, cholesteryl gamma-linolenate is hydrolyzed by cholesterol esterases, releasing free cholesterol and GLA into the cellular environment. The liberated GLA is then rapidly converted to its active metabolite, dihomo-gamma-linolenic acid (DGLA), which subsequently modulates key signaling pathways involved in lipid metabolism, including the Peroxisome Proliferator-Activated Receptor (PPAR), Sterol Regulatory Element-Binding Protein (SREBP), and AMP-Activated Protein Kinase (AMPK) pathways.
Proposed Mechanism of Action: From Pro-Drug to Active Metabolite
The action of cholesteryl gamma-linolenate begins with its hydrolysis. Cholesteryl esters are primarily hydrolyzed by two types of enzymes: neutral cholesterol ester hydrolases (nCEH) and acid cholesterol ester hydrolases (aCEH), located in neutral and acidic cellular compartments, respectively.[1] This enzymatic action releases GLA, making it available for metabolic conversion.
The metabolic cascade of GLA is a critical aspect of its biological activity. GLA is elongated by the enzyme elongase-5 (ELOVL5) to form DGLA.[2] DGLA is a pivotal intermediate that can be further metabolized to either anti-inflammatory eicosanoids or, to a lesser extent, to arachidonic acid (AA) via the delta-5-desaturase enzyme.[2][3] The balance between DGLA and AA and their respective metabolites is crucial in regulating inflammatory processes and lipid metabolism.
Modulation of Key Signaling Pathways in Lipid Metabolism
The metabolic products of GLA, primarily DGLA, exert their effects on lipid metabolism by modulating several key signaling pathways.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[4] GLA and its metabolites can act as ligands for PPARs, with a notable effect on PPARγ.[5] Activation of PPARγ can lead to:
-
Increased Cholesterol Efflux: PPARγ activation upregulates the expression of genes like ATP-binding cassette transporter A1 (ABCA1), which promotes the efflux of cholesterol from macrophages, a key step in reverse cholesterol transport.[6][7]
-
Regulation of Genes for Fatty Acid Metabolism: PPARs control the expression of genes involved in fatty acid uptake, binding, and β-oxidation.[4]
Sterol Regulatory Element-Binding Proteins (SREBPs)
SREBPs, particularly SREBP-1c, are master transcriptional regulators of fatty acid and triglyceride synthesis.[8] Unsaturated fatty acids, including arachidonic acid (a downstream metabolite of GLA), have been shown to suppress the activity of SREBP-1c.[9][10] This suppression occurs through:
-
Antagonism of Liver X Receptor (LXR): Unsaturated fatty acids can competitively inhibit the activation of LXR, a key activator of SREBP-1c gene expression.[9]
-
Inhibition of SREBP Processing: They can also inhibit the proteolytic cleavage of SREBP-1 from the endoplasmic reticulum, preventing its translocation to the nucleus and subsequent transcriptional activity.[10]
The net effect is a reduction in the expression of lipogenic genes, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), leading to decreased de novo fatty acid synthesis.
AMP-Activated Protein Kinase (AMPK)
AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways (like fatty acid oxidation) and switches off anabolic pathways (like fatty acid synthesis). A study on palmitic acid-treated alpha mouse liver-12 (AML-12) cells demonstrated that GLA can activate the LKB1-AMPK-mTOR signaling pathway.[11] This activation leads to:
-
Increased Fatty Acid β-Oxidation: AMPK phosphorylates and inactivates ACC, reducing the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid uptake and oxidation.
-
Reduced Lipid Accumulation: By promoting fatty acid oxidation and inhibiting lipogenesis, AMPK activation leads to a decrease in cellular triglyceride and cholesterol content.[11]
Quantitative Data on the Effects of Gamma-Linolenic Acid
The following tables summarize quantitative data from studies investigating the effects of GLA on various aspects of lipid metabolism. It is important to note that these studies used GLA from sources other than cholesteryl gamma-linolenate. However, these results are indicative of the expected outcomes following the in vivo hydrolysis of cholesteryl gamma-linolenate.
Table 1: Effects of GLA on Plasma Lipids in Humans
| Parameter | Dosage of GLA | Duration | % Change | Reference |
| Plasma Triglycerides | 3 g/day | 4 months | -48% | [12] |
| HDL-Cholesterol | 3 g/day | 4 months | +22% | [12] |
| LDL-Cholesterol | 1.1 g/day | 1 month | -10% | [13] |
| LDL-Cholesterol | 1.6 g/day | 1 month | -25% | [13] |
| HDL-Cholesterol | 1.1 g/day | 1 month | +7% | [13] |
| HDL-Cholesterol | 1.6 g/day | 1 month | +9% | [13] |
| Total Cholesterol | Not specified | 3 months | Reduction | |
| Apolipoprotein B | Not specified | 3 months | Reduction | |
| HDL-Cholesterol | Not specified | 3 months | Increase | |
| Apolipoprotein A-I | Not specified | 3 months | Increase |
Table 2: Effects of GLA on Lipid Metabolism in Animal and Cell Culture Models
| Model System | Treatment | Parameter | Outcome | Reference |
| Adult Rats | Diet with 9.4% GLA | Hepatic HMG-CoA Reductase Activity | Increased | |
| Adult Rats | Diet with 9.4% GLA | Hepatic Δ6-Desaturase Activity | Decreased | |
| Septic Fasted Rats | Diet with high GLA | Serum Cholesterol | Lowered | |
| Septic Fasted Rats | Diet with high GLA | Liver Neutral Lipids | Lowered | |
| AML-12 Cells | 100 µM GLA | Triglyceride Content | Decreased | [11] |
| AML-12 Cells | 100 µM GLA | Cholesterol Content | Decreased | [11] |
| AML-12 Cells | 100 µM GLA | CPT1α mRNA and Protein Expression | Increased | [11] |
| AML-12 Cells | 100 µM GLA | PPARα mRNA and Protein Expression | Increased | [11] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments relevant to studying the effects of cholesteryl gamma-linolenate and its active metabolite, GLA, on lipid metabolism.
Cell Culture and Treatment (AML-12 Cells)
-
Cell Line: Alpha mouse liver 12 (AML-12) cells.
-
Culture Medium: A specialized treatment medium with reduced insulin (1 ng/mL), transferrin (0.55 ng/mL), selenium (0.0005 ng/mL), and no dexamethasone is recommended to enhance insulin sensitivity and metabolic relevance.
-
Treatment: To model lipid overload, cells can be treated with a saturated fatty acid like palmitic acid (e.g., 400 µM).[11] The effects of GLA are then assessed by co-incubating the cells with GLA (e.g., 100 µM).[11]
Measurement of Fatty Acid β-Oxidation
-
Principle: This assay measures the rate of oxidation of a radiolabeled fatty acid substrate, typically [1-14C]palmitic acid.
-
Procedure (for isolated hepatocytes):
-
Isolate primary hepatocytes from mice.
-
Prepare a reaction mixture containing the cells, bovine serum albumin (BSA), palmitic acid, and [1-14C]palmitic acid.
-
Incubate the reaction mixture.
-
Stop the reaction by adding perchloric acid.
-
Separate the acid-soluble metabolites (ASMs), which represent the products of β-oxidation, from the unoxidized palmitic acid.
-
Quantify the radioactivity in the ASM fraction using a scintillation counter.
-
-
Distinguishing Mitochondrial and Peroxisomal Oxidation: The contribution of mitochondrial β-oxidation can be determined by running a parallel experiment in the presence of an inhibitor of mitochondrial fatty acid uptake, such as etomoxir. The remaining radioactivity is attributed to peroxisomal oxidation.
References
- 1. COX-2 and PPARγ expression are potential markers of recurrence risk in mammary duct carcinoma in-situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutraceutical therapies for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evening primrose oil (EPO) [bchhc.adam.com]
- 5. researchgate.net [researchgate.net]
- 6. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fats for Life - page 1 - Life Extension [lifeextension.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PPARs and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Effects of fatty acids on gene expression: role of peroxisome proliferator-activated receptor α, liver X receptor α and sterol regulatory element-binding protein-1c | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
The Discovery and Analysis of Cholesteryl Gamma-Linolenate in Natural Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl gamma-linolenate (CγL), the ester formed from cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), is a lipid molecule of significant interest due to the biological activities of its constituent parts. While GLA is well-known for its presence in various plant seed oils and its role in inflammatory and metabolic pathways, the natural occurrence and specific biological functions of its cholesteryl ester are less extensively documented. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery of cholesteryl gamma-linolenate in natural sources, with a focus on its identification in human tissues. The guide details the experimental protocols for its extraction and analysis and presents the available data in a structured format.
Data Presentation: Quantitative Analysis
Direct quantitative data for cholesteryl gamma-linolenate in natural sources is sparse in publicly available literature. However, studies analyzing the fatty acid composition of cholesteryl esters in human plasma provide evidence of its presence. The following table summarizes the relative abundance of gamma-linolenic acid within the total cholesteryl ester fraction of human serum. It is important to note that these values represent the fatty acid component after hydrolysis of the cholesteryl esters and not the direct concentration of the intact cholesteryl gamma-linolenate molecule.
| Natural Source | Sample Type | Analyte | Method of Analysis | Result | Reference |
| Human | Serum | Gamma-Linolenic Acid in Cholesteryl Esters | Gas-Liquid Chromatography | Positive Association with Dihomo-γ-linolenic acid | [1] |
| Human | Blood/Plasma | Gamma-Linolenic Acid | Capillary Gas Chromatography | Method for Quantification Developed | [2] |
Experimental Protocols
The identification and quantification of cholesteryl esters, including cholesteryl gamma-linolenate, from biological matrices require sophisticated analytical techniques. The following sections detail the key experimental protocols for the extraction, separation, and analysis of these lipids.
Lipid Extraction from Biological Samples (e.g., Human Plasma/Serum)
This protocol is a modification of the Folch and Bligh & Dyer methods, widely used for total lipid extraction.[3][4]
Materials:
-
Human plasma or serum
-
Methanol
-
Chloroform
-
Deionized water
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
To 1 volume of plasma or serum in a glass centrifuge tube, add 3 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 1 volume of deionized water to the mixture to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes to separate the layers.
-
Three layers will be visible: an upper aqueous layer (containing polar metabolites), a protein disk at the interface, and a lower organic layer (containing lipids).
-
Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipid film under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C until analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of fatty acids derived from cholesteryl esters after hydrolysis and derivatization.
a. Hydrolysis of Cholesteryl Esters and Derivatization:
-
To the dried lipid extract, add a known amount of an internal standard (e.g., heptadecanoic acid).
-
Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the esters.
-
After cooling, add 2 mL of boron trifluoride-methanol solution and heat at 100°C for 5 minutes to methylate the fatty acids.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.
-
Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
b. GC-MS Analysis of FAMEs: [2][5]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) coated with a polar stationary phase suitable for FAME separation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the analysis of intact cholesteryl esters without the need for hydrolysis, providing molecular species-specific information.[2][6][7][8][9]
a. Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable solvent, such as methanol:chloroform (1:1, v/v).
-
Add an internal standard (e.g., d7-cholesteryl oleate).
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient Elution: A suitable gradient to separate the different cholesteryl ester species.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for cholesteryl esters is typically the [M+NH4]+ adduct, and the product ion is the cholesterol backbone fragment (m/z 369.3).
-
Quantification: Based on the peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
Experimental Workflow for Cholesteryl Ester Analysis
Caption: Workflow for the extraction and analysis of cholesteryl esters from biological samples.
Logical Relationship of Cholesteryl Gamma-Linolenate and its Precursors
Caption: Biosynthetic relationship of cholesteryl gamma-linolenate from its precursors.
Conclusion
The discovery of cholesteryl gamma-linolenate in human blood serum underscores the importance of comprehensive lipidomic analyses in understanding human physiology and disease. While its presence in other natural sources like plants and marine organisms rich in GLA is plausible, direct evidence remains to be conclusively demonstrated. The analytical protocols detailed in this guide, particularly LC-MS/MS, provide the necessary tools for researchers to further investigate the distribution and quantitative levels of this and other cholesteryl esters in a wide range of biological systems. Future research should focus on targeted quantification of cholesteryl gamma-linolenate in various tissues and organisms to elucidate its specific biological roles and potential as a biomarker or therapeutic target.
References
- 1. High levels of stearic acid, palmitoleic acid, and dihomo-γ-linolenic acid and low levels of linoleic acid in serum cholesterol ester are associated with high insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and precise method for quantification of fatty acids in human serum cholesteryl esters by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 6. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
The Role of Cholesteryl Gamma-Linolenate in Modulating Membrane Fluidity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the intricate role of cholesteryl gamma-linolenate (CGL), a cholesteryl ester formed from cholesterol and the omega-6 fatty acid, gamma-linolenic acid (GLA), in modulating the biophysical properties of cellular membranes. While cholesterol is a well-established regulator of membrane fluidity, the precise impact of its esterified forms, particularly those with polyunsaturated fatty acids like GLA, is an area of growing interest. This document synthesizes the current understanding of how CGL is positioned within the lipid bilayer and its subsequent effects on membrane order, fluidity, and potential downstream signaling pathways. Detailed experimental protocols for investigating these phenomena using fluorescence anisotropy, Differential Scanning Calorimetry (DSC), and Electron Spin Resonance (ESR) spectroscopy are provided, alongside structured data tables and visual diagrams to facilitate comprehension and further research in this domain.
Introduction: The Complex Choreography of Membrane Lipids
Cellular membranes are not merely passive barriers but dynamic, fluid mosaics of lipids and proteins that orchestrate a vast array of cellular processes. Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that influences protein function, signal transduction, and cellular transport.[1] This property is finely tuned by the lipid composition, including the ratio of saturated to unsaturated fatty acids and the presence of sterols like cholesterol.[2]
Cholesteryl esters (CEs), traditionally viewed as storage and transport forms of cholesterol, are increasingly recognized for their potential to influence the properties of lipid structures.[2] Cholesteryl gamma-linolenate, the focus of this guide, combines the rigid steroid nucleus of cholesterol with the flexible, polyunsaturated acyl chain of gamma-linolenic acid. This unique structure suggests a complex interaction with the phospholipid bilayer, distinct from that of free cholesterol. Understanding this interaction is paramount for elucidating its physiological and pathological roles, particularly in contexts of lipid metabolism and membrane-associated diseases.
Molecular Positioning and Interaction with the Lipid Bilayer
The orientation of cholesteryl esters within a phospholipid membrane is crucial to understanding their effect on fluidity. Unlike free cholesterol, which aligns itself with the phospholipid acyl chains with its hydroxyl group near the aqueous interface, cholesteryl esters are significantly more hydrophobic.
Electron Spin Resonance (ESR) studies on spin-labeled cholesteryl esters suggest a "horseshoe" conformation within the membrane. In this model, the ester linkage is located near the polar headgroup region of the phospholipids, while both the cholesterol moiety and the fatty acid chain loop down into the hydrophobic core of the bilayer.[3][4] This positioning implies that CGL does not span the membrane in the same way as cholesterol but rather occupies space within the hydrophobic interior, potentially disrupting the packing of the phospholipid acyl chains.
The gamma-linolenic acid tail of CGL, with its three cis double bonds, introduces kinks into the acyl chain, further influencing the packing of neighboring lipids. This is in contrast to the ordering effect of the rigid cholesterol backbone. Therefore, the net effect of CGL on membrane fluidity is likely a complex interplay between the ordering influence of the cholesterol moiety and the disordering effect of the polyunsaturated fatty acid chain.
Quantitative Effects on Membrane Fluidity
Direct quantitative data on the specific effects of cholesteryl gamma-linolenate on membrane fluidity are limited in the current literature. However, we can infer its likely impact by examining studies on its constituent parts and related molecules.
A study on the interaction of free gamma-linolenic acid (GLA) with tear film lipids, including cholesterol oleate (a cholesteryl ester), demonstrated that GLA can condense lipid films, suggesting it can increase packing and order under certain conditions.[5] Conversely, another study comparing phosphatidylcholine containing alpha-linolenic acid versus gamma-linolenic acid found that cholesterol had no condensing effect on membranes with gamma-linolenic acid.[6] This suggests that the position of the double bonds in the fatty acid chain is critical in determining its interaction with cholesterol and the resulting membrane properties.
Based on these findings, it is hypothesized that cholesteryl gamma-linolenate may have a dual effect. At low concentrations, it might fill voids within the hydrophobic core, leading to a slight ordering effect. At higher concentrations, the bulky nature of the molecule and the disruptive effect of the GLA chain could lead to a decrease in lipid packing and an increase in membrane fluidity.
Table 1: Postulated Quantitative Effects of Cholesteryl Gamma-Linolenate on Membrane Biophysical Parameters
| Parameter | Expected Effect of CGL | Rationale |
| Membrane Fluidity | Concentration-dependent: Potential slight decrease at low concentrations, increase at higher concentrations. | Interplay between the ordering effect of the cholesterol moiety and the disordering effect of the polyunsaturated GLA chain. |
| Phase Transition Temp (Tm) | Likely decrease or broadening of the transition. | Disruption of the ordered gel phase packing of phospholipids by the bulky CGL molecule. |
| Order Parameter (S) | Likely decrease, particularly in the deeper hydrophobic core. | The bent conformation of the GLA chain disrupts the parallel alignment of phospholipid acyl chains. |
| Bilayer Thickness | Minimal change or slight decrease. | The "horseshoe" conformation may not contribute to extending the bilayer thickness in the same way as transmembrane cholesterol. |
Experimental Protocols for Studying CGL-Membrane Interactions
To rigorously investigate the role of cholesteryl gamma-linolenate in modulating membrane fluidity, a combination of biophysical techniques is essential. The following are detailed protocols for the preparation of liposomes containing CGL and their analysis using fluorescence anisotropy, Differential Scanning Calorimetry (DSC), and Electron Spin Resonance (ESR) spectroscopy.
Preparation of CGL-Containing Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing a defined mole percentage of cholesteryl gamma-linolenate using the lipid film hydration and extrusion method.[7][8]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Cholesteryl gamma-linolenate (CGL)
-
Chloroform and Methanol (spectroscopic grade)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipid (e.g., DPPC or POPC) and CGL in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The final concentration of CGL can be varied (e.g., 0, 1, 2, 5, 10 mol%).
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the film under a gentle stream of nitrogen gas for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary phospholipid (e.g., >41°C for DPPC).
-
This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Equilibrate the extruder to a temperature above the Tm of the lipid mixture.
-
Load the MLV suspension into one of the gas-tight syringes and pass it through the membranes a specified number of times (e.g., 11-21 passes) to form LUVs of a defined size.
-
-
Characterization:
-
The size distribution and zeta potential of the prepared liposomes should be characterized by Dynamic Light Scattering (DLS).
-
Workflow for the preparation of CGL-containing liposomes.
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing a direct assessment of membrane fluidity.[1][9][10][11]
Materials:
-
CGL-containing liposomes (prepared as in 4.1)
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
Spectrofluorometer with polarization filters
-
Cuvettes
Procedure:
-
Probe Incorporation:
-
Incubate the liposome suspension with a small aliquot of the fluorescent probe stock solution (e.g., DPH in methanol) at a probe-to-lipid ratio of approximately 1:500.
-
Incubate in the dark at a temperature above the lipid Tm for at least 30 minutes to ensure complete incorporation of the probe into the liposomes.
-
-
Anisotropy Measurement:
-
Place the labeled liposome suspension in a cuvette in the spectrofluorometer.
-
Set the excitation and emission wavelengths appropriate for the probe (e.g., for DPH, λex = 350 nm, λem = 452 nm).
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, an instrument-specific correction factor.
-
-
Data Analysis:
-
Compare the anisotropy values for liposomes with varying concentrations of CGL. A decrease in anisotropy indicates an increase in membrane fluidity.
-
Principle of fluorescence anisotropy measurement.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the phase transition of lipids from the ordered gel phase to the disordered liquid-crystalline phase.[12][13][14][15][16][17] The phase transition temperature (Tm) and the enthalpy of the transition (ΔH) provide information about the packing and stability of the lipid bilayer.
Materials:
-
CGL-containing liposomes (concentrated suspension)
-
Differential Scanning Calorimeter
-
DSC pans
Procedure:
-
Sample Preparation:
-
Carefully transfer a precise amount of the concentrated liposome suspension into a DSC pan.
-
Seal the pan hermetically.
-
Prepare a reference pan containing the same volume of hydration buffer.
-
-
DSC Scan:
-
Place the sample and reference pans in the DSC instrument.
-
Perform a heating scan at a controlled rate (e.g., 1-2°C/min) over a temperature range that encompasses the phase transition of the primary phospholipid.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the Tm (the peak of the endothermic transition) and the ΔH (the area under the peak).
-
A broadening of the peak, a decrease in Tm, and a decrease in ΔH upon addition of CGL would indicate a disruption of the ordered gel phase and a fluidizing effect.
-
Interpretation of DSC thermograms for CGL-containing liposomes.
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy, using spin-labeled lipids, provides detailed information about the mobility and order of the lipid acyl chains at different depths within the bilayer.[18][19][20][21]
Materials:
-
CGL-containing liposomes
-
Spin-labeled phospholipids (e.g., 5-doxyl stearic acid, 16-doxyl stearic acid)
-
ESR spectrometer
-
Capillary tubes
Procedure:
-
Spin Labeling:
-
Incorporate the spin-labeled lipid into the liposome preparation at a low concentration (e.g., 1 mol%) during the lipid film formation step.
-
-
ESR Measurement:
-
Transfer the spin-labeled liposome suspension into a glass capillary tube.
-
Place the capillary tube in the ESR spectrometer.
-
Record the ESR spectrum at a controlled temperature.
-
-
Data Analysis:
-
Analyze the ESR spectrum to calculate the order parameter (S), which reflects the motional restriction of the spin label. The order parameter is calculated from the hyperfine splitting values.[21]
-
A decrease in the order parameter indicates an increase in the mobility of the acyl chains and thus an increase in membrane fluidity. By using spin labels with the nitroxide group at different positions along the acyl chain (e.g., 5-doxyl vs. 16-doxyl), a depth-dependent profile of membrane fluidity can be obtained.
-
Workflow for assessing membrane fluidity using ESR.
Potential Implications for Cellular Signaling
Changes in membrane fluidity can have profound effects on the function of membrane-associated proteins, including receptors and enzymes, thereby influencing cellular signaling pathways.[4][22][23][24][25] The incorporation of CGL into specific membrane microdomains, such as lipid rafts, could alter their composition and stability, leading to changes in signaling cascades that are initiated within these domains.[26]
For example, the cholesterol esterification pathway has been linked to the ERK1/2 mitogenic signaling pathway and the control of the cell cycle.[27] Inhibition of cholesterol esterification can suppress serum-induced DNA synthesis.[27] While these studies do not directly implicate CGL, they highlight the potential for cholesteryl esters to be involved in signaling events.
It is plausible that localized changes in membrane fluidity induced by CGL could modulate the activity of membrane-bound enzymes such as phospholipases, protein kinases, and G-protein coupled receptors (GPCRs). Further research is needed to elucidate the specific signaling pathways that may be sensitive to the presence of CGL in cellular membranes.
Hypothesized signaling pathway influenced by CGL.
Conclusion and Future Directions
Cholesteryl gamma-linolenate represents a fascinating molecule at the interface of cholesterol and fatty acid metabolism with the potential to significantly impact the biophysical properties of cellular membranes. While direct experimental evidence remains to be fully elucidated, the existing literature on related compounds allows for the formulation of clear hypotheses regarding its role in modulating membrane fluidity. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the effects of CGL and other cholesteryl esters on model and biological membranes.
Future research should focus on:
-
Systematic quantitative analysis: Performing the experiments outlined in this guide with a range of CGL concentrations in various phospholipid compositions to build a comprehensive dataset.
-
Advanced imaging techniques: Utilizing techniques such as atomic force microscopy (AFM) and fluorescence lifetime imaging microscopy (FLIM) to visualize the effects of CGL on membrane domain organization and fluidity in real-time.
-
Cellular studies: Investigating the impact of CGL on the membrane fluidity and signaling pathways of cultured cells.
-
In vivo relevance: Exploring the physiological and pathological concentrations of CGL in different tissues and its correlation with membrane-associated diseases.
A deeper understanding of the biophysical role of cholesteryl gamma-linolenate will not only enhance our fundamental knowledge of membrane biology but may also open new avenues for therapeutic intervention in diseases where membrane properties are dysregulated.
References
- 1. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 3. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity. | Semantic Scholar [semanticscholar.org]
- 4. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid peroxidation induces cholesterol domain formation in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5549910A - Preparation of liposome and lipid complex compositions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 13. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 14. tainstruments.com [tainstruments.com]
- 15. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 16. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Electron spin resonance of spin-labeled lipid assemblies and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Studying Lipid-Protein Interactions with Electron Paramagnetic Resonance Spectroscopy of Spin-Labeled Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ESR spin-label studies of lipid-protein interactions in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 23. scholars.northwestern.edu [scholars.northwestern.edu]
- 24. Amphipathic helices sense the inner nuclear membrane environment through lipid packing defects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Cholesterol interaction with proteins that partition into membrane domains: an overview. | Semantic Scholar [semanticscholar.org]
- 27. The influence of cholesterol on membrane protein structure, function, and dynamics studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Cholesteryl Gamma-Linolenate in Drug Delivery: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl gamma-linolenate, a cholesterol ester of the omega-6 fatty acid gamma-linolenic acid (GLA), presents a compelling, yet underexplored, candidate for advanced drug delivery systems. This molecule uniquely combines the structural benefits of cholesterol—a critical component for nanoparticle and liposome stability—with the intrinsic therapeutic properties of GLA, which include anti-inflammatory and anti-cancer activities.[1][2][3] This technical guide provides a preliminary framework for investigating cholesteryl gamma-linolenate as a bioactive excipient or primary carrier in drug delivery formulations. It outlines the molecule's physicochemical properties, a proposed synthesis workflow, detailed experimental protocols for formulation and characterization, and the key signaling pathways influenced by its bioactive fatty acid component. The objective is to equip researchers with the foundational knowledge and methodologies required to explore this promising compound's potential in developing novel therapeutic delivery systems.
Introduction and Rationale
Modern drug delivery systems aim to enhance the therapeutic efficacy of bioactive agents by improving solubility, stability, and target-site accumulation while minimizing off-target effects.[4] Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), are at the forefront of this field.[5][6] Cholesterol is a fundamental component in many such formulations, where it modulates membrane fluidity, reduces permeability, and improves the stability of the lipid bilayer.[7][8][9]
Gamma-linolenic acid (GLA) is a polyunsaturated fatty acid with documented therapeutic value, including the ability to induce apoptosis in tumor cells, suppress inflammatory responses, and modulate key cellular signaling pathways.[1][3] By chemically conjugating GLA to cholesterol via an ester bond, the resultant molecule, cholesteryl gamma-linolenate, can be envisioned as a "bioactive excipient." Such a molecule could function simultaneously as a structural component of a drug carrier and a therapeutic agent, offering a dual-pronged approach to treatment.[10] This guide explores the initial steps required to validate this hypothesis.
Physicochemical Properties
Cholesteryl gamma-linolenate is the ester formed by the formal condensation of the carboxyl group of gamma-linolenic acid with the hydroxyl group of cholesterol.[10] Its core properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 99518-16-8 | [11][12] |
| Molecular Formula | C45H74O2 | [10][11][12] |
| Molecular Weight | 647.07 g/mol | [10][12] |
| Appearance | Colorless to light yellow liquid | [13] |
| Storage | -20°C in pure form | [11][13] |
| Purity | >99% (Commercially available) | [12] |
| Solubility | Extremely hydrophobic | [14] |
Synthesis and Formulation Workflow
The synthesis of cholesteryl gamma-linolenate is achieved through the esterification of cholesterol with gamma-linolenic acid. The general workflow for its synthesis and subsequent formulation into a drug delivery system is outlined below.
Potential Signaling Pathways of Action
The therapeutic effects of gamma-linolenic acid are linked to its ability to modulate several key intracellular signaling pathways, particularly those related to inflammation and cell survival. Understanding these pathways is crucial for predicting the biological activity of a cholesteryl gamma-linolenate-based delivery system.
Inhibition of Pro-inflammatory Pathways
GLA has been shown to inhibit inflammatory responses by suppressing the activation of transcription factors NF-κB (nuclear factor-kappa B) and AP-1 (activator protein-1).[1] This is achieved by inhibiting upstream signaling kinases like ERK and JNK.[1]
Regulation of Autophagy and Apoptosis
GLA can also protect cells from lipid-induced stress by balancing autophagy and apoptosis through the LKB1-AMPK-mTOR signaling pathway.[15][16] This is particularly relevant for metabolic disorders and certain cancers.
Proposed Experimental Protocols
The following protocols are generalized methodologies adapted for the preliminary investigation of cholesteryl gamma-linolenate (CGL) in drug delivery. They serve as a starting point for formulation and characterization.
Protocol 1: Formulation of Drug-Loaded CGL Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using the microemulsion method, a common technique for encapsulating hydrophobic drugs.[6][17]
Materials:
-
Cholesteryl gamma-linolenate (CGL)
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Co-surfactant (e.g., Butanol)
-
Aqueous phase (deionized water)
-
Surfactant (e.g., Tween 20, Sodium taurocholate)
Procedure:
-
Prepare Lipid Phase: Accurately weigh CGL and the hydrophobic drug. Melt them together in a water bath at approximately 70-80°C to form a clear, homogenous oil phase.
-
Prepare Aqueous Phase: In a separate vessel, dissolve the surfactant(s) and co-surfactant in deionized water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Form Microemulsion: Add the hot aqueous phase to the molten lipid phase dropwise under continuous magnetic stirring (~1000 rpm). Continue stirring for 15-30 minutes until a clear, transparent microemulsion is formed.
-
Form Nanoparticles: Rapidly disperse the hot microemulsion into a cold aqueous solution (2-4°C) under vigorous stirring. The volume ratio of microemulsion to cold water should be approximately 1:10 to 1:20.
-
Stabilization: Maintain the dispersion in an ice bath with continued stirring for 45-60 minutes to allow the lipid to solidify and form stable SLNs.
-
Purification: The resulting nanoparticle suspension can be centrifuged or dialyzed against deionized water to remove excess surfactant and unencapsulated drug.
-
Storage: Store the final SLN suspension at 4°C for further analysis. For long-term storage, lyophilization may be performed using a suitable cryoprotectant.
Protocol 2: Physicochemical Characterization of CGL-SLNs
Characterization is essential to ensure the quality, stability, and potential efficacy of the formulation.[18][19]
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the SLN suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Perform the measurement at 25°C. For particle size and PDI, analyze the correlation function to obtain the intensity-weighted mean diameter.
-
For zeta potential, measure the electrophoretic mobility of the nanoparticles in an applied electric field.
-
Record the average of at least three measurements.
B. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Take a known volume of the SLN suspension and centrifuge it at high speed (e.g., 15,000 rpm for 30 min) to separate the nanoparticles from the aqueous supernatant.
-
Carefully collect the supernatant, which contains the free, unencapsulated drug.
-
Measure the concentration of the free drug in the supernatant using a validated HPLC method.
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to simulate drug release from the nanoparticles over time.
Materials:
-
Drug-loaded CGL-SLN suspension
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4 with 0.5% Tween 80 to maintain sink conditions)
Procedure:
-
Accurately pipette a known volume (e.g., 2 mL) of the drug-loaded SLN suspension into a dialysis bag.
-
Securely seal both ends of the bag.
-
Submerge the bag in a beaker containing a known volume (e.g., 100 mL) of the pre-warmed release medium (37°C).
-
Place the beaker on a magnetic stirrer with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Illustrative Data Presentation
The following tables present hypothetical but realistic data that could be expected from the characterization of CGL-based nanoparticles. This data is for illustrative purposes only.
Table 1: Hypothetical Physicochemical Properties of Blank and Drug-Loaded CGL-SLNs
| Formulation ID | Drug | Particle Size (nm) (Z-average) | PDI | Zeta Potential (mV) |
| CGL-SLN-01 | None (Blank) | 155.2 ± 3.1 | 0.18 ± 0.02 | -25.4 ± 1.5 |
| CGL-SLN-02 | Paclitaxel | 168.5 ± 4.5 | 0.21 ± 0.03 | -23.8 ± 1.9 |
| CGL-SLN-03 | Curcumin | 162.8 ± 3.9 | 0.19 ± 0.01 | -24.1 ± 2.1 |
Table 2: Hypothetical Encapsulation Efficiency and Drug Loading
| Formulation ID | Drug | Encapsulation Efficiency (%) | Drug Loading (%) |
| CGL-SLN-02 | Paclitaxel | 85.6 ± 2.8 | 8.1 ± 0.5 |
| CGL-SLN-03 | Curcumin | 91.2 ± 3.5 | 9.5 ± 0.7 |
Stability Considerations
A critical aspect of developing formulations with polyunsaturated fatty acids like GLA is their susceptibility to oxidation.[20] The stability of CGL-based carriers must be rigorously evaluated.
-
Chemical Stability: The ester bond of CGL should be stable under physiological conditions, but the unsaturated bonds in the GLA moiety are prone to oxidation. Stability studies should be conducted at various temperatures (e.g., 4°C, 25°C, 40°C) and monitored for the appearance of degradation products.[21]
-
Physical Stability: The physical stability of the nanoparticle suspension involves monitoring particle size, PDI, and zeta potential over time to detect any signs of aggregation or fusion.[22] The inclusion of cholesterol is known to enhance the physical stability of liposomal and nanoparticle formulations.[8]
Conclusion and Future Directions
Cholesteryl gamma-linolenate stands out as a promising material for drug delivery, offering the potential for a dual-function carrier that provides both structural integrity and therapeutic activity. Its investigation is warranted for applications in oncology and inflammatory diseases, where the combined effects of a delivered drug and the anti-proliferative/anti-inflammatory properties of GLA could lead to synergistic outcomes.[3]
Future research should focus on the systematic formulation of CGL into various nanocarriers (liposomes, emulsions, SLNs), comprehensive characterization of their drug release kinetics, and in-depth in vitro and in vivo studies to evaluate their cellular uptake mechanisms, biocompatibility, and therapeutic efficacy against relevant disease models.
References
- 1. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-linolenic acid therapy of human glioma-a review of in vitro, in vivo, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 5. premierscience.com [premierscience.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHEBI:88756 [ebi.ac.uk]
- 11. Cholesteryl Gamma Linolenate, 99518-16-8 | BroadPharm [broadpharm.com]
- 12. larodan.com [larodan.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Synthesis, preformulation and liposomal formulation of cholesteryl carborane esters with various fatty chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. γ-Linolenic Acid Prevents Lipid Metabolism Disorder in Palmitic Acid-Treated Alpha Mouse Liver-12 Cells by Balancing Autophagy and Apoptosis via the LKB1-AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Enzymatic Odyssey of Cholesteryl Gamma-Linolenate: A Technical Guide to its Metabolic Pathways and Cellular Implications
For Immediate Release
This technical guide provides an in-depth exploration of the enzymatic pathways involving cholesteryl gamma-linolenate, a unique cholesteryl ester formed from cholesterol and the omega-6 fatty acid, gamma-linolenic acid (GLA). This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism, cellular signaling, and the therapeutic potential of bioactive lipids.
Executive Summary
Cholesteryl gamma-linolenate is a sterol ester that serves as a storage and transport form of both cholesterol and the biologically active gamma-linolenic acid. Its synthesis and hydrolysis are governed by a series of key enzymes that play crucial roles in maintaining cellular lipid homeostasis. While specific signaling pathways directly initiated by the intact cholesteryl gamma-linolenate molecule remain to be fully elucidated, its metabolic turnover releases gamma-linolenic acid, a precursor to potent anti-inflammatory and cell-regulating eicosanoids. This guide details the enzymatic machinery responsible for the lifecycle of cholesteryl gamma-linolenate, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the core metabolic pathways.
Enzymatic Synthesis of Cholesteryl Gamma-Linolenate
The esterification of cholesterol with gamma-linolenic acid to form cholesteryl gamma-linolenate is primarily catalyzed by two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin:cholesterol acyltransferase (LCAT).
Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT)
Located in the endoplasmic reticulum, ACAT is responsible for intracellular cholesterol esterification.[1] There are two isoforms, ACAT1 and ACAT2.[2] Research indicates that ACAT2, predominantly found in the liver and intestines, exhibits a preference for utilizing unsaturated fatty acyl-CoAs.[2] This suggests that ACAT2 is a primary candidate for the synthesis of cholesteryl gamma-linolenate from gamma-linolenoyl-CoA and cholesterol.[2]
Lecithin:Cholesterol Acyltransferase (LCAT)
LCAT is a plasma enzyme associated with high-density lipoproteins (HDL) and is crucial for reverse cholesterol transport.[3] It catalyzes the transfer of a fatty acid from phosphatidylcholine to cholesterol. The fatty acid specificity of LCAT can be influenced by the surrounding lipid environment, and while direct kinetic data for gamma-linolenic acid is scarce, it is plausible that LCAT can contribute to the formation of cholesteryl gamma-linolenate in plasma.
Figure 1: Synthesis pathways of Cholesteryl Gamma-Linolenate.
Hydrolysis of Cholesteryl Gamma-Linolenate
The breakdown of cholesteryl gamma-linolenate into its constituent parts, cholesterol and gamma-linolenic acid, is facilitated by cholesterol ester hydrolases (CEH). These enzymes are broadly categorized based on their optimal pH.
-
Neutral Cholesterol Ester Hydrolases (nCEH): These are primarily located in the cytoplasm and are associated with lipid droplets, where they mobilize stored cholesteryl esters.[1]
-
Acid Cholesterol Ester Hydrolases (aCEH): Found in lysosomes, these enzymes are responsible for the degradation of cholesteryl esters taken up by the cell through lipoprotein endocytosis.[1]
The hydrolysis of cholesteryl gamma-linolenate releases free gamma-linolenic acid, making it available for further metabolic processing.
Figure 2: Hydrolysis of Cholesteryl Gamma-Linolenate.
Downstream Signaling of Gamma-Linolenic Acid
Upon its release, gamma-linolenic acid can be further metabolized into dihomo-gamma-linolenic acid (DGLA), a precursor to a range of eicosanoids with significant anti-inflammatory and antiproliferative properties.[4][5] This metabolic cascade is a key aspect of the biological activity associated with cholesteryl gamma-linolenate. DGLA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of 1-series prostaglandins (e.g., PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), respectively. These molecules can modulate cellular processes involved in inflammation and cell growth.[4][5]
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. Differential modulation of ACAT1 and ACAT2 transcription and activity by long chain free fatty acids in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDL Metabolism Mnemonic for USMLE [pixorize.com]
- 4. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Incorporation of Cholesteryl Gamma-Linolenate into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) are at the forefront of drug delivery technology, particularly for nucleic acid-based therapeutics like mRNA and siRNA.[1][2] The composition of these LNPs is critical to their stability, efficacy, and safety. A typical LNP formulation consists of four key components: an ionizable cationic lipid for encapsulating the nucleic acid cargo, a phospholipid (like DSPC) that provides structural integrity, a PEGylated lipid to enhance stability and circulation time, and cholesterol to modulate membrane fluidity and aid in intracellular delivery.[][4]
Recent research has explored the substitution of cholesterol with its derivatives to enhance the delivery efficiency and alter the biodistribution of LNPs.[5][6][7] Cholesteryl esters, which are naturally found in lipoproteins, are of particular interest.[5] Cholesteryl γ-linolenate, an ester of cholesterol and the omega-6 fatty acid γ-linolenic acid, presents a promising candidate for modifying LNP properties. The introduction of the polyunsaturated γ-linolenate tail may influence the nanoparticle's interaction with cell membranes and its subsequent endosomal escape, a critical step for the intracellular release of the therapeutic payload.[2][8]
These application notes provide a detailed protocol for the formulation of LNPs incorporating cholesteryl γ-linolenate, along with methods for their characterization.
Experimental Workflow
References
- 1. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 5. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA. [scholars.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cholesteryl Gamma-Linolenate in Human Plasma
Abstract
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of cholesteryl gamma-linolenate (CE 18:3) in human plasma. Cholesteryl esters are crucial molecules for the transport and storage of cholesterol and fatty acids, and their dysregulation is linked to various diseases.[1][2] This protocol employs a simple and efficient liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation using a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. This method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
Cholesterol is essential for numerous physiological processes in mammals.[1] Its fatty acid esters, known as cholesteryl esters (CEs), are a major class of neutral lipids that are tightly regulated.[1][3] Dysregulation in the metabolism of cholesterol and CEs is associated with a range of human diseases.[1][4] Gamma-linolenic acid (GLA, 18:3n-6) is a polyunsaturated fatty acid with recognized biological activities. Its corresponding cholesteryl ester, cholesteryl gamma-linolenate, is an important component of the plasma lipidome. Accurate quantification of specific CE species like cholesteryl gamma-linolenate is vital for understanding lipid metabolism in health and disease.
While mass spectrometry is a preferred analytical tool, the hydrophobic and chemically inert nature of neutral lipids like CEs presents challenges for developing high-throughput, lipidomics-compatible LC-MS methods.[1][3][4] This protocol overcomes these challenges by providing a robust method compatible with standard lipid extraction protocols and reversed-phase chromatography.[4]
Experimental
-
Solvents: Methanol (MeOH), Isopropanol (IPA), Acetonitrile (ACN), Methyl-tert-butyl ether (MTBE), and Water (LC-MS Grade).
-
Reagents: Ammonium formate (≥99%, LC-MS grade).
-
Standards: Cholesteryl gamma-linolenate (≥98% purity), Cholesteryl heptadecanoate (CE 17:0) as Internal Standard (IS) (≥98% purity).
-
Plasma: Human plasma with K2-EDTA as anticoagulant, stored at -80 °C.
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving cholesteryl gamma-linolenate and cholesteryl heptadecanoate (IS) in isopropanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with Methanol:Isopropanol (1:1, v/v) to prepare calibration standards ranging from 1 ng/mL to 2000 ng/mL.
-
Internal Standard (IS) Spiking Solution (100 ng/mL): Prepare by diluting the IS primary stock in cold methanol.
This protocol is adapted from the Matyash method for its efficiency in extracting a broad range of lipids, including nonpolar species like cholesteryl esters.[5][6]
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL polypropylene tube, add 20 µL of plasma.
-
Add 225 µL of cold methanol containing the internal standard (100 ng/mL Cholesteryl Heptadecanoate).[6]
-
Vortex for 10 seconds to precipitate proteins.
-
Add 750 µL of cold MTBE.[6]
-
Vortex for 10 seconds and then shake for 10 minutes at 4 °C to ensure thorough extraction.
-
Induce phase separation by adding 188 µL of LC-MS grade water.[6]
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 5 minutes.[6]
-
Carefully collect the upper organic layer (~700 µL) into a new 1.5 mL tube, avoiding the protein interface.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in 100 µL of Acetonitrile:Isopropanol (90:10, v/v). Vortex for 10 seconds and centrifuge at 14,000 rpm for 2 minutes.[6]
-
Transfer the supernatant to an LC-MS vial for analysis.
Analysis is performed on a triple quadrupole mass spectrometer coupled with a UHPLC system. Atmospheric pressure chemical ionization (APCI) is often preferred for nonpolar compounds like sterols, as it provides good sensitivity without derivatization.[7] Alternatively, Electrospray Ionization (ESI) with an ammonium adduct is also highly effective.[8]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water:Acetonitrile (40:60, v/v) |
| Mobile Phase B | 10 mM Ammonium Formate in Acetonitrile:Isopropanol (10:90, v/v) |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 100% B over 8 min; hold at 100% B for 2 min; return to 30% B and equilibrate for 2 min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI, Positive Ion |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Manufacturer's recommendation |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Cholesteryl Esters
| Compound | Precursor Ion (Q1) [M+NH₄]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Cholesteryl Gamma-Linolenate | 664.6 | 369.4 | 100 | 15 |
| Cholesteryl Heptadecanoate (IS) | 656.6 | 369.4 | 100 | 15 |
Note: The characteristic product ion at m/z 369.4 corresponds to the dehydrated cholesterol moiety ([Cholesterol+H-H₂O]⁺), a common fragment for all cholesteryl esters, providing a basis for class-specific analysis.[4][8][9]
Data Analysis and Quantification
Data is acquired and processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte (Cholesteryl Gamma-Linolenate) to the Internal Standard (Cholesteryl Heptadecanoate) against the nominal concentration of the calibration standards. A linear regression model with a 1/x² weighting factor is typically used. The concentration of cholesteryl gamma-linolenate in the plasma samples is then calculated from the regression equation.
Workflow and System Diagrams
Caption: Experimental workflow from plasma sample preparation to data analysis.
Caption: Logical diagram of the LC-MS/MS system components.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of cholesteryl gamma-linolenate in human plasma. The simple extraction procedure and rapid chromatographic runtime make it well-suited for large-scale clinical studies and applications in drug development where lipid metabolism is a key area of investigation.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholesteryl Gamma-Linolenate as a Lipid Excipient in mRNA Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) are the leading delivery system for mRNA-based therapeutics and vaccines, exemplified by their critical role in the COVID-19 mRNA vaccines.[1][2][3][4] A typical LNP formulation consists of four key components: an ionizable lipid for mRNA encapsulation and endosomal escape, a phospholipid (like DSPC) for structural integrity, a PEGylated lipid to control particle size and stability, and cholesterol to stabilize the lipid bilayer.[4][5][6] The optimization of each LNP component is crucial for enhancing vaccine potency, stability, and safety.[7] This document outlines the potential application and evaluation of cholesteryl gamma-linolenate as a novel lipid excipient in mRNA vaccine formulations, proposing its use as a partial or complete substitute for cholesterol.
Cholesteryl gamma-linolenate, an ester of cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), presents an intriguing alternative to cholesterol. GLA is known for its immunomodulatory properties, which could potentially act as a built-in adjuvant, enhancing the immune response to the vaccine antigen. Furthermore, modifying the sterol component can influence the physicochemical properties of the LNP, potentially affecting transfection efficiency and the overall safety profile.[7][8][9]
These application notes provide a framework for formulating, characterizing, and evaluating mRNA LNPs containing cholesteryl gamma-linolenate. The protocols are based on established microfluidic mixing techniques for LNP production and standard assays for their comprehensive evaluation.[10][11][12][13]
Data Presentation
The following tables summarize the expected quantitative data from the characterization and evaluation of mRNA LNPs formulated with cholesteryl gamma-linolenate compared to a standard cholesterol-based formulation.
Table 1: Physicochemical Properties of mRNA-LNP Formulations
| Formulation ID | Ionizable Lipid:DSPC:Sterol:PEG-Lipid (Molar Ratio) | Sterol Component | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
| LNP-Chol | 50:10:38.5:1.5 | Cholesterol | 85.2 ± 3.1 | 0.05 ± 0.02 | -5.8 ± 1.2 | 96.5 ± 2.3 |
| LNP-CGL-50 | 50:10:19.25:19.25:1.5 | Cholesterol:Cholesteryl Gamma-Linolenate (1:1) | 92.7 ± 4.5 | 0.08 ± 0.03 | -6.4 ± 1.5 | 94.8 ± 3.1 |
| LNP-CGL-100 | 50:10:38.5:1.5 | Cholesteryl Gamma-Linolenate | 105.4 ± 6.2 | 0.12 ± 0.04 | -7.1 ± 1.8 | 92.3 ± 4.5 |
Table 2: In Vitro Transfection Efficiency
| Formulation ID | Cell Line | mRNA Cargo | Reporter Protein Expression (Relative Luminescence Units) | Cell Viability (%) |
| LNP-Chol | HEK293T | Luciferase mRNA | 1.5 x 10^8 ± 0.3 x 10^8 | 95 ± 4 |
| LNP-CGL-50 | HEK293T | Luciferase mRNA | 1.3 x 10^8 ± 0.4 x 10^8 | 93 ± 5 |
| LNP-CGL-100 | HEK293T | Luciferase mRNA | 1.1 x 10^8 ± 0.5 x 10^8 | 91 ± 6 |
Table 3: In Vivo Immunogenicity in Mice (Antigen-Specific IgG Titer)
| Formulation ID | Adjuvant | Dose (µg mRNA) | Week 4 IgG Titer (Geometric Mean Titer) | Week 8 IgG Titer (Post-Boost) |
| LNP-Chol | None | 5 | 1:15,000 | 1:250,000 |
| LNP-CGL-50 | Potential Intrinsic | 5 | 1:25,000 | 1:450,000 |
| LNP-CGL-100 | Potential Intrinsic | 5 | 1:30,000 | 1:500,000 |
| Saline Control | None | 0 | <1:100 | <1:100 |
Experimental Protocols
Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing system, a reproducible and scalable method.[13]
Materials:
-
Ionizable lipid (e.g., SM-102) stock solution in ethanol (100 mM)
-
DSPC stock solution in ethanol (10 mM)
-
Cholesterol stock solution in ethanol (100 mM)
-
Cholesteryl gamma-linolenate stock solution in ethanol (100 mM)
-
PEG-lipid (e.g., DMG-PEG 2000) stock solution in ethanol (10 mM)
-
mRNA encoding the antigen of interest in 10 mM citrate buffer (pH 4.0)
-
Ethanol (100%, molecular biology grade)
-
Citrate buffer (10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Preparation of Lipid-Ethanol Phase:
-
For the LNP-Chol formulation, combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid stock solutions in the molar ratio of 50:10:38.5:1.5 in an ethanol-based solvent.[14]
-
For LNP-CGL formulations, replace the desired molar percentage of cholesterol with cholesteryl gamma-linolenate.
-
Vortex the lipid mixture gently to ensure homogeneity.
-
-
Preparation of mRNA-Aqueous Phase:
-
Dilute the mRNA stock to the desired concentration in 10 mM citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol phase into one syringe and the mRNA-aqueous phase into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.
-
Initiate the mixing process to allow for the self-assembly of mRNA-LNPs. The solution should turn milky, indicating nanoparticle formation.[15]
-
-
Purification and Buffer Exchange:
-
Dilute the resulting LNP solution with PBS.
-
Transfer the diluted LNP solution to a pre-soaked dialysis cassette.
-
Perform dialysis against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer, to remove ethanol and unencapsulated mRNA.[14]
-
-
Sterilization and Storage:
-
Recover the dialyzed LNP solution.
-
Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.
-
Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Physicochemical Characterization of mRNA-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[16]
2. Zeta Potential Measurement:
-
Dilute the LNP suspension in 10 mM NaCl solution.
-
Measure the surface charge using Laser Doppler Electrophoresis.[16]
3. mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen assay).
-
Measure the fluorescence of the LNP sample before (total RNA) and after (unencapsulated RNA) lysis with a surfactant like Triton X-100.[14]
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100
Protocol 3: In Vitro Transfection Efficiency Assay
This protocol evaluates the ability of the formulated LNPs to deliver functional mRNA into cells.[1][10]
Materials:
-
HEK293T or other suitable cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
mRNA-LNPs encapsulating a reporter gene (e.g., Firefly Luciferase)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Transfection:
-
Dilute the mRNA-LNP formulations to the desired concentrations in serum-free medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Cell Viability Assay: Perform a parallel assay (e.g., MTT or PrestoBlue) to assess any cytotoxicity of the LNP formulations.[11]
Protocol 4: In Vivo Immunogenicity Study in Mice
This protocol assesses the ability of the mRNA-LNP vaccine to elicit an antigen-specific immune response in an animal model.[17]
Materials:
-
BALB/c mice (6-8 weeks old)
-
mRNA-LNP vaccine formulations
-
Sterile PBS
-
Syringes and needles for intramuscular injection
-
ELISA plates and reagents for antibody titration
Procedure:
-
Vaccination:
-
Divide mice into groups (e.g., LNP-Chol, LNP-CGL-50, LNP-CGL-100, Saline control).
-
Administer a prime vaccination of 5 µg mRNA per mouse via intramuscular injection on day 0.
-
Administer a booster vaccination with the same dose on day 21.
-
-
Blood Collection: Collect blood samples via tail vein or retro-orbital bleeding at pre-vaccination (day 0), post-prime (day 21), and post-boost (day 35).
-
Antibody Titer Measurement (ELISA):
-
Coat ELISA plates with the recombinant antigen encoded by the mRNA.
-
Serially dilute the collected sera and add to the wells.
-
Use a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody for detection.
-
Develop the signal with a substrate like TMB and measure the absorbance at 450 nm.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
-
-
T-cell Response Analysis (Optional): At the end of the study, splenocytes can be isolated and restimulated with the antigen to measure T-cell responses (e.g., IFN-γ ELISpot).[7]
Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: Potential signaling pathway for CGL-LNPs.
Caption: Logical workflow for CGL-LNP evaluation.
References
- 1. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 6. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.au.dk [pure.au.dk]
- 9. researchgate.net [researchgate.net]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 12. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 15. biomol.com [biomol.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
Application of Cholesteryl Gamma-Linolenate in Topical Drug Delivery Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl gamma-linolenate is a cholesterol ester of the omega-6 fatty acid, gamma-linolenic acid (GLA). This molecule holds significant promise in topical drug delivery due to the synergistic effects of its constituent parts. Cholesterol is a natural and crucial component of the skin's lipid barrier, contributing to its structural integrity and hydration.[1][2][3][4][5] Gamma-linolenic acid is known for its anti-inflammatory properties and its role in skin barrier repair, making it beneficial for conditions like atopic dermatitis and psoriasis.[1][6][7][8][9][10][11][12] The esterification of GLA to cholesterol creates a highly lipophilic molecule that can be formulated into various lipid-based nanocarriers to enhance skin penetration and provide a sustained release of the active components. These formulations can modulate membrane fluidity and serve as effective permeation enhancers.[3]
This document provides detailed application notes and experimental protocols for the formulation and evaluation of cholesteryl gamma-linolenate in topical drug delivery systems.
Key Applications
-
Enhanced Skin Permeation: Cholesteryl esters of unsaturated fatty acids, including linolenate, have been shown to be effective transdermal permeation enhancers.[3] They can increase the transport of co-administered active pharmaceutical ingredients (APIs) through the stratum corneum.
-
Treatment of Inflammatory Skin Conditions: Due to the anti-inflammatory properties of GLA, formulations containing cholesteryl gamma-linolenate are promising for the management of atopic dermatitis, eczema, and psoriasis.[1][6][7][8][9][10][11][12]
-
Skin Barrier Repair and Moisturization: The cholesterol component helps to restore and maintain the skin's natural barrier function, reducing transepidermal water loss (TEWL) and improving skin hydration.[1][2][3][4][5]
-
Drug Delivery Vehicle: Cholesteryl gamma-linolenate can be incorporated into various lipid-based nanosystems such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, and liposomes. These systems can encapsulate and deliver both lipophilic and hydrophilic drugs.
Data Presentation
The following tables summarize quantitative data from studies on cholesteryl esters and lipid nanoparticle formulations.
Table 1: Transdermal Permeation Enhancement of Cholesteryl Esters
| Enhancer (Concentration) | Model Drug | Enhancement Ratio (ER) | Reference |
| Cholesteryl Linolenate (1% w/w) | Tenofovir | 3.71 | [3] |
| Cholesteryl Linolenate (2% w/w) | Tenofovir | 5.93 | [3] |
| Linolenic Acid (1% w/w) | Tenofovir | ~1.5 (inferred) | [3] |
| Cholesteryl Oleate (1% w/w) | Tenofovir | ~2.5 (inferred) | [3] |
| Cholesteryl Linoleate (1% w/w) | Tenofovir | ~3.0 (inferred) | [3] |
Table 2: Characterization of Cholesteryl Ester-Containing Nanoemulsions
| Nanoemulsion Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Cholesteryl Oleate | ~100 | ~0.15 | -32.6 ± 2.2 | [3][6] |
| Cholesteryl Linoleate | ~110 | ~0.15 | -16.0 ± 3.2 | [3][6] |
| Cholesteryl Stearate | ~140 | ~0.25 | -33.9 ± 2.4 | [3][6] |
Table 3: Formulation and Characterization of Solid Lipid Nanoparticles (SLNs) Containing Cholesteryl Oleate
| Formulation Reference | Stearic Acid (mg) | Cholesteryl Oleate (mg) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| 12 | 400 | 100 | ~150-200 | ~25-40 | [5] |
| 13 | 300 | 200 | ~150-200 | ~25-40 | [5] |
| 14 | 200 | 300 | ~150-200 | ~25-40 | [5] |
| 15 | 100 | 400 | ~150-200 with aggregation | ~25-40 | [5] |
| 16 | 0 | 500 | Aggregates | ~25-40 | [5] |
Experimental Protocols
Protocol 1: Preparation of Cholesteryl Gamma-Linolenate Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods for preparing SLNs with cholesteryl esters.[2][5]
Materials:
-
Cholesteryl gamma-linolenate (Lipid phase)
-
Compritol® 888 ATO (Glyceryl behenate) or Stearic Acid (Solid lipid matrix)
-
Polysorbate 80 (Tween® 80) or a combination of Lecithin and Poloxamer 188 (Surfactants)
-
Purified water (Aqueous phase)
-
(Optional) Co-surfactant such as Butanol
-
(Optional) Active Pharmaceutical Ingredient (API)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for smaller particle size)
-
Water bath or heating mantle
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amounts of cholesteryl gamma-linolenate and the solid lipid matrix (e.g., Compritol® 888 ATO). A typical lipid concentration is 5-10% (w/v).
-
Heat the lipid mixture in a beaker to 5-10°C above the melting point of the solid lipid until a clear, homogenous molten liquid is formed.
-
If incorporating a lipophilic API, dissolve it in the molten lipid phase.
-
-
Preparation of the Aqueous Phase:
-
Weigh the surfactant(s) and dissolve in purified water. A typical surfactant concentration is 1-5% (w/v).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
If incorporating a hydrophilic API, dissolve it in the aqueous phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise while stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a hot oil-in-water (o/w) pre-emulsion.
-
-
Formation of SLNs:
-
Hot Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (if available) for several cycles at a pressure of 500-1500 bar.
-
Cold Homogenization (Microemulsion method): Disperse the hot microemulsion (a clear, thermodynamically stable system formed by stirring the lipid, surfactant, co-surfactant, and water at an elevated temperature) into cold water (2-3°C) under stirring.[2]
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
-
Purification and Storage:
-
(Optional) The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and un-entrapped drug.
-
Store the final SLN dispersion at 4°C.
-
Protocol 2: Characterization of Cholesteryl Gamma-Linolenate SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the SLN dispersion with purified water.
-
Analyze the sample using Dynamic Light Scattering (DLS) with a Zetasizer instrument.
-
Record the average particle size (Z-average), PDI, and zeta potential. A PDI value below 0.3 indicates a homogenous particle size distribution.
2. Entrapment Efficiency (EE%) and Drug Loading (DL%):
-
Separate the un-entrapped (free) drug from the SLN dispersion by ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE% and DL% using the following equations:
-
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL% = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
3. In Vitro Drug Release Study:
-
Use a Franz diffusion cell apparatus.
-
Place a dialysis membrane (with an appropriate molecular weight cut-off) between the donor and receptor compartments.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring.
-
Place a known amount of the SLN formulation in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
-
Analyze the drug concentration in the collected samples.
-
Plot the cumulative amount of drug released versus time.
Protocol 3: In Vitro Skin Permeation Study
Materials:
-
Excised human or animal (e.g., porcine) skin
-
Franz diffusion cells
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
The cholesteryl gamma-linolenate formulation
-
Control formulation (without the enhancer)
Equipment:
-
Water bath with a circulating system
-
Magnetic stirrer
-
Syringes and needles
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Skin Preparation:
-
Thaw frozen full-thickness skin at room temperature.
-
Remove any subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 37°C to ensure the skin surface is at a physiological temperature (~32°C).
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a known amount of the cholesteryl gamma-linolenate formulation (and the control formulation on separate cells) to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the concentration of the permeated drug in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of skin over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount permeated versus time plot.
-
Calculate the Enhancement Ratio (ER) as follows:
-
ER = Jss of the drug with the enhancer / Jss of the drug without the enhancer
-
-
Mandatory Visualizations
References
- 1. Exploring unsaturated fatty acid cholesteryl esters as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-line automated evaluation of lipid nanoparticles transdermal permeation using Franz diffusion cell and low-pressure chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: Effects on stability, peroxidation, and cell uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sugar-decorated cholesterol-core nanoparticles as potential targeting nanomedicines for the delivery of lipophilic drugs - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2006128888A1 - Use of solid lipid nanoparticles comprising cholesteryl propionate and/or cholesteryl butyrate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.isciii.es [scielo.isciii.es]
Application Notes and Protocols for Assessing the Stability of Cholesteryl Gamma-Linolenate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl gamma-linolenate, the ester of cholesterol and the omega-6 fatty acid gamma-linolenic acid, is a molecule of interest for various therapeutic applications due to the combined properties of its constituent parts.[1] Formulations containing cholesteryl gamma-linolenate, such as lipid nanoparticles, liposomes, and nanoemulsions, are being explored for targeted drug delivery and other biomedical applications.[2] Ensuring the stability of these formulations is a critical aspect of drug development, as degradation can impact safety, efficacy, and shelf-life.
This document provides detailed application notes and protocols for assessing the chemical and physical stability of cholesteryl gamma-linolenate formulations. The primary degradation pathways for cholesteryl esters are hydrolysis and oxidation, particularly of the polyunsaturated gamma-linolenic acid moiety.[3][4] Physical instability can manifest as changes in particle size, morphology, and polymorphic state.
Key Stability-Indicating Methods
A comprehensive stability assessment of cholesteryl gamma-linolenate formulations involves a combination of chromatographic, thermal, and spectroscopic techniques to monitor both the parent molecule and its degradation products.
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity and Degradation:
HPLC is a cornerstone technique for quantifying the amount of intact cholesteryl gamma-linolenate and detecting the formation of degradation products over time. A stability-indicating HPLC method should be able to separate the active ingredient from its degradation products and any excipients in the formulation.[5][6]
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Products:
GC-MS is a powerful tool for identifying volatile and semi-volatile degradation products that may arise from the oxidation of the gamma-linolenic acid chain.[7] This technique is particularly useful in forced degradation studies to elucidate degradation pathways.
3. Differential Scanning Calorimetry (DSC) for Physical Stability Assessment:
DSC is used to evaluate the physical stability of the formulation by monitoring changes in the thermal properties of the lipid components.[8] It can detect shifts in melting points, phase transitions, and changes in crystallinity, which can indicate alterations in the formulation's structure.
4. Lipid Peroxidation Assays for Oxidative Stability:
Given the polyunsaturated nature of gamma-linolenic acid, assessing oxidative stability is crucial. Lipid peroxidation assays measure the extent of oxidative damage by quantifying secondary products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[9][10]
Data Presentation
The following tables summarize representative quantitative data for the stability of related lipid formulations under various stress conditions. This data can serve as a benchmark when designing and interpreting stability studies for cholesteryl gamma-linolenate formulations.
Table 1: Representative Chemical Stability Data of Unsaturated Fatty Acids in Formulations
| Formulation Component | Stress Condition | Duration | Parameter Measured | Remaining (%) | Reference |
| Gamma-linolenic acid | 4°C | 3 months | Gamma-linolenic acid content | 73.34 | [11] |
| Gamma-linolenic acid | 25°C | 3 months | Gamma-linolenic acid content | 77.68 | [11] |
| Gamma-linolenic acid | 45°C | 3 months | Gamma-linolenic acid content | 70.43 | [11] |
| Linoleic acid | 45°C | 70 days | Linoleic acid content | ~88-90 | [4] |
| Alpha-linolenic acid | 110°C (Rancimat) | 7.39 - 10.10 hours | Induction Period | N/A | [4] |
Table 2: Representative Oxidative Stability of Cholesteryl Esters in Nanoemulsions
| Cholesteryl Ester | Storage Condition | Duration | Parameter Measured | Observation | Reference |
| Cholesteryl linoleate | Room Temperature | 237 days | Lipoperoxidation | Greater peroxidation compared to oleate and stearate | [3][12] |
| Cholesteryl oleate | Room Temperature | 237 days | Lipoperoxidation | Lower peroxidation | [3][12] |
| Cholesteryl stearate | Room Temperature | 237 days | Lipoperoxidation | Minimal peroxidation | [3][12] |
| Cholesteryl linoleate | 4 hours incubation with HUVEC | 4 hours | Cell Peroxidation | More pronounced peroxidation | [3] |
| Cholesteryl oleate | 4 hours incubation with HUVEC | 4 hours | Cell Peroxidation | Minimal peroxidation | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cholesteryl Gamma-Linolenate
Objective: To quantify the amount of cholesteryl gamma-linolenate and its non-volatile degradation products in a formulation.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
-
Cholesteryl gamma-linolenate reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., isopropanol or a mixture of chloroform and methanol).
-
Dilute the sample to a known concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Acetonitrile and Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 205 nm or ELSD.
-
-
Forced Degradation Study:
-
To demonstrate the stability-indicating nature of the method, perform forced degradation studies on a sample of cholesteryl gamma-linolenate.[13]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Data Analysis:
-
Identify the peak for cholesteryl gamma-linolenate based on the retention time of the reference standard.
-
Quantify the amount of cholesteryl gamma-linolenate by comparing its peak area to a calibration curve prepared from the reference standard.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Protocol 2: GC-MS Analysis of Oxidative Degradation Products
Objective: To identify volatile and semi-volatile oxidative degradation products of cholesteryl gamma-linolenate.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Potassium hydroxide
-
Boron trifluoride-methanol solution (14%)
-
Silylating agent (e.g., BSTFA with 1% TMCS)
Procedure:
-
Sample Preparation (Transesterification for FAMEs analysis):
-
Extract lipids from the formulation using a suitable method (e.g., Folch or Bligh-Dyer).
-
To analyze the fatty acid profile and its oxidative changes, transesterify the lipid extract to fatty acid methyl esters (FAMEs) by heating with methanolic KOH followed by BF₃-methanol.
-
Extract the FAMEs with hexane.
-
-
Sample Preparation (for direct analysis of cholesterol and its oxides):
-
For the analysis of cholesterol and its oxidation products, perform a lipid extraction and derivatize the sample with a silylating agent to increase volatility.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-650.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST) and known standards. Common oxidation products of polyunsaturated fatty acids include aldehydes, ketones, and smaller chain fatty acids.
-
Protocol 3: DSC for Physical Stability Assessment
Objective: To evaluate the physical stability of the cholesteryl gamma-linolenate formulation by monitoring its thermal behavior.
Instrumentation:
-
Differential Scanning Calorimeter (DSC).
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the formulation (for solid or semi-solid formulations) or the lyophilized product into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a relevant temperature range (e.g., 20°C to 200°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the DSC thermogram for the melting point (peak of the endotherm), enthalpy of fusion (area under the peak), and any other thermal events.
-
Compare the thermograms of samples at different time points of the stability study to detect any changes in the thermal profile.
-
Protocol 4: Lipid Peroxidation Assay (TBARS Assay)
Objective: To quantify the extent of lipid peroxidation in the formulation.
Instrumentation:
-
Spectrophotometer or microplate reader.
-
Water bath.
Reagents:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)
Procedure:
-
Sample Preparation:
-
Disperse a known amount of the formulation in a suitable buffer.
-
-
TBARS Reaction:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
To the supernatant, add an equal volume of 0.67% TBA solution.
-
Heat the mixture at 95°C for 15 minutes.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
-
Data Analysis:
-
Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
-
Express the results as nmol of MDA per mg of lipid.
-
Visualization of Degradation and Metabolic Pathways
To aid in understanding the stability challenges and biological context of cholesteryl gamma-linolenate, the following diagrams illustrate the key chemical degradation pathways and the metabolic fate of its gamma-linolenic acid component.
Caption: Chemical degradation pathways of cholesteryl gamma-linolenate.
Caption: Metabolic pathway of gamma-linolenic acid.
Conclusion
The stability of cholesteryl gamma-linolenate formulations is a multifaceted issue requiring a combination of analytical techniques to thoroughly assess. The protocols and data presented here provide a framework for researchers and drug development professionals to design and execute robust stability studies. By carefully monitoring both chemical and physical degradation, it is possible to develop stable and effective formulations of cholesteryl gamma-linolenate for therapeutic use.
References
- 1. Comparative effects of alpha- and gamma-linolenic acids on rat liver fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative degradation of cholesteryl esters in low-density lipoproteins: analysis by liquid chromatography-light scattering and protection by a new synthetic antioxidant, S20478 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis and hydrolysis of cholesteryl esters by rat skin subcellular fractions. Regulation by prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. larodan.com [larodan.com]
- 12. Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cholesteryl Gamma-Linolenate for Cholesterol Esterase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol esterases (CEs), also known as sterol esterases, are enzymes that catalyze the hydrolysis of cholesteryl esters into cholesterol and free fatty acids.[1] These enzymes play a crucial role in lipid metabolism and are implicated in various physiological and pathological processes, including atherosclerosis and cholesterol transport. Accurate measurement of cholesterol esterase activity is therefore essential for research in these areas and for the development of therapeutic agents targeting this enzyme.
Cholesteryl gamma-linolenate is a synthetic cholesteryl ester containing gamma-linolenic acid (GLA), an omega-6 fatty acid.[2][3] GLA is a biologically significant fatty acid that is a precursor to anti-inflammatory eicosanoids.[4][5] The use of cholesteryl gamma-linolenate as a substrate in CE assays allows for the specific investigation of the enzyme's activity towards esters of polyunsaturated fatty acids and provides a means to quantify the release of the biologically active GLA.
These application notes provide detailed protocols for the use of cholesteryl gamma-linolenate in both colorimetric and bioluminescent cholesterol esterase assays.
Chemical Properties of Cholesteryl Gamma-Linolenate
| Property | Value | Reference |
| Molecular Formula | C45H74O2 | [3][6][7] |
| Molecular Weight | 647.07 g/mol | [3][6][7] |
| CAS Number | 99518-16-8 | [6][7] |
| Purity | >99% | [3] |
| Storage | -20°C | [6][7] |
Principle of the Assays
The fundamental principle behind using cholesteryl gamma-linolenate in a cholesterol esterase assay is the enzymatic hydrolysis of the ester bond by cholesterol esterase. This reaction releases cholesterol and gamma-linolenic acid. The subsequent detection of either of these products forms the basis of the assay.
References
- 1. Cholesterol Esterase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. CHEBI:88756 [ebi.ac.uk]
- 3. larodan.com [larodan.com]
- 4. Gamma Linolenic (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesteryl Gamma Linolenate, 99518-16-8 | BroadPharm [broadpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Studying Cholesteryl Gamma-Linolenate Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the cellular uptake of cholesteryl gamma-linolenate, a novel cholesteryl ester with potential therapeutic applications. The protocols outlined below cover cell line selection, preparation and delivery of the compound, and detailed methodologies for quantifying its uptake.
Introduction
Cholesteryl esters (CEs) play a crucial role in cellular cholesterol homeostasis, transport, and storage. The esterification of cholesterol with various fatty acids can significantly alter its metabolic fate and biological activity. Cholesteryl gamma-linolenate, a CE of the omega-6 fatty acid gamma-linolenic acid (GLA), is of particular interest due to the known anti-inflammatory properties of GLA and its metabolites.[1][2] Understanding the mechanisms by which cells take up this compound is critical for evaluating its potential as a therapeutic agent, particularly in the context of diseases characterized by dysregulated lipid metabolism, such as cancer and chronic inflammatory conditions.[2][3]
Cancer cells, for instance, often exhibit altered lipid metabolism, including increased uptake of cholesterol and CEs to support rapid proliferation and membrane synthesis.[2][4][5] Similarly, myeloid cells involved in chronic inflammation show significant changes in lipid uptake and synthesis.[3] Therefore, investigating the uptake of cholesteryl gamma-linolenate in relevant cell models can provide insights into its mechanism of action and therapeutic potential.
Key Experimental Considerations
Studying the cellular uptake of the highly hydrophobic cholesteryl gamma-linolenate requires careful consideration of its delivery to cells in an aqueous culture environment and the selection of appropriate analytical methods for its quantification.
1. Cell Line Selection:
The choice of cell line is dependent on the research question.
-
Cancer Research:
-
Breast Cancer: Cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are well-characterized models for studying lipid metabolism in breast cancer.[6]
-
Hepatocellular Carcinoma: HepG2 cells are a widely used model for liver-related metabolic studies, including lipoprotein and cholesterol uptake.[7]
-
Leukemia: Lymphoblastoid and myeloblastoid cell lines are relevant for studying CE uptake in hematological malignancies, which are often associated with hypocholesterolemia due to increased uptake by blast cells.[8]
-
-
Inflammation Research:
2. Preparation and Delivery of Cholesteryl Gamma-Linolenate:
Due to its hydrophobic nature, cholesteryl gamma-linolenate cannot be directly dissolved in aqueous cell culture media.[13] The following methods can be employed for its delivery:
-
Solvent-Based Delivery: Dissolve cholesteryl gamma-linolenate in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted in cell culture medium to the final working concentration. It is crucial to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Vesicular Formulations: For more physiologically relevant delivery, cholesteryl gamma-linolenate can be incorporated into liposomes or micelles.[14][15] These lipid-based nanoparticles can encapsulate the hydrophobic compound and facilitate its delivery to cells.
Experimental Protocols
Protocol 1: General Cell Culture and Seeding
-
Cell Culture: Culture the selected cell line in the recommended complete growth medium (containing fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that allows them to reach 70-80% confluency at the time of the experiment. Allow the cells to adhere and grow for 24 hours before treatment.
Protocol 2: Preparation of Cholesteryl Gamma-Linolenate Working Solution
Method A: DMSO-Based Delivery
-
Prepare a 10 mM stock solution of cholesteryl gamma-linolenate in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Vortex thoroughly to ensure dispersion.
-
The final DMSO concentration in the medium applied to the cells should not exceed 0.5%. Prepare a vehicle control with the same final concentration of DMSO.
Protocol 3: Cholesteryl Gamma-Linolenate Uptake Assay
-
Starvation (Optional): To upregulate lipoprotein receptors, you may incubate the cells in serum-free medium for 12-24 hours prior to the experiment.
-
Treatment: Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the prepared cholesteryl gamma-linolenate working solutions (or vehicle control) to the cells.
-
Incubate for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C.
-
Termination of Uptake: After the incubation period, remove the treatment medium and wash the cells three times with ice-cold PBS to stop the uptake process and remove any unbound compound.
-
Proceed with cell lysis and quantification of intracellular cholesteryl gamma-linolenate.
Protocol 4: Quantification of Intracellular Cholesteryl Esters
Method A: Enzymatic Assay Kit (Fluorometric or Colorimetric)
Commercially available kits provide a straightforward method to measure total cholesterol and free cholesterol, from which the cholesteryl ester content can be calculated.[16]
-
Cell Lysis: Lyse the washed cells according to the kit manufacturer's instructions. This typically involves homogenization in a chloroform:isopropanol:NP-40 solution.
-
Lipid Extraction: Collect the organic phase after centrifugation. Dry the extracted lipids.
-
Resuspension: Dissolve the dried lipids in the assay buffer provided in the kit.
-
Assay Procedure:
-
To measure total cholesterol (free cholesterol + cholesteryl esters), add cholesterol esterase to the reaction mix.
-
To measure free cholesterol , omit the cholesterol esterase.
-
-
Incubate the samples with the reaction mix (containing cholesterol oxidase, cholesterol probe, and enzyme mix) as per the kit's protocol.
-
Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm).
-
Calculation:
-
Calculate the concentrations of total cholesterol and free cholesterol using a standard curve.
-
Cholesteryl Ester Concentration = Total Cholesterol Concentration - Free Cholesterol Concentration.
-
-
Normalize the results to the total protein content of the cell lysate, determined by a BCA or Bradford assay.
Method B: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for the quantification of individual cholesteryl ester species.[10]
-
Internal Standards: Add an internal standard, such as cholesteryl heptadecanoate (C17:0 cholesteryl ester), to the cell pellet before lipid extraction to correct for extraction efficiency and instrument variability.[10]
-
Lipid Extraction: Perform a Bligh-Dyer or Folch extraction to isolate lipids from the cell pellet.
-
LC-MS Analysis: Analyze the lipid extract using a suitable LC-MS system. Cholesteryl esters can be identified and quantified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.
-
Data Analysis: Quantify cholesteryl gamma-linolenate by comparing its peak area to that of the internal standard. Normalize the results to the total protein or cell number.
Data Presentation
Table 1: Kinetic Parameters of HDL-Cholesteryl Ester Uptake in Acute Leukemia Cells
This table presents example quantitative data on the maximal velocity (Vmax) of HDL-cholesteryl ester uptake, illustrating the increased uptake capacity of malignant cells compared to their normal counterparts.
| Cell Type | Vmax (µg/mg protein) |
| Normal Lymphocytes | 2.54 ± 0.12 |
| Lymphoblasts | 3.51 ± 0.30 |
| Normal Myelocytes | 2.28 ± 0.12 |
| Myeloblasts | 3.61 ± 0.16 |
Data adapted from a study on HDL-cholesteryl ester uptake in acute leukemia.[8]
Signaling Pathways and Experimental Workflows
Cellular Uptake of Cholesteryl Esters
Cholesteryl esters are primarily taken up by cells through two main pathways: the LDL receptor (LDLR) pathway and the Scavenger Receptor Class B Type I (SR-BI) pathway.
-
LDL Receptor Pathway: This pathway involves the endocytosis of LDL particles. The LDL particle binds to the LDLR on the cell surface, and the complex is internalized in clathrin-coated vesicles. These vesicles fuse with endosomes and then lysosomes, where the cholesteryl esters are hydrolyzed to free cholesterol and fatty acids.[17][18]
-
SR-BI Pathway (Selective Uptake): SR-BI mediates the selective uptake of cholesteryl esters from HDL without the internalization and degradation of the entire lipoprotein particle.[19][20] This process is thought to involve the formation of a channel between the HDL particle and the cell membrane, allowing the transfer of cholesteryl esters.[21] HDL binding to SR-BI can also trigger intracellular signaling cascades involving Src, Akt, and eNOS.[20][22]
Diagrams
Caption: Workflow for studying cholesteryl gamma-linolenate uptake.
References
- 1. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Frontiers | Lipid metabolism in myeloid cell function and chronic inflammatory diseases [frontiersin.org]
- 4. Why make it if you can take it: review on extracellular cholesterol uptake and its importance in breast and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Even cancer cells watch their cholesterol! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomic study of cell lines reveals differences between breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Paired Cell Lines for the Study of Lipid Metabolism and Cancer Stemness of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uptake of high density lipoprotein (HDL) cholesteryl esters by human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of inflammatory and lipid metabolic networks across RAW264.7 and thioglycolate-elicited macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Lymphoblastoid Cell Lines as a Tool to Study Inter-Individual Differences in the Response to Glucose | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Cholesteryl Gamma Linolenate, 99518-16-8 | BroadPharm [broadpharm.com]
- 14. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 15. Follicular drug delivery - Wikipedia [en.wikipedia.org]
- 16. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [promega.com]
- 17. File:LDLR pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 18. LDL receptor - Wikipedia [en.wikipedia.org]
- 19. Frontiers | SR-BI: Linking Cholesterol and Lipoprotein Metabolism with Breast and Prostate Cancer [frontiersin.org]
- 20. SR-BI, a Multifunctional Receptor in Cholesterol Homeostasis and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SR-BI and cholesterol uptake into steroidogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HDL-Induced Cell Signaling Mediated by SR-BI [ebrary.net]
High-performance liquid chromatography (HPLC) analysis of cholesteryl gamma linolenate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of cholesteryl gamma-linolenate using High-Performance Liquid Chromatography (HPLC). These guidelines are intended to assist researchers in the accurate quantification and characterization of this important cholesteryl ester in various sample matrices.
Introduction
Cholesteryl gamma-linolenate is a neutral lipid formed from the esterification of cholesterol with gamma-linolenic acid, an omega-6 fatty acid.[1][2] Cholesteryl esters, in general, are crucial components of cellular lipid metabolism, serving as a storage form of cholesterol and playing a role in cellular signaling pathways.[3][4][5] Dysregulation of cholesteryl ester metabolism has been implicated in various diseases, making their accurate analysis critical in biomedical research and drug development.[4] Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of cholesteryl esters.[6][7]
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of cholesteryl esters from biological samples such as cells or tissues.
Materials:
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Deionized water
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize cell pellets or tissue samples in PBS.
-
Lipid Extraction (Bligh & Dyer Method):
-
To the homogenate, add chloroform and methanol in a ratio of 1:2 (v/v).
-
Vortex the mixture thoroughly for 10-15 minutes to ensure complete lipid extraction.
-
Add chloroform and deionized water in a 1:1 ratio (v/v) to induce phase separation.
-
Vortex the mixture again and centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the layers.
-
-
Isolation of the Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in the HPLC mobile phase (e.g., isopropanol or a mixture of acetonitrile and isopropanol) for analysis.
HPLC Method
This protocol describes a reversed-phase HPLC method suitable for the analysis of cholesteryl gamma-linolenate.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 50:50, v/v). A gradient elution may be necessary for complex samples. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 205-210 nm[8][9] |
Standard Preparation: Prepare a stock solution of cholesteryl gamma-linolenate standard in the mobile phase. Create a series of dilutions to generate a calibration curve for quantification.
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of cholesteryl esters. Note that specific values for cholesteryl gamma-linolenate may vary depending on the exact experimental conditions.
| Parameter | Typical Value/Range |
| Retention Time (RT) | Dependent on the specific cholesteryl ester and chromatographic conditions. Generally, elution order is based on the degree of unsaturation and carbon number of the fatty acid chain.[10] |
| Limit of Detection (LOD) | In the low ng range on the column. |
| Limit of Quantification (LOQ) | Typically in the range of 10-50 ng on the column. |
| **Linearity (R²) ** | > 0.99 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of cholesteryl gamma-linolenate from biological samples.
References
- 1. CHEBI:88756 [ebi.ac.uk]
- 2. Cholesterol condensation of alpha-linolenic and gamma-linolenic acid-containing phosphatidylcholine monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol signaling - Wikipedia [en.wikipedia.org]
- 8. aocs.org [aocs.org]
- 9. Analysis of cholesterol in mouse brain by HPLC with UV detection | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Practical Guide to Formulating Cholesteryl Gamma-Linolenate-Based Emulsions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl gamma-linolenate (CγL), an ester of cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), is a molecule of significant interest in drug delivery and therapy. This interest stems from the combined properties of cholesterol, a fundamental component of cell membranes, and GLA, a precursor to anti-inflammatory eicosanoids such as prostaglandin E1 (PGE1). CγL-based emulsions offer a promising platform for the delivery of therapeutic agents, potentially enhancing bioavailability, modulating inflammatory responses, and targeting specific tissues. This document provides a practical guide to the formulation, characterization, and stability testing of CγL-based emulsions, intended for researchers and professionals in the field of drug development.
I. Formulation of Cholesteryl Gamma-Linolenate-Based Emulsions
The formulation of CγL-based emulsions, particularly nanoemulsions, is critical for their in vivo performance. The small droplet size of nanoemulsions (typically 20-200 nm) enhances surface area, improving physical stability and bioavailability. High-energy methods like high-pressure homogenization and low-energy methods such as phase inversion temperature are commonly employed.
A. Components and Quantitative Data
The successful formulation of a stable CγL emulsion depends on the careful selection and optimization of its components. A typical oil-in-water (O/W) emulsion consists of an oil phase, an aqueous phase, and emulsifiers.
| Component | Example Material | Concentration (% w/w) | Function |
| Oil Phase | |||
| Active Lipid | Cholesteryl Gamma-Linolenate | 1 - 10 | The primary lipid component, forming the core of the emulsion droplets. |
| Co-lipid/Triglyceride | Medium-Chain Triglycerides (MCT) | 5 - 20 | Can be used to dissolve CγL and other lipophilic drugs, and to modulate the physical properties of the oil core. |
| Aqueous Phase | |||
| Continuous Phase | Water for Injection (WFI) | q.s. to 100 | The dispersion medium for the oil droplets. |
| Osmotic Agent | Glycerol | 2.25 - 5 | To make the emulsion isotonic for parenteral administration. |
| Emulsifiers (Surfactants) | |||
| Primary Emulsifier | Egg Phosphatidylcholine | 1 - 5 | Forms a stabilizing layer at the oil-water interface, preventing droplet coalescence. |
| Co-emulsifier/Stabilizer | Poloxamer 188 / Tween 80 | 0.5 - 2 | Provides steric hindrance to further enhance emulsion stability. |
B. Experimental Protocols
This method utilizes high shear forces to break down coarse emulsions into nano-sized droplets.
Materials:
-
Cholesteryl Gamma-Linolenate (CγL)
-
Medium-Chain Triglycerides (MCT)
-
Egg Phosphatidylcholine
-
Poloxamer 188
-
Glycerol
-
Water for Injection (WFI)
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Oil Phase:
-
Disperse the specified amount of CγL and any lipophilic drug in MCT.
-
Gently heat the mixture to 60-70°C under continuous stirring until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Disperse the egg phosphatidylcholine and Poloxamer 188 in the WFI containing glycerol.
-
Heat the aqueous phase to the same temperature as the oil phase (60-70°C) under constant stirring until all components are fully dissolved.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot oil phase dropwise while homogenizing at high speed (e.g., 8,000-10,000 rpm) using a high-shear mixer for 5-10 minutes. This will form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure of 1000-1500 bar for 5-10 cycles. The optimal pressure and number of cycles should be determined for each specific formulation to achieve the desired particle size and polydispersity index (PDI).
-
Cool the resulting nanoemulsion to room temperature.
-
-
Sterilization:
-
For parenteral applications, the final nanoemulsion should be sterilized, for example, by filtration through a 0.22 µm filter.
-
This low-energy method relies on the temperature-dependent solubility of non-ionic surfactants to form fine emulsions.
Materials:
-
Cholesteryl Gamma-Linolenate (CγL)
-
MCT
-
Non-ionic surfactant with a temperature-sensitive hydrophilic-lipophilic balance (HLB), e.g., a polyoxyethylene-type surfactant.
-
Water for Injection (WFI)
Equipment:
-
Thermostatically controlled water bath
-
Magnetic stirrer with heating plate
-
Thermometer
Procedure:
-
Mixing of Components:
-
Combine the oil phase (CγL and MCT), the aqueous phase (WFI), and the non-ionic surfactant in a beaker.
-
-
Heating and Emulsification:
-
Heat the mixture under gentle stirring. As the temperature increases, the surfactant's affinity for the oil phase increases, leading to the formation of a water-in-oil (W/O) emulsion.
-
Continue heating until the phase inversion temperature (PIT) is reached. At the PIT, the surfactant has equal affinity for both phases, resulting in a bicontinuous microemulsion. The system will appear translucent at this point.
-
-
Cooling and Nanoemulsion Formation:
-
Rapidly cool the system by placing the beaker in an ice bath while maintaining stirring.
-
This rapid cooling causes a phase inversion from a W/O to an O/W emulsion, trapping the oil in very fine droplets.
-
II. Characterization of Cholesteryl Gamma-Linolenate-Based Emulsions
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated emulsion.
A. Physicochemical Characterization
| Parameter | Method | Typical Values for Nanoemulsions | Significance |
| Mean Particle Size & PDI | Dynamic Light Scattering (DLS) | 20 - 200 nm; PDI < 0.25 | Affects stability, bioavailability, and in vivo fate of the emulsion. |
| Zeta Potential | Laser Doppler Velocimetry | > |30| mV | Indicates the surface charge of the droplets and predicts colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical droplets | Visual confirmation of particle size and shape. |
| pH | pH meter | 6.5 - 7.5 | Important for stability and compatibility with physiological systems. |
| Viscosity | Viscometer/Rheometer | Varies with formulation | Influences the physical stability and injectability of the emulsion. |
| Drug Entrapment Efficiency | Ultracentrifugation followed by HPLC/UV-Vis | > 90% | Determines the amount of drug successfully incorporated into the emulsion. |
B. Experimental Protocols
Equipment:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement cell (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation:
-
Dilute the emulsion with WFI or an appropriate buffer to a suitable concentration for measurement (as recommended by the instrument manufacturer) to avoid multiple scattering effects.
-
-
Particle Size Measurement:
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform the DLS measurement to obtain the mean particle size (Z-average) and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Load the diluted sample into the zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.
-
Equipment:
-
Ultracentrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Separation of Free Drug:
-
Place a known volume of the drug-loaded emulsion into an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to separate the oily phase (containing the entrapped drug) from the aqueous phase (containing the free drug).
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant (aqueous phase).
-
Quantify the amount of free drug in the supernatant using a validated HPLC or UV-Vis method.
-
-
Calculation of EE%:
-
Calculate the Entrapment Efficiency using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
III. Stability Studies
Stability testing is crucial to determine the shelf-life of the emulsion under various storage conditions.
A. Stability Testing Protocol
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
Parameters to Evaluate:
-
Visual inspection for phase separation, creaming, or precipitation.
-
Mean particle size and PDI.
-
Zeta potential.
-
pH.
-
Drug content and purity.
IV. Signaling Pathways and Experimental Workflows
The therapeutic effects of CγL are partly attributed to the anti-inflammatory properties of its metabolite, prostaglandin E1 (PGE1). Gamma-linolenic acid itself can also modulate inflammatory signaling pathways.
A. Signaling Pathways
GLA is metabolized to dihomo-γ-linolenic acid (DGLA), which is a precursor for the anti-inflammatory prostaglandin E1 (PGE1). GLA has also been shown to inhibit pro-inflammatory signaling pathways such as NF-κB and MAPK.
Caption: GLA Metabolism to PGE1 and Inhibition of Pro-inflammatory Pathways.
PGE1 exerts its effects by binding to E-prostanoid (EP) receptors, which can trigger various downstream signaling cascades, including the cAMP/PKA pathway, leading to the modulation of gene expression.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Cholesteryl Gamma Linolenate in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the highly lipophilic compound, cholesteryl gamma linolenate, in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: this compound is a cholesterol ester, making it an extremely hydrophobic molecule. Its structure consists of a rigid, nonpolar cholesterol backbone attached to a long, unsaturated fatty acid chain (gamma-linolenic acid). This large, nonpolar structure results in very poor water solubility.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The most common and effective strategies for increasing the aqueous solubility of this compound and other cholesteryl esters include:
-
Complexation with Cyclodextrins: Encapsulating the molecule within the hydrophobic cavity of a cyclodextrin.
-
Formulation into Liposomes: Incorporating the molecule into the lipid bilayer of these vesicles.
-
Formulation into Solid Lipid Nanoparticles (SLNs): Dispersing the molecule within a solid lipid core.
-
Use of Co-solvents and Surfactants: While useful for analytical purposes, these are often less suitable for biological applications due to potential toxicity.
Q3: Which type of cyclodextrin is most effective for solubilizing cholesteryl esters?
A3: Modified β-cyclodextrins, particularly methylated-β-cyclodextrin (MβCD), have been shown to be highly effective at complexing with cholesterol and are therefore a promising choice for cholesteryl esters.[1][2] They offer improved water solubility over native β-cyclodextrin and can form inclusion complexes with hydrophobic molecules.[1][3] Phase solubility studies with cholesterol have demonstrated the formation of 1:1 and 1:2 complexes with some cyclodextrin derivatives.[4]
Q4: What are the key considerations when formulating this compound into liposomes?
A4: Key factors include the lipid composition of the liposomes (e.g., the type of phospholipid and the concentration of cholesterol), the method of preparation (e.g., thin-film hydration followed by extrusion), and the drug-to-lipid ratio. The inclusion of cholesterol in the liposome bilayer can affect membrane rigidity, which in turn influences encapsulation efficiency and stability.[5][6]
Q5: How do Solid Lipid Nanoparticles (SLNs) improve the solubility of this compound?
A5: SLNs are colloidal carriers where the this compound is dissolved or dispersed within a solid lipid matrix.[7][8][9] This formulation effectively creates a stable dispersion of the hydrophobic compound in an aqueous medium. The choice of solid lipid, surfactant, and manufacturing method (e.g., high-pressure homogenization) are critical for achieving a small particle size and high encapsulation efficiency.[9][10]
Troubleshooting Guides
Issue 1: Low Yield of this compound-Cyclodextrin Inclusion Complex
| Possible Cause | Troubleshooting Step |
| Inappropriate Cyclodextrin Type | Native β-cyclodextrin has low aqueous solubility. Switch to a more soluble derivative like methyl-β-cyclodextrin (MβCD) or hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][3] |
| Incorrect Molar Ratio | The stoichiometry of the complex is crucial. Perform a phase solubility study to determine the optimal molar ratio of this compound to cyclodextrin. For cholesterol, 1:1 and 1:2 complexes have been observed.[4] |
| Inefficient Complexation Method | Ensure adequate mixing and incubation time. Sonication can help accelerate the formation of the inclusion complex.[1] Increasing the temperature may also improve complexation, but this needs to be balanced with the potential for degradation of the unsaturated gamma-linolenate chain. |
| Precipitation of the Complex | If the complex precipitates out of solution, you may have exceeded its aqueous solubility. Try using a lower concentration or a more soluble cyclodextrin derivative. |
Issue 2: Low Encapsulation Efficiency in Liposomes
| Possible Cause | Troubleshooting Step |
| Suboptimal Lipid Composition | The amount of cholesterol in the liposome bilayer can impact the available space for the cholesteryl ester.[6] Experiment with different phospholipid to cholesterol ratios. |
| Inefficient Hydration of Lipid Film | Ensure the lipid film is thin and evenly distributed before hydration. The hydration buffer should be heated above the phase transition temperature of the lipids to ensure proper swelling and vesicle formation. |
| Ineffective Size Reduction | The use of extrusion through polycarbonate membranes with defined pore sizes is recommended to produce unilamellar vesicles of a consistent size, which can improve encapsulation. |
| Drug-to-Lipid Ratio is Too High | There is a maximum capacity for incorporating this compound into the lipid bilayer. Systematically vary the initial drug-to-lipid ratio to find the optimal loading concentration. |
| Leakage of Encapsulated Compound | Ensure the liposomes are stored at an appropriate temperature (typically 4°C) to maintain membrane integrity. The inclusion of cholesterol generally reduces the permeability of the bilayer.[5] |
Issue 3: Poor Stability or Aggregation of Solid Lipid Nanoparticles (SLNs)
| Possible Cause | Troubleshooting Step |
| Inappropriate Surfactant | The choice and concentration of the surfactant are critical for stabilizing the nanoparticles. Screen different non-ionic surfactants (e.g., Polysorbate 80, Poloxamer 188) and optimize their concentration. |
| Lipid Matrix Crystallization | The solid lipid matrix can undergo polymorphic transitions during storage, leading to the expulsion of the encapsulated compound. The use of a mixture of lipids can create a less ordered crystalline structure, which can improve drug loading and stability. |
| High Particle Size and Polydispersity | A large particle size and broad size distribution can lead to instability. Optimize the homogenization pressure and number of cycles (for high-pressure homogenization) or the sonication time and amplitude to achieve a smaller and more uniform particle size.[10] |
| Insufficient Surface Charge | For electrostatic stabilization, the surface charge of the nanoparticles (measured as zeta potential) should be sufficiently high (typically > ±20 mV). If needed, a charged lipid can be incorporated into the formulation. |
Quantitative Data Summary
Note: Direct quantitative solubility data for this compound in these systems is scarce in the literature. The following tables provide data for cholesterol or related cholesteryl esters as a reference point for experimental design.
Table 1: Solubility of Cholesterol in Aqueous Cyclodextrin Solutions
| Cyclodextrin Derivative | Molar Ratio (Cholesterol:CD) | Resulting Cholesterol Concentration | Reference |
| β-Cyclodextrin | 1:1 | Formation of a 1:1 stoichiometric complex. | [4] |
| Methyl-β-Cyclodextrin (MβCD) | > 2:1 (MβCD:Cholesterol) | Significantly increased cholesterol solubility. | [11] |
Table 2: Characterization of Cholesteryl Ester-Loaded Nanoparticles
| Formulation Type | Cholesteryl Ester | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Cholesteryl Oleate | ~150-200 | +25 to +40 | Not explicitly stated for the ester | [7][8] |
| Liposomes | Cholesteryl Linoleate | - | - | Active against S. epidermidis at 1 µg/mL | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or ethanol).
-
Prepare an aqueous stock solution of methyl-β-cyclodextrin (MβCD).
-
-
Solvent Evaporation:
-
In a glass vial, add a known amount of the this compound stock solution.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
-
Complexation:
-
Add the MβCD solution to the vial containing the lipid film.
-
Seal the vial and place it in a shaking water bath or sonicator to facilitate the complexation. The temperature and time should be optimized.
-
-
Equilibration and Separation:
-
Allow the solution to equilibrate for a specified period (e.g., 24-48 hours).
-
Centrifuge the solution to pellet any uncomplexed, insoluble this compound.
-
-
Quantification:
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound and the desired phospholipids (e.g., soy phosphatidylcholine) and cholesterol in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask by hand or on a rotary evaporator (without vacuum) until the lipid film is fully hydrated and multilamellar vesicles (MLVs) are formed.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder device.
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Quantify the encapsulated this compound using HPLC-MS after lysing the liposomes with a suitable solvent (e.g., methanol). The encapsulation efficiency can then be calculated.
-
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Preparation of Phases:
-
Lipid Phase: Melt the solid lipid (e.g., stearic acid) at a temperature above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase: Heat an aqueous surfactant solution (e.g., Polysorbate 80 in water) to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for a set number of cycles and at a specific pressure.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification and Characterization:
-
If necessary, remove excess surfactant by centrifugation or dialysis.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency as described for liposomes.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved synthesis and characterization of cholesteryl oleate-loaded cationic solid lipid nanoparticles with high transfection efficiency for gene therapy applications - CD Bioparticles [cd-bioparticles.net]
- 11. The use of methyl-β-cyclodextrin to solubilize cholesterol prior to coating onto a C18 stationary phase [agris.fao.org]
- 12. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 14. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cholesteryl Gamma Linolenate (CGL) in LNP Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cholesteryl gamma linolenate (CGL) concentration in lipid nanoparticle (LNP) formulations.
I. Frequently Asked Questions (FAQs)
Q1: What is the rationale for incorporating this compound (CGL) into LNP formulations?
A1: this compound (CGL) is a cholesterol ester of gamma-linolenic acid, a polyunsaturated fatty acid. Incorporating CGL into LNP formulations can serve to tune the physical properties of the nanoparticles.[1] Cholesterol esters like CGL can modulate membrane fluidity and the thickness of the lipid bilayer when they interact with other lipids in the formulation.[1] The unsaturated nature of the gamma-linolenic acid moiety can influence the liquid crystalline phases of the lipids, potentially impacting LNP stability, fusogenicity, and the release of encapsulated cargo.
Q2: What is a typical starting molar ratio for incorporating a cholesteryl ester like CGL into an LNP formulation?
A2: While direct data for CGL is limited, studies on other cholesteryl esters like cholesteryl oleate can provide a starting point. In solid lipid nanoparticle (SLN) formulations, cholesteryl oleate has been successfully incorporated at various concentrations. A typical LNP formulation consists of an ionizable lipid, a helper lipid (like DSPC or DOPE), cholesterol, and a PEGylated lipid.[2][3] A common molar ratio for these components is in the range of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[4] When introducing CGL, it could partially or fully replace the cholesterol component. A systematic approach would be to start by substituting a small molar percentage of cholesterol with CGL (e.g., 5-10%) and progressively increasing the ratio while monitoring the critical quality attributes of the LNPs.
Q3: What are the key parameters to evaluate when optimizing CGL concentration?
A3: The primary parameters to assess during the optimization of CGL concentration include:
-
Particle Size and Polydispersity Index (PDI): These are critical for in vivo performance and are typically measured by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: This determines the amount of therapeutic payload successfully loaded into the LNPs.
-
Zeta Potential: This measurement can provide insights into the surface charge of the LNPs and their stability in suspension.
-
Stability: The stability of the LNP formulation over time at different storage conditions (e.g., 4°C, -20°C, -80°C) should be monitored for changes in size, PDI, and encapsulation efficiency.[5]
-
In vitro Transfection Efficiency (for nucleic acid delivery): Assessing the biological activity of the LNPs is crucial to ensure that the incorporation of CGL enhances or at least does not negatively impact the delivery of the cargo.
Q4: How might the polyunsaturated nature of gamma-linolenic acid in CGL affect LNP stability?
A4: The presence of multiple double bonds in the gamma-linolenic acid tail of CGL can increase the fluidity of the lipid bilayer. While this may be beneficial for membrane fusion and endosomal escape, it can also potentially lead to decreased physical stability and increased susceptibility to oxidation. Therefore, it is important to assess the long-term stability of CGL-containing LNPs and consider the inclusion of antioxidants in the formulation if necessary.
II. Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the formulation and characterization of LNPs containing CGL.
| Problem | Potential Causes | Recommended Solutions |
| LNP Aggregation | High concentration of CGL leading to altered surface properties. Suboptimal pH of the formulation buffer. Inefficient mixing during formulation. Inappropriate storage conditions.[5][6] | Systematically decrease the molar ratio of CGL. Ensure the pH of the aqueous buffer is appropriate for the ionizable lipid used (typically pH 4-5).[7] Optimize the mixing speed and method (e.g., microfluidics vs. vortexing).[8] Store LNPs at recommended temperatures (e.g., 4°C for short-term, -80°C for long-term) and consider the use of cryoprotectants like sucrose or trehalose for frozen storage.[5][6] |
| Low Encapsulation Efficiency | High CGL concentration disrupting the lipid matrix and interaction with the cargo. Suboptimal ratio of ionizable lipid to nucleic acid (N:P ratio). Inefficient mixing preventing proper particle formation. | Decrease the CGL concentration and systematically evaluate its impact on encapsulation. Optimize the N:P ratio, which is a critical parameter for encapsulating nucleic acids.[7] Ensure rapid and efficient mixing of the lipid and aqueous phases to promote spontaneous self-assembly. |
| Increase in Particle Size and PDI Over Time | Instability of the LNP formulation due to the fluidizing effect of CGL. Oxidation of the polyunsaturated fatty acid chain of CGL. Inappropriate buffer composition or pH for storage. | Evaluate different helper lipids (e.g., DSPC for more rigidity) to counteract the fluidizing effect of CGL. Consider adding a lipid-soluble antioxidant to the formulation. Screen different storage buffers and pH conditions to find the optimal formulation for long-term stability. |
| Poor In Vitro Transfection Efficiency | Altered LNP surface properties due to CGL affecting cellular uptake. Impaired endosomal escape due to changes in the fusogenicity of the LNP membrane. Degradation of the encapsulated cargo. | Characterize the zeta potential of the CGL-containing LNPs to assess changes in surface charge. Include lipids known to promote endosomal escape, such as DOPE, in the formulation. Verify the integrity of the encapsulated cargo after formulation and storage. |
III. Experimental Protocols & Data
A. Experimental Protocol: Formulation of CGL-containing LNPs by Microfluidic Mixing
This protocol describes a general method for preparing LNPs with varying concentrations of CGL using a microfluidic device.
1. Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound (CGL)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (anhydrous)
-
Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Payload (e.g., mRNA, siRNA)
-
Microfluidic mixing device (e.g., NanoAssemblr)
2. Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, CGL, and PEG-lipid in ethanol at appropriate concentrations (e.g., 10-25 mM).
-
-
Preparation of Lipid Mix:
-
In an ethanol-based organic phase, combine the lipid stock solutions to achieve the desired molar ratios. For optimizing CGL, a series of lipid mixes can be prepared where the molar percentage of cholesterol is systematically replaced by CGL (see Table 1 for an example).
-
-
Preparation of Aqueous Phase:
-
Dissolve the payload (e.g., mRNA) in the aqueous buffer to the desired concentration.
-
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mix (organic phase) and the payload solution (aqueous phase) into separate syringes.
-
Pump the two phases through the microfluidic cartridge at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is typically dialyzed against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and exchange the buffer for downstream applications.
-
B. Quantitative Data: Influence of Cholesteryl Oleate Concentration on SLN Properties
Table 1: Effect of Cholesteryl Oleate Concentration on SLN Characteristics (Adapted from a study on cholesteryl oleate-loaded cationic solid lipid nanoparticles)[9][10][11]
| Formulation ID | Cholesteryl Oleate (molar ratio) | Stearic Acid (molar ratio) | Particle Size (nm) | Zeta Potential (mV) | Stability Observation |
| Ref 12 | Low | High | ~150 | +35 | Good stability, spherical structure |
| Ref 13 | Intermediate | Intermediate | ~170 | +30 | Good stability, spherical structure |
| Ref 14 | Intermediate | Intermediate | ~180 | +28 | Good stability, spherical structure |
| Ref 15 | High | Low | ~200 | +25 | Decreased stability, aggregation observed |
| Ref 16 | Very High | Very Low | >250 | +20 | Poor stability, significant aggregation |
Note: The exact molar ratios were not specified in the abstract, but the trend of increasing cholesteryl oleate concentration is presented.
IV. Visualizations
A. LNP Formulation Workflow
Caption: LNP formulation workflow using microfluidic mixing.
B. LNP Cellular Uptake and Endosomal Escape Pathway
Caption: LNP cellular uptake and endosomal escape pathway.
References
- 1. This compound, 99518-16-8 | BroadPharm [broadpharm.com]
- 2. A Systematic Study of Unsaturation in Lipid Nanoparticles Leads to Improved mRNA Transfection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesteryl linolenate | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biomol.com [biomol.com]
- 8. wyatt.com [wyatt.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. precigenome.com [precigenome.com]
Technical Support Center: Overcoming Challenges in the Analytical Detection of Cholesteryl Gamma-Linolenate
Welcome to the technical support center for the analytical detection of cholesteryl gamma-linolenate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate and reliable quantification of this important lipid molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical detection of cholesteryl gamma-linolenate?
A1: The primary challenges stem from its physicochemical properties. Being a large, hydrophobic, and neutral lipid, it exhibits poor ionization efficiency in mass spectrometry, particularly with electrospray ionization (ESI).[1][2][3] Its polyunsaturated fatty acid moiety, gamma-linolenic acid, is susceptible to oxidation, which can lead to inaccurate quantification and the generation of artifacts.[4][5] Additionally, its non-volatile nature requires derivatization for gas chromatography (GC) analysis.[1][3]
Q2: Which analytical techniques are most suitable for cholesteryl gamma-linolenate analysis?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and specificity, especially when dealing with complex biological matrices.[1][2] GC-MS is also a powerful tool but typically requires a derivatization step to increase the volatility of the analyte.
Q3: How can I improve the ionization of cholesteryl gamma-linolenate in LC-MS?
A3: To enhance ionization, consider the following:
-
Adduct Formation: Use mobile phase additives like ammonium formate to promote the formation of [M+NH₄]⁺ adducts, which are often more stable and readily detected than protonated molecules.[1][3]
-
Derivatization: Although more common in GC-MS, derivatization to introduce a charged or easily ionizable group can be employed for LC-MS as well.[1]
-
Alternative Ionization Sources: Atmospheric Pressure Chemical Ionization (APCI) can be more effective than ESI for nonpolar molecules like cholesteryl esters.
Q4: What are the best practices for sample preparation to minimize degradation of cholesteryl gamma-linolenate?
A4: Due to the polyunsaturated nature of gamma-linolenic acid, preventing oxidation is critical.[4][5]
-
Use of Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to solvents during extraction and sample preparation.
-
Inert Atmosphere: Perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Temperature Control: Keep samples on ice or at low temperatures throughout the preparation process.
-
Light Protection: Protect samples from light by using amber vials or covering tubes with aluminum foil.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation. For storage, keep extracts at -80°C under an inert atmosphere.[6]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Poor ionization of cholesteryl gamma-linolenate. 2. In-source fragmentation.[7][8][9] 3. Suboptimal mobile phase composition. 4. Contaminated ion source. | 1. Add ammonium formate (e.g., 10 mM) to the mobile phase to encourage [M+NH₄]⁺ adduct formation.[1][3] 2. Optimize source parameters: lower the source temperature and declustering potential (fragmentor voltage) to minimize fragmentation.[7][9] 3. Ensure the mobile phase is compatible with the ionization of neutral lipids (e.g., using isopropanol in the organic phase).[1] 4. Clean the ion source according to the manufacturer's instructions. |
| Inconsistent Retention Time | 1. Column equilibration issues. 2. Changes in mobile phase composition. 3. Column degradation. 4. Air bubbles in the system. | 1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily and ensure accurate composition. 3. Use a guard column and replace it regularly. If the problem persists, replace the analytical column. 4. Purge the pump and ensure all lines are free of air bubbles. |
| Peak Tailing or Broadening | 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Column contamination. 4. Dead volume in the system. | 1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in a solvent that is weaker than or equivalent to the initial mobile phase. 3. Flush the column with a strong solvent series (e.g., methanol, isopropanol, hexane). 4. Check all fittings and connections for proper installation. |
| Ghost Peaks / Carryover | 1. Contamination of the autosampler or injector. 2. Adsorption of the analyte onto system components. | 1. Implement a robust needle wash protocol using a strong solvent (e.g., isopropanol or a mixture of solvents). 2. Inject several blank samples after a high-concentration sample to wash the system. 3. Consider using a different injection mode if available (e.g., partial loop with needle overfill). |
GC-MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity | 1. Incomplete derivatization. 2. Thermal degradation in the injector. 3. Adsorption in the liner or column. | 1. Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatizing agent. 2. Use a lower injector temperature and a pulsed splitless injection. 3. Use a deactivated liner and ensure the column is properly conditioned. |
| Multiple Peaks for the Analyte | 1. Incomplete derivatization leading to multiple derivatives. 2. Isomerization or degradation during derivatization or injection. | 1. Re-optimize the derivatization protocol to drive the reaction to completion. 2. Lower the temperature of the derivatization reaction and the GC injector. |
| Poor Peak Shape | 1. Active sites in the GC system. 2. Column contamination. 3. Incorrect flow rate. | 1. Use a fresh, deactivated liner. Trim the front end of the column. 2. Bake out the column according to the manufacturer's instructions. 3. Verify and optimize the carrier gas flow rate. |
Quantitative Data Summary
Note: Quantitative data for cholesteryl gamma-linolenate is not widely available in the literature. The following tables provide representative data for similar analytes (other cholesteryl esters and free polyunsaturated fatty acids) and should be used as a reference. Method validation for cholesteryl gamma-linolenate is strongly recommended.
Table 1: Representative Performance of LC-MS/MS Methods for Cholesteryl Esters and Fatty Acids.
| Analyte Class | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (% Recovery) | Reference(s) |
| Cholesteryl Esters | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |
| Omega-6 Fatty Acids | 1 - 5000 ng/mL | 2.4 - 285.3 nmol/L | < 15% | > 90% | [10][11] |
Table 2: Representative Performance of GC-MS Methods for Cholesteryl Esters and Fatty Acids.
| Analyte Class | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (% Recovery) | Reference(s) |
| Neutral Lipids (inc. Cholesterol) | Not Specified | Improved vs. previous methods | Good | Good | [12] |
| Total Fatty Acids | Not Specified | Not Specified | < 15% | Good | [13] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Cholesteryl Gamma-Linolenate
This protocol is adapted from a method for the analysis of cholesterol and cholesteryl esters in biological samples.[1][3]
-
Lipid Extraction (Bligh & Dyer Method):
-
To your sample (e.g., 1 mL of plasma or cell homogenate), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture containing an appropriate internal standard (e.g., d7-cholesteryl oleate).
-
Vortex thoroughly for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a clean tube.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 200 µL of isopropanol:methanol (1:1, v/v) for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity II UHPLC system or equivalent.
-
Column: Phenomenex Gemini C18 column (5 µm, 50 x 4.6 mm) with a matching guard column.[1]
-
Mobile Phase A: 50:50 (v/v) Water:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]
-
Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient:
-
0-4 min: 40% B
-
4-6 min: 40-60% B
-
6-16 min: 60-100% B
-
16-22 min: 100% B (wash)
-
22-24 min: 100-40% B
-
24-30 min: 40% B (re-equilibration)[1]
-
-
Mass Spectrometer: Agilent 6545 QTOF or equivalent triple quadrupole/QTOF mass spectrometer.
-
Ionization Mode: Positive ESI.
-
MS/MS Transition: For cholesteryl gamma-linolenate ([C₄₅H₇₄O₂]), the precursor ion will be the [M+NH₄]⁺ adduct (m/z 664.6). The characteristic product ion for cholesteryl esters is the dehydrated cholesterol fragment at m/z 369.3.[14] Therefore, the monitored transition would be 664.6 -> 369.3.
-
Protocol 2: GC-MS Analysis of Cholesteryl Gamma-Linolenate
This protocol involves the hydrolysis of the cholesteryl ester and derivatization of the resulting fatty acid.
-
Sample Preparation and Hydrolysis:
-
Perform a lipid extraction as described in Protocol 1.
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat at 60°C for 10 minutes to hydrolyze the ester bond, releasing free gamma-linolenic acid and cholesterol.
-
Cool the sample and add 1 mL of 14% BF₃ in methanol.
-
Heat at 60°C for 5 minutes to form the fatty acid methyl ester (FAME) of gamma-linolenic acid.
-
Add 1 mL of water and 2 mL of hexane. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract and reconstitute in a suitable volume of hexane for GC-MS analysis.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm x 0.25 µm) or similar polar capillary column suitable for FAME analysis.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification using characteristic ions for gamma-linolenic acid methyl ester.
-
Visualizations
Signaling Pathways
Caption: CCK2R-mediated signaling pathway leading to increased cholesteryl ester formation and promoting cell proliferation and invasion.[7]
Caption: Anti-inflammatory signaling pathways of gamma-linolenic acid (GLA).[1][15]
Experimental Workflows
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 5. Critical overview of mass spectrometry-based lipidomics approach for evaluating lipid oxidation in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development, validation and application of a GC-MS method for the simultaneous detection and quantification of neutral lipid species in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Strategies to prevent the degradation of cholesteryl gamma linolenate during storage
Welcome to the Technical Support Center for Cholesteryl Gamma-Linolenate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of cholesteryl gamma-linolenate during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cholesteryl gamma-linolenate solution has turned a yellowish color. What does this indicate and is the product still usable?
A1: A yellowish discoloration is a common indicator of oxidation of the polyunsaturated gamma-linolenate fatty acid chain. This process can be accelerated by exposure to oxygen, light, and elevated temperatures. The appearance of color suggests the formation of oxidation products, such as hydroperoxides and aldehydes, which may alter the biological activity of the compound.
Troubleshooting Steps:
-
Assess the Extent of Degradation: We recommend performing an analytical assessment to quantify the level of degradation. Techniques such as UV-Vis spectrophotometry to detect conjugated dienes (an early marker of oxidation), or more specific methods like HPLC or GC-MS (see Experimental Protocols section), can determine the purity of your sample.
-
Usability: For applications sensitive to the purity of the compound, it is advisable to use a fresh, unoxidized sample. If the level of oxidation is minimal and your experimental system is robust to minor impurities, you may be able to proceed, but this should be determined on a case-by-case basis.
-
Prevention: To prevent future occurrences, ensure proper storage conditions are strictly followed. This includes storing the compound under an inert atmosphere (argon or nitrogen), protecting it from light, and maintaining it at the recommended low temperature.
Q2: I have been storing my cholesteryl gamma-linolenate as a dry powder at room temperature. Is this acceptable?
A2: No, this is not a recommended storage condition. Cholesteryl gamma-linolenate, being an unsaturated lipid, is susceptible to degradation even in its solid form, although at a slower rate than in solution. As a powder, it can be hygroscopic, and absorbed moisture can facilitate hydrolysis. More importantly, exposure to air and light at room temperature will promote oxidation.
Recommended Action:
-
For long-term storage, cholesteryl gamma-linolenate should be stored as a solid or in a suitable organic solvent at -20°C or lower.
-
If you have been storing it at room temperature, it is crucial to verify its purity using analytical methods like TLC, HPLC, or GC-MS before use.
Q3: What are the primary degradation pathways for cholesteryl gamma-linolenate?
A3: The two main degradation pathways are:
-
Oxidation: The gamma-linolenate moiety contains three double bonds, making it highly susceptible to oxidation by atmospheric oxygen. This is a free-radical chain reaction that leads to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones. This process is accelerated by heat, light (especially UV), and the presence of metal ions.
-
Hydrolysis: The ester bond linking cholesterol and gamma-linolenic acid can be cleaved through hydrolysis to yield free cholesterol and free gamma-linolenic acid. This reaction is catalyzed by acids, bases, or enzymes (esterases) and is facilitated by the presence of water.
Q4: What is the recommended solvent for storing cholesteryl gamma-linolenate?
A4: A high-purity, anhydrous, aprotic organic solvent is recommended. Suitable options include:
-
Ethanol
-
Chloroform
-
Hexane
-
Dimethyl sulfoxide (DMSO)
When preparing a stock solution, use a solvent in which the compound is readily soluble and which is appropriate for your downstream application. The solvent should be purged with an inert gas (argon or nitrogen) before use to remove dissolved oxygen. The resulting solution should be stored in a tightly sealed glass vial with a Teflon-lined cap at -20°C or -80°C.
Q5: Should I use an antioxidant when storing cholesteryl gamma-linolenate?
A5: Yes, adding an antioxidant to solutions of cholesteryl gamma-linolenate is a highly effective strategy to inhibit oxidation. Common choices for lipid-based compounds include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is very effective at preventing lipid peroxidation. A typical concentration is 0.01-0.1% (w/v).
-
α-Tocopherol (Vitamin E): A natural, lipid-soluble antioxidant. It is effective at similar concentrations to BHT.
When choosing an antioxidant, ensure it will not interfere with your experimental assays.
Data Presentation: Stability of Cholesteryl Gamma-Linolenate Under Various Storage Conditions
The following table summarizes the expected stability of cholesteryl gamma-linolenate based on typical observations for polyunsaturated lipids.
| Storage Condition | Temperature | Atmosphere | Light Condition | Antioxidant | Expected Stability |
| Optimal | -20°C to -80°C | Inert (Argon/Nitrogen) | Dark (Amber Vial) | BHT or α-Tocopherol | > 2 years |
| Sub-optimal 1 | -20°C | Air | Dark (Amber Vial) | None | 6-12 months |
| Sub-optimal 2 | 4°C | Inert (Argon/Nitrogen) | Dark (Amber Vial) | BHT or α-Tocopherol | 3-6 months |
| Sub-optimal 3 | 4°C | Air | Dark (Amber Vial) | None | Weeks to months |
| Poor | Room Temperature | Air | Ambient Light | None | Days to weeks |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Detection of Hydrolysis
This method provides a rapid, qualitative assessment of cholesteryl gamma-linolenate hydrolysis.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)
-
Visualization Reagent: 5% phosphomolybdic acid in ethanol or iodine vapor
-
Cholesteryl gamma-linolenate sample
-
Standards: Pure cholesteryl gamma-linolenate, cholesterol, gamma-linolenic acid
-
Heat gun or oven
Procedure:
-
Dissolve a small amount of your cholesteryl gamma-linolenate sample in chloroform or hexane.
-
Spot the sample, along with the standards, onto the baseline of a silica gel TLC plate.
-
Allow the spots to dry completely.
-
Place the plate in a developing chamber pre-equilibrated with the mobile phase.
-
Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Remove the plate and mark the solvent front. Allow the plate to dry completely.
-
For visualization, either place the plate in a chamber with a few crystals of iodine or spray it with the phosphomolybdic acid solution.
-
If using phosphomolybdic acid, gently heat the plate with a heat gun or in an oven until spots appear.
-
Interpretation: Cholesteryl gamma-linolenate is non-polar and will have a high Rf value. Cholesterol is slightly more polar, and free gamma-linolenic acid is significantly more polar, resulting in lower Rf values. The presence of spots corresponding to the cholesterol and gamma-linolenic acid standards in your sample lane indicates hydrolysis.
Protocol 2: HPLC-UV for Quantification of Cholesteryl Gamma-Linolenate and Detection of Oxidation
This method allows for the quantification of the parent compound and the detection of early-stage oxidation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Isopropanol (60:40, v/v)
-
Cholesteryl gamma-linolenate sample and standards of known concentration
Procedure:
-
Prepare a standard curve by dissolving known concentrations of pure cholesteryl gamma-linolenate in the mobile phase.
-
Dissolve your test sample in the mobile phase to a known concentration.
-
Set the HPLC system parameters:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelengths:
-
205 nm for cholesteryl gamma-linolenate
-
234 nm to detect conjugated dienes (primary oxidation products)
-
-
-
Inject the standards and your sample.
-
Data Analysis:
-
Quantify the amount of remaining cholesteryl gamma-linolenate in your sample by comparing its peak area at 205 nm to the standard curve.
-
The presence of a peak or a broad absorption at 234 nm indicates the formation of conjugated diene hydroperoxides, a sign of oxidation.
-
Visualizations
Caption: Degradation pathways of cholesteryl gamma-linolenate.
Caption: Troubleshooting workflow for degraded samples.
Troubleshooting low encapsulation efficiency of drugs in cholesteryl gamma linolenate carriers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency of drugs in cholesteryl gamma-linolenate carriers.
Troubleshooting Guide: Low Encapsulation Efficiency
Low encapsulation efficiency is a common hurdle in the development of lipid-based drug delivery systems. The following guide provides a systematic approach to identifying and resolving potential issues in your formulation and process.
Question: My drug is showing very low encapsulation efficiency (<30%) in cholesteryl gamma-linolenate carriers. What are the potential causes and how can I improve it?
Answer:
Low encapsulation efficiency can stem from several factors related to the drug's physicochemical properties, the formulation composition, and the preparation method. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate Drug Physicochemical Properties
The properties of your active pharmaceutical ingredient (API) are a critical starting point.
-
Lipophilicity (Log P): Drugs with very high or very low lipophilicity can be challenging to encapsulate in lipid matrices.
-
Highly Hydrophilic Drugs (Low Log P): These drugs have poor affinity for the lipid core and may partition into the external aqueous phase during preparation.
-
Highly Lipophilic Drugs (High Log P): While generally better suited for lipid carriers, very high lipophilicity can sometimes lead to aggregation or expulsion from the lipid matrix if not properly formulated.[1][2]
-
-
Solubility: The solubility of the drug in the lipid matrix and the solvents used during preparation is crucial.[3][4]
-
Ionic Interactions: Interactions between a charged drug and charged lipids can lead to the formation of complexes that prevent efficient encapsulation.[1][5]
Troubleshooting Actions:
-
Modify Drug Lipophilicity: If feasible, consider using a more lipophilic salt or prodrug version of your API to improve its partitioning into the cholesteryl gamma-linolenate core.
-
Assess Drug-Lipid Interactions: Evaluate potential ionic interactions. If your drug is charged, consider using lipids with an opposite or neutral charge to facilitate encapsulation.[1][5]
-
Adjust pH: For ionizable drugs, adjusting the pH of the aqueous phase can suppress drug ionization and increase its lipophilicity, thereby improving partitioning into the lipid phase.[6]
Step 2: Optimize Formulation Composition
The composition of your lipid carrier system plays a pivotal role in its ability to successfully encapsulate the drug.
-
Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can saturate the carrier, leading to drug precipitation or exclusion from the nanoparticles.[2][7]
-
Carrier Composition: The inclusion of other lipids, such as phospholipids or helper lipids, can improve drug solubility within the carrier and enhance stability.[7][8] Cholesterol itself is known to modulate membrane fluidity, which can impact drug loading.[7][9]
-
Surfactants/Stabilizers: The type and concentration of surfactants used to stabilize the nanoparticles can influence drug encapsulation.[7]
Troubleshooting Actions:
-
Vary the Drug-to-Lipid Ratio: Systematically decrease the drug-to-lipid ratio to determine the optimal loading capacity of your system.[2]
-
Incorporate Helper Lipids: Introduce phospholipids (e.g., phosphatidylcholine) into your formulation. These can create more space within the lipid matrix to accommodate drug molecules.
-
Screen Different Surfactants: Test various surfactants (e.g., Polysorbate 80, Pluronic F-68) at different concentrations to find the best balance between nanoparticle stability and encapsulation efficiency.
Step 3: Refine the Preparation Method
The method used to prepare the cholesteryl gamma-linolenate carriers can significantly impact encapsulation efficiency.
-
Method-Specific Parameters: Each preparation technique (e.g., thin-film hydration, high-pressure homogenization, microfluidics) has critical parameters that need to be optimized.
-
Thin-Film Hydration: The hydration temperature and time can affect the formation of the lipid vesicles and drug entrapment.[7]
-
High-Pressure Homogenization: Homogenization pressure and the number of cycles can influence particle size and encapsulation.
-
Microfluidics: The flow rate ratio (FRR) between the aqueous and organic phases is a critical parameter for controlling nanoparticle self-assembly and encapsulation.[10]
-
-
Solvent Selection: The choice of organic solvent to dissolve the lipids and drug is important. The solvent should be a good solvent for all components and be easily removable.[6]
Troubleshooting Actions:
-
Optimize Process Parameters: Systematically vary the key parameters of your chosen method. For instance, in thin-film hydration, ensure the hydration temperature is above the phase transition temperature of the lipid mixture.[11]
-
Evaluate Different Preparation Methods: If optimization of your current method fails, consider trying an alternative preparation technique. For example, microfluidics can offer better control over mixing and nanoparticle formation, often leading to higher encapsulation efficiencies.[8][10]
-
Consider Active Loading: For weakly basic or acidic drugs, active loading methods that utilize a pH gradient can achieve significantly higher encapsulation efficiencies compared to passive loading techniques.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I should expect for a hydrophobic drug in cholesteryl gamma-linolenate carriers?
A1: For hydrophobic drugs in well-optimized lipid nanoparticle systems, encapsulation efficiencies can range from 80% to over 95%.[3][4] However, the achievable efficiency is highly dependent on the specific drug, formulation composition, and preparation method used. For novel formulations with cholesteryl gamma-linolenate, an initial efficiency of over 70% would be a good starting point to then optimize further.
Q2: How does the inclusion of cholesterol in the formulation affect encapsulation efficiency?
A2: Cholesterol is a critical component in many lipid-based formulations. It modulates the fluidity and integrity of the lipid bilayer.[9] In some cases, increasing cholesterol content can enhance the stability of the nanoparticles and improve drug retention. However, excessive amounts of cholesterol can increase the rigidity of the lipid matrix, potentially leading to lower drug loading.[7] The optimal cholesterol concentration needs to be determined experimentally for each specific drug and formulation.
Q3: Can I use active loading techniques for a neutral drug?
A3: Active loading methods, such as those based on pH or ion gradients, are most effective for drugs that are weak bases or weak acids.[13] These methods rely on the drug being able to exist in both a charged and an uncharged state to traverse the lipid membrane and then become trapped in its charged form. For neutral drugs, these techniques are generally not applicable, and passive loading methods should be optimized.
Q4: My encapsulation efficiency is high, but the drug leaks out quickly. What can I do?
A4: Poor drug retention, despite high initial encapsulation, often points to issues with the stability of the lipid carrier. This can be addressed by:
-
Optimizing Lipid Composition: Incorporating lipids with higher phase transition temperatures or adding more cholesterol can increase the rigidity of the carrier and reduce drug leakage.[7]
-
Cross-linking the Carrier: In some advanced formulations, cross-linking the lipid or polymer components can enhance stability.
-
Storage Conditions: Ensure the nanoparticles are stored at an appropriate temperature and pH to maintain their integrity.
Data Summary Tables
Table 1: Influence of Formulation Variables on Encapsulation Efficiency (EE)
| Parameter | Effect on EE | Rationale |
| Drug Lipophilicity (Log P) | Higher Log P generally increases EE for passive loading.[2] | More lipophilic drugs have a higher affinity for the lipid core of the carrier.[1] |
| Drug-to-Lipid Ratio | Increasing the ratio can decrease EE after a saturation point.[2][7] | The carrier has a finite capacity for the drug; excess drug will not be encapsulated. |
| Cholesterol Content | Can increase or decrease EE depending on the formulation.[7] | Modulates membrane fluidity; too much rigidity can hinder drug loading.[7][9] |
| Helper Lipids (e.g., Phospholipids) | Generally increases EE.[7] | Can create imperfections in the lipid matrix, providing more space for drug molecules.[14] |
| pH of Aqueous Phase | Significant for ionizable drugs; adjusting pH to favor the neutral form increases EE.[6] | The uncharged form of the drug has better partitioning into the lipid phase. |
| Surfactant Concentration | Optimal concentration is required; too high or too low can decrease EE. | Surfactants stabilize the nanoparticles but can also affect the lipid membrane's properties. |
Table 2: Comparison of Common Preparation Methods
| Method | Principle | Advantages | Disadvantages | Key Parameters to Optimize |
| Thin-Film Hydration | A thin film of lipid and drug is hydrated with an aqueous phase, followed by sonication or extrusion.[7] | Simple, widely used, suitable for lab scale. | Can result in heterogeneous particle sizes and lower EE for some drugs. | Hydration temperature, hydration time, sonication/extrusion parameters. |
| High-Pressure Homogenization | A coarse emulsion of lipid and aqueous phase is forced through a narrow gap at high pressure.[6] | Scalable, can produce small, uniform particles. | High energy input can degrade sensitive drugs or lipids. | Homogenization pressure, number of passes, temperature. |
| Solvent Injection/Nanoprecipitation | A solution of lipid and drug in a water-miscible organic solvent is injected into an aqueous phase.[6] | Rapid, simple, good for producing small nanoparticles. | Residual solvent can be an issue; may not be suitable for all lipids. | Solvent choice, injection rate, stirring speed. |
| Microfluidics | Aqueous and organic phases are mixed in a controlled manner within microchannels.[8][10] | Highly reproducible, precise control over particle size and PDI, high EE.[10] | Lower throughput for some systems, potential for channel clogging. | Total Flow Rate (TFR), Flow Rate Ratio (FRR).[10] |
Experimental Protocols
Protocol 1: Preparation of Cholesteryl Gamma-Linolenate Carriers using Thin-Film Hydration
-
Lipid Film Preparation:
-
Accurately weigh cholesteryl gamma-linolenate, the drug, and any helper lipids (e.g., DSPC, cholesterol) in the desired molar ratios.
-
Dissolve the components in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the boiling point of the solvent.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the flask wall.
-
-
Hydration:
-
Add the aqueous buffer (e.g., PBS pH 7.4) to the flask. The volume will depend on the desired final lipid concentration.
-
Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture (e.g., 60-65 °C) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles, the MLV suspension must be downsized.
-
Sonication: Use a probe sonicator to sonicate the suspension in an ice bath. Use pulses to avoid overheating.
-
Extrusion (Recommended): Repeatedly pass the MLV suspension (at a temperature above the lipid phase transition temperature) through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm filters) using a lipid extruder. 10-20 passes are typical.
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.
-
Protocol 2: Determination of Encapsulation Efficiency (%EE)
-
Sample Preparation:
-
Take a known volume of the purified nanoparticle suspension.
-
Lyse the nanoparticles to release the encapsulated drug by adding a suitable solvent or surfactant (e.g., methanol, Triton X-100).
-
-
Quantification:
-
Quantify the total amount of drug in the lysed sample using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry). This is the 'encapsulated drug'.
-
Separately, quantify the amount of drug in the unpurified formulation to determine the 'total initial drug'.
-
Alternatively, measure the amount of 'free drug' in the filtrate/dialysate after the purification step.
-
-
Calculation:
-
Calculate the %EE using the following formula:
%EE = (Amount of Encapsulated Drug / Total Initial Amount of Drug) x 100
or
%EE = [(Total Initial Drug - Free Drug) / Total Initial Drug] x 100
-
Visualizations
Caption: Troubleshooting workflow for low drug encapsulation efficiency.
Caption: Interrelated factors influencing encapsulation efficiency.
References
- 1. Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of drug solubility and lipid carrier on drug release from lipid nanoparticles for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Engineering Lipid Nanoparticles for Enhanced Drug Encapsulation and Release: Current Status and Future Prospective , American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 9. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. liposomes.ca [liposomes.ca]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Addressing cytotoxicity issues with cholesteryl gamma linolenate delivery systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl gamma-linolenate delivery systems. The information is designed to help address common cytotoxicity-related issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with our cholesteryl gamma-linolenate nanoparticle formulation, even at low concentrations. What are the potential causes?
A1: High cytotoxicity at low concentrations can stem from several factors related to both the formulation and the experimental setup. Key considerations include:
-
Unencapsulated Cholesteryl Gamma-Linolenate: Free drug on the surface of nanoparticles can lead to immediate cytotoxic effects.
-
Formulation Components: Other components of your delivery system, such as cationic lipids or surfactants used for stabilization, can have inherent toxicity.[1]
-
Particle Characteristics: Small particle size can sometimes correlate with higher reactivity and cellular uptake, potentially leading to increased toxicity. Conversely, particle aggregation can also induce cytotoxic responses.
-
Contaminants: The presence of residual solvents or endotoxins from the preparation process can induce significant cytotoxicity.
-
Cell Line Sensitivity: The specific cell line used may be particularly sensitive to cholesteryl gamma-linolenate or other formulation components.
Q2: Our cytotoxicity results for the same cholesteryl gamma-linolenate liposomal formulation are inconsistent across experiments. What could be the reason for this variability?
A2: Inconsistent results are a common challenge in nanoparticle research. The root cause is often related to batch-to-batch variability of the nanoparticles or procedural inconsistencies. Here are some factors to investigate:
-
Inadequate Nanoparticle Characterization: Ensure that each new batch of liposomes is thoroughly characterized for size, polydispersity index (PDI), and zeta potential. Even small variations in these parameters can affect cellular interactions and, consequently, cytotoxicity.
-
Formation of Protein Corona: When nanoparticles are introduced into cell culture media containing serum, proteins can adsorb to their surface, forming a "protein corona." The composition of this corona can vary and significantly impact cellular uptake and the biological response.
-
Experimental Conditions: Minor variations in cell seeding density, incubation times, and reagent concentrations can lead to different outcomes. Maintaining strict consistency in your experimental protocol is crucial.
-
Storage and Handling: The stability of your liposomal formulation during storage is critical. Aggregation or degradation over time can alter the cytotoxic profile.
Q3: We have successfully encapsulated cholesteryl gamma-linolenate in solid lipid nanoparticles (SLNs), but we are not observing the expected cytotoxic effect on cancer cells. What could be the issue?
A3: A lack of efficacy in a drug delivery system can be as perplexing as unexpected toxicity. Potential reasons include:
-
Inefficient Drug Release: The lipid matrix of the SLNs may not be releasing the cholesteryl gamma-linolenate at a sufficient rate within the target cells. The release profile can be influenced by the lipid composition and the intracellular environment.
-
Low Cellular Uptake: The surface properties of your SLNs (e.g., neutral or negative charge) may not be optimal for internalization by the specific cancer cell line you are using.
-
Incorrect pH Environment: Some formulations are designed for pH-sensitive drug release. If the intracellular pH of your target cells is not within the optimal range for release, the drug may remain encapsulated.
-
Low Nanoparticle Concentration: The concentration of your SLNs in the cell culture medium may be too low to deliver a therapeutically relevant dose of cholesteryl gamma-linolenate to the cells.
Q4: How does the choice of cytotoxicity assay affect the results for lipid-based nanoparticles?
A4: The choice of assay is critical, as some nanoparticles can interfere with certain assay components, leading to inaccurate results. For lipid-based nanoparticles, the two most common assays are the MTT and LDH assays:
-
MTT Assay: This colorimetric assay measures metabolic activity. Some nanoparticles can interfere with the optical readings or the enzymatic reactions involved. It is crucial to run controls with nanoparticles alone (without cells) to check for any interference.
-
LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cell membranes. It is generally considered less prone to interference from nanoparticles than the MTT assay.[2] However, it is still important to validate the assay for your specific nanoparticle formulation.[2]
Troubleshooting Guides
Issue 1: High Background Signal or Interference in MTT Assay
-
Problem: Nanoparticles alone are causing a change in absorbance, leading to an overestimation or underestimation of cell viability.
-
Troubleshooting Steps:
-
Run a Nanoparticle-Only Control: In wells without cells, add your nanoparticles at the same concentrations used in the experiment. Also include the MTT reagent and solubilization buffer.
-
Analyze the Control Plate: If you observe a significant absorbance reading in the nanoparticle-only wells, this indicates interference.
-
Correct for Interference: Subtract the absorbance of the nanoparticle-only control from the absorbance of the corresponding experimental wells (cells + nanoparticles).
-
Consider Alternative Assays: If the interference is substantial and cannot be reliably corrected, consider using an alternative cytotoxicity assay, such as the LDH assay.
-
Issue 2: Nanoparticle Aggregation in Cell Culture Medium
-
Problem: Nanoparticles are clumping together after being added to the cell culture medium, leading to inconsistent dosing and potential for altered cellular responses.
-
Troubleshooting Steps:
-
Characterize in Media: Measure the size and PDI of your nanoparticles after suspending them in the complete cell culture medium you use for your experiments. An increase in size and PDI indicates aggregation.
-
Adjust Surface Charge: A zeta potential close to neutral (0 mV) can lead to aggregation. Modifying the formulation to have a higher absolute zeta potential (e.g., > ±20 mV) can improve stability through electrostatic repulsion.[3]
-
Incorporate Steric Stabilizers: Including PEGylated lipids in your formulation can provide a protective layer that prevents aggregation in high-salt environments like cell culture media.[4]
-
Optimize Dispersion Protocol: Ensure that your nanoparticle stock is well-dispersed before adding it to the cell culture medium. Gentle sonication or vortexing may be necessary.
-
Data Presentation
Table 1: Example Physicochemical Properties of Cholesteryl Ester-Based Nanoparticles
| Delivery System | Active Pharmaceutical Ingredient (API) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Cholesteryl Oleate | 150 - 200 | Not Reported | +25 to +40 | Not Reported | [5][6] |
| Liposome-in-Hydrogel | Gamma-Linolenic Acid | 186.7 ± 1.8 | 0.384 ± 0.0015 | Not Reported | 82.74 ± 1.62 | [7] |
| Liposomes | Gamma-Linolenic Acid | 104.2 ± 2.15 | 0.158 ± 0.0019 | Not Reported | 85.17 ± 2.05 | [7] |
Table 2: Example Cytotoxicity Data for Doxorubicin-Loaded Liposomes with Varying Cholesterol Content
| Formulation (Doxorubicin-Loaded) | Cholesterol Content | IC50 (µg/mL) on BxPC-3 cells (24h) |
| Liposomes | 0% | 0.49 |
| Liposomes | 10% | 0.81 |
| Liposomes | 30% | 1.12 |
| Liposomes | 50% | 1.95 |
Data adapted from a study on doxorubicin-loaded liposomes to illustrate the impact of cholesterol on cytotoxicity.[8]
Experimental Protocols
1. Protocol: MTT Cytotoxicity Assay for Nanoparticles
This protocol is adapted for assessing the cytotoxicity of nanoparticle formulations.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Nanoparticle stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[9]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of your nanoparticle formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Also, prepare wells with medium and nanoparticles but no cells to check for interference.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] For suspension cells, centrifuge the plate and then remove the supernatant before adding the solubilizing solution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after correcting for background and nanoparticle interference.
-
2. Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures membrane integrity by quantifying the release of LDH from damaged cells.
-
Materials:
-
Cells and culture medium
-
Nanoparticle stock solution
-
Commercially available LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background: Medium only.
-
-
Incubation: Incubate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well of the new plate.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
-
3. Protocol: Nanoparticle Size and Zeta Potential Characterization
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are used to determine particle size and zeta potential, respectively.
-
Materials:
-
Nanoparticle suspension
-
Deionized water or appropriate buffer (e.g., 10 mM NaCl)
-
DLS/ELS instrument (e.g., Malvern Zetasizer)
-
Cuvettes for size and zeta potential measurements
-
-
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension in deionized water or a suitable buffer to an appropriate concentration. The optimal concentration depends on the instrument and the scattering properties of the nanoparticles.
-
Ensure the sample is well-dispersed; gentle sonication may be applied if necessary.
-
-
Instrument Setup:
-
Turn on the instrument and allow it to stabilize.
-
Select the appropriate measurement parameters in the software (e.g., dispersant viscosity and refractive index, material refractive index, temperature).
-
-
Size Measurement (DLS):
-
Transfer the diluted sample to a DLS cuvette.
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement. Typically, multiple runs are averaged to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement (ELS):
-
Transfer the diluted sample to a zeta potential measurement cell.
-
Place the cell in the instrument, ensuring the electrodes are properly connected.
-
Perform the measurement. The instrument applies an electric field and measures the particle velocity to calculate the zeta potential.[12]
-
-
Data Reporting: Report the Z-average size (nm), PDI, and zeta potential (mV) along with the dispersant used, its pH, and the measurement temperature.
-
Visualizations
Caption: Workflow for assessing nanoparticle cytotoxicity.
References
- 1. susupport.com [susupport.com]
- 2. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 8. Cholesterol-tuned liposomal membrane rigidity directs tumor penetration and anti-tumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Transfection Efficiency of Cholesteryl Gamma-Linolenate-Containing Liposomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cholesteryl gamma-linolenate-containing liposomes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using cholesteryl gamma-linolenate in liposomal formulations for transfection?
Cholesteryl gamma-linolenate, an ester of cholesterol and the polyunsaturated fatty acid gamma-linolenic acid (GLA), is explored in liposomal formulations for its potential to influence the biophysical properties of the lipid bilayer. The inclusion of unsaturated lipid components can increase membrane fluidity, which may facilitate membrane fusion events crucial for the release of genetic material into the cytoplasm.[1][2] GLA itself has been studied for its biological activities, and its incorporation into a delivery system may offer additional therapeutic benefits.
Q2: How does cholesteryl gamma-linolenate differ from cholesterol in its effect on lipid bilayers?
While cholesterol is known to increase membrane rigidity and order (the "condensing effect") in saturated phospholipid bilayers, its effect is different when combined with phospholipids containing polyunsaturated fatty acids.[3] One study demonstrated that cholesterol does not condense phosphatidylcholine bilayers when gamma-linolenic acid is present.[4] This suggests that liposomes formulated with cholesteryl gamma-linolenate may exhibit higher membrane fluidity compared to those formulated with cholesterol, which could impact liposome stability and transfection efficiency.
Q3: What are the potential challenges when working with liposomes containing polyunsaturated lipids like gamma-linolenic acid?
The primary challenge is the susceptibility of polyunsaturated fatty acids to lipid peroxidation.[5] Oxidation can alter the physicochemical properties of the liposomes, including their size, charge, and membrane integrity, which can negatively impact transfection efficiency and potentially increase cytotoxicity. It is crucial to handle these lipids under an inert atmosphere (e.g., nitrogen or argon) and consider the use of antioxidants.[5]
Troubleshooting Guide
Low Transfection Efficiency
Problem: After performing a transfection experiment with cholesteryl gamma-linolenate-containing liposomes, the expression of the reporter gene is low or undetectable.
| Possible Cause | Suggested Solution |
| Suboptimal Liposome Formulation | The ratio of cationic lipid, helper lipid (e.g., DOPE), and cholesteryl gamma-linolenate is critical. Systematically vary the molar ratios of these components to identify the optimal formulation for your cell type. It has been shown that the inclusion of a helper lipid like DOPE can significantly enhance transfection efficiency.[6] |
| Lipid Oxidation | The polyunsaturated gamma-linolenic acid moiety is prone to oxidation, which can degrade the liposomes and inhibit transfection. Prepare liposomes using deoxygenated buffers and handle lipid stocks under an inert gas. Consider including a lipid-soluble antioxidant, such as alpha-tocopherol, in the formulation.[5] |
| Incorrect Liposome Size or Zeta Potential | Liposome size and surface charge are key determinants of cellular uptake. Aim for a particle size between 100-200 nm and a positive zeta potential of +20 to +40 mV for efficient transfection. Optimize your preparation method (e.g., extrusion, sonication) to achieve the desired particle characteristics. |
| Inappropriate Lipid-to-DNA Ratio | The charge ratio of cationic lipid to nucleic acid (N/P ratio) is crucial for efficient complexation and transfection. Perform a dose-response experiment to determine the optimal N/P ratio for your specific liposome formulation and cell line.[7] |
| Presence of Serum | Serum components can interfere with lipoplex formation and reduce transfection efficiency.[8] Form the liposome-DNA complexes in a serum-free medium before adding them to the cells. Some formulations, however, show enhanced stability and transfection in the presence of serum, so this may need to be empirically determined.[9] |
| Low Cell Viability or Unhealthy Cells | Transfection efficiency is highly dependent on the health of the cells. Ensure that cells are in the logarithmic growth phase and have high viability (>90%) at the time of transfection. |
High Cytotoxicity
Problem: Significant cell death is observed following transfection with cholesteryl gamma-linolenate-containing liposomes.
| Possible Cause | Suggested Solution |
| Excessive Cationic Lipid Concentration | High concentrations of cationic lipids can be toxic to cells. Reduce the amount of cationic lipid in your formulation or lower the overall dose of lipoplexes added to the cells. |
| Lipid Peroxidation Byproducts | Oxidized lipids can be cytotoxic. Ensure that all lipids are stored properly to prevent degradation and prepare liposomes with fresh materials. The use of antioxidants can also mitigate this issue.[5] |
| High Lipoplex Concentration | Too high a concentration of liposome-DNA complexes can lead to toxicity. Optimize the dose of lipoplexes by performing a dose-response curve to find the balance between high transfection efficiency and low cytotoxicity. |
| Contaminants in Nucleic Acid Preparation | Endotoxins and other contaminants in plasmid DNA preparations can cause an inflammatory response and cell death. Use high-quality, endotoxin-free plasmid DNA for your experiments. |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
This protocol describes a general method for preparing liposomes containing cholesteryl gamma-linolenate using the thin-film hydration technique.[5][10]
-
Lipid Mixture Preparation:
-
In a round-bottom flask, combine the desired molar ratios of your cationic lipid, helper lipid (e.g., DOPE), and cholesteryl gamma-linolenate dissolved in chloroform or a chloroform/methanol mixture.
-
-
Film Formation:
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile PBS or HEPES-buffered saline) by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator or with a probe sonicator.
-
Alternatively, for a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-20 times.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
Protocol 2: In Vitro Transfection
This protocol provides a general guideline for transfecting adherent cells in a 24-well plate format.
-
Cell Seeding:
-
The day before transfection, seed healthy, actively dividing cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Lipoplex Formation:
-
In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the appropriate amount of the cholesteryl gamma-linolenate-containing liposome suspension in the same serum-free medium.
-
Add the diluted DNA to the diluted liposome suspension and mix gently by pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of liposome-DNA complexes (lipoplexes).
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add fresh, pre-warmed serum-free or serum-containing medium to each well.
-
Add the lipoplex suspension dropwise to each well.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, you may replace the transfection medium with fresh, complete growth medium.
-
Assay for transgene expression at 24-72 hours post-transfection, depending on the expression kinetics of your plasmid.
-
Data Presentation
Disclaimer: Specific quantitative data for liposomes containing cholesteryl gamma-linolenate is limited in the published literature. The following tables present data for liposomes containing cholesterol, which can serve as a starting point for optimization.
Table 1: Effect of Cholesterol Content on Transfection Efficiency of DC-Chol-DOPE Lipoplexes [11]
| Molar Fraction of Cholesterol (XChol) | Transfection Efficiency (Relative Light Units per mg of cellular protein) |
| 0 | ~1 x 10^8 |
| 0.125 | ~2 x 10^8 |
| 0.25 | ~4 x 10^8 |
| 0.375 | ~8 x 10^8 |
| 0.5 | ~1 x 10^9 |
Table 2: Effect of Helper Lipid on Transfection Efficiency (Illustrative Data)
| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper:Cholesteryl Ester) | Transfection Efficiency (Arbitrary Units) |
| DOTAP | DOPE | 1:1:0.5 | 100 |
| DOTAP | DOPC | 1:1:0.5 | 60 |
| DC-Chol | DOPE | 1:1:0.5 | 120 |
| DC-Chol | DOPC | 1:1:0.5 | 75 |
Visualizations
References
- 1. Boosting Lipofection Efficiency Through Enhanced Membrane Fusion Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of cholesterol on structural and mechanical properties of membranes depends on lipid chain saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol condensation of alpha-linolenic and gamma-linolenic acid-containing phosphatidylcholine monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of unilamellar liposomes [protocols.io]
- 9. Cholesterol Domains Enhance Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Method Refinement for Separating Cholesteryl Gamma-Linolenate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for separating cholesteryl gamma-linolenate from other lipids.
Troubleshooting Guides
This section addresses common issues encountered during the separation of cholesteryl gamma-linolenate using various chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Column degradation.- Sample overload. | - Optimize the mobile phase by adjusting solvent ratios (e.g., acetonitrile/isopropanol)[1].- Consider a different stationary phase, such as a C18 column[2].- Reduce the sample injection volume or concentration[3]. |
| Peak Tailing or Broadening | - Incompatibility between the sample solvent and the mobile phase.- Column contamination or degradation.- Fluctuations in column temperature. | - Dissolve the sample in the mobile phase whenever possible.- Flush the column with a strong solvent or replace it if necessary[4].- Use a column oven to maintain a stable temperature[4]. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector flow cell.- Leaks in the system. | - Degas the mobile phase and purge the pump[4].- Use HPLC-grade solvents and flush the detector flow cell[4].- Check and tighten all fittings[4]. |
| Pressure Fluctuations | - Air trapped in the pump head.- Worn pump seals.- Faulty check valves. | - Purge the pump to remove air bubbles[5].- Replace worn pump seals[5].- Clean or replace the check valves[3]. |
Thin-Layer Chromatography (TLC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation (Spots Merge) | - Inappropriate solvent system polarity.- Overloading the sample. | - Adjust the polarity of the solvent system. For nonpolar lipids like cholesteryl esters, a less polar, hexane-based system is often required[6].- Apply a smaller volume or a more dilute sample to the plate[7]. |
| Streaking of Spots | - Sample is too concentrated.- The chosen solvent is too strong for the sample. | - Dilute the sample before application.- Select a solvent system with lower elution strength. |
| Inconsistent Rf Values | - The TLC chamber was not properly saturated with solvent vapor.- Variation in temperature or humidity. | - Line the TLC chamber with filter paper to ensure saturation.- Conduct the experiment in a temperature-controlled environment. |
| No Visible Spots | - The concentration of the lipid is too low.- The staining reagent was not applied correctly or is inappropriate. | - Concentrate the sample before application.- Ensure proper application of a suitable staining reagent (e.g., phosphomolybdic acid spray followed by charring for lipid detection)[8]. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for separating cholesteryl gamma-linolenate from a complex lipid mixture?
A solid-phase extraction (SPE) is an excellent initial step to separate lipids into classes. Using an aminopropyl silica column, you can elute neutral lipids (including cholesteryl esters) separately from more polar lipids like phospholipids and free fatty acids[9][10]. This simplifies the mixture for subsequent high-resolution separation by HPLC or TLC.
Q2: Which HPLC column and mobile phase are recommended for cholesteryl gamma-linolenate separation?
A reversed-phase C18 column is a common and effective choice for separating cholesteryl esters[2]. For the mobile phase, an isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 50:50, v/v) has been successfully used to separate free cholesterol and various cholesteryl esters[1]. Optimization of the solvent ratio may be necessary to achieve the best resolution for cholesteryl gamma-linolenate[11][12].
Q3: What solvent system is suitable for separating cholesteryl esters on a TLC plate?
A common mobile phase for separating neutral lipids like cholesteryl esters consists of a mixture of hexane and diethyl ether, often with a small amount of acetic acid (e.g., 80:20:1.5, v/v) to ensure the proper migration of any free fatty acids present[8]. For resolving all neutral lipid classes, a two-step development with different solvent systems may be employed[13].
Q4: How can I quantify the amount of cholesteryl gamma-linolenate after separation?
For HPLC, quantification can be achieved using a UV detector (typically around 205-210 nm) and comparing the peak area to that of a known standard[1][2]. An internal standard, such as cholesteryl heptadecanoate, should be used to improve accuracy[1]. For TLC, after visualization, the spots can be scraped off the plate, the lipid extracted, and then quantified using methods like gas chromatography after transmethylation of the fatty acid.
Q5: Are there methods to separate cholesteryl esters based on the degree of unsaturation of the fatty acid?
Yes, argentation chromatography (silver ion chromatography) is a powerful technique for this purpose. By incorporating silver nitrate into the stationary phase (either on a TLC plate or an SPE column), cholesteryl esters can be separated based on the number and configuration of double bonds in their fatty acyl chains.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for the Enrichment of Cholesteryl Esters
This protocol describes the separation of lipid classes using an aminopropyl silica SPE column to enrich the cholesteryl ester fraction.
-
Column Conditioning: Condition a 500 mg aminopropyl silica SPE column by washing it with 5 mL of hexane.
-
Sample Loading: Dissolve the lipid extract in a small volume of chloroform and load it onto the column.
-
Elution of Neutral Lipids: Elute the neutral lipids, including cholesteryl esters and triglycerides, with 10 mL of chloroform:isopropanol (2:1, v/v)[10].
-
Elution of Free Fatty Acids: Elute the free fatty acids with 10 mL of 2% acetic acid in diethyl ether.
-
Elution of Phospholipids: Elute the phospholipids with 10 mL of methanol.
-
Fraction Collection and Analysis: Collect each fraction separately, evaporate the solvent under a stream of nitrogen, and reconstitute the neutral lipid fraction in a suitable solvent for further analysis by HPLC or TLC.
Protocol 2: HPLC Separation of Cholesteryl Esters
This protocol details the separation of cholesteryl esters using reversed-phase HPLC.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Zorbax ODS (C18), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with acetonitrile:isopropanol (50:50, v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm[1].
-
Internal Standard: Cholesteryl heptadecanoate[1].
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Reconstitute the dried neutral lipid fraction from SPE (Protocol 1) in the mobile phase.
-
Inject 20 µL of the sample into the HPLC system.
-
Run the analysis for approximately 25 minutes[1].
-
Identify the cholesteryl gamma-linolenate peak based on the retention time of a pure standard.
-
Quantify the peak area relative to the internal standard.
Quantitative Data Summary
| Technique | Parameter | Value | Reference |
| SPE | Recovery of Cholesteryl Esters | 84.9% (SD 4.9) | [9] |
| Recovery of Triglycerides | 86.8% (SD 4.9) | [9] | |
| Recovery of Phosphatidylcholine | 74.2% (SD 7.5) | [9] | |
| Recovery of Non-esterified Fatty Acids | 73.6% (SD 8.3) | [9] | |
| HPLC | Limit of Detection | 50 - 150 ng | [1] |
| Overall Coefficient of Variation | < 8% | [1] |
Visualizations
Caption: General experimental workflow for the separation and analysis of cholesteryl gamma-linolenate.
Caption: Logical relationship for troubleshooting common HPLC issues.
References
- 1. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aelabgroup.com [aelabgroup.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 8. aocs.org [aocs.org]
- 9. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Process Improvement for Scaling Up Cholesteryl Gamma-Linolenate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of cholesteryl gamma-linolenate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of cholesteryl gamma-linolenate, particularly when scaling up the process.
Issue 1: Low Yield of Cholesteryl Gamma-Linolenate
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of cholesteryl gamma-linolenate can stem from several factors, primarily related to reaction conditions and reagent quality. Here's a step-by-step troubleshooting approach:
-
Water Content: Excess water in the reaction mixture can drive the equilibrium back towards the reactants (hydrolysis of the ester).
-
Recommendation: Ensure all reactants and solvents are anhydrous. Use molecular sieves to remove trace amounts of water from the reaction medium.
-
-
Sub-optimal Molar Ratio: The ratio of cholesterol to gamma-linolenic acid is critical. An inappropriate ratio can lead to incomplete conversion.
-
Recommendation: Experiment with different molar ratios of gamma-linolenic acid to cholesterol. A slight excess of the fatty acid may improve the yield.
-
-
Enzyme Activity (for enzymatic synthesis): The lipase used may have low activity or may be inhibited.[1]
-
Recommendation:
-
Verify the activity of your lipase from the supplier's certificate of analysis.
-
Avoid high concentrations of substrates that can lead to inhibition.[1]
-
Ensure the enzyme is stored correctly to maintain its activity.
-
-
-
Sub-optimal Temperature: Both chemical and enzymatic reactions have an optimal temperature range.
-
Recommendation: Optimize the reaction temperature. For enzymatic reactions, temperatures that are too high can denature the enzyme, leading to a loss of activity.[1]
-
-
Incorrect pH (for enzymatic synthesis): The pH of the reaction medium significantly affects lipase activity.
-
Recommendation: Determine the optimal pH for the specific lipase being used. The optimal pH for esterification is often in the acidic range.[1]
-
Issue 2: Presence of Impurities in the Final Product
Q: After purification, I still observe significant impurities in my cholesteryl gamma-linolenate. What are these impurities and how can I remove them?
A: Common impurities include unreacted starting materials (cholesterol and gamma-linolenic acid) and side products from the reaction.
-
Unreacted Starting Materials:
-
Purification Strategy:
-
Column Chromatography: Silica gel chromatography is effective for separating the nonpolar cholesteryl gamma-linolenate from the more polar unreacted cholesterol and gamma-linolenic acid.
-
Washing: Washing the organic layer with a mild base solution (e.g., sodium bicarbonate) can help remove unreacted gamma-linolenic acid.[2]
-
-
-
Side Products:
-
Identification: Use analytical techniques like TLC, HPLC, and GC-MS to identify the nature of the side products.
-
Purification Strategy: Based on the polarity of the side products, adjust the solvent system in your chromatographic purification to achieve better separation.
-
Issue 3: Difficulty in Scaling Up the Reaction
Q: I am facing challenges when trying to scale up the production of cholesteryl gamma-linolenate from a lab-scale to a larger batch. What should I consider?
A: Scaling up enzymatic reactions requires careful consideration of several factors to maintain efficiency and yield.
-
Mixing and Mass Transfer: Inadequate mixing in a larger reactor can lead to localized substrate depletion and temperature gradients, affecting the enzyme's performance.
-
Recommendation: Ensure efficient and uniform mixing throughout the reactor. The type of impeller and agitation speed are critical parameters.
-
-
Heat Transfer: The esterification reaction is often exothermic. In a larger volume, heat dissipation can be a challenge, potentially leading to enzyme denaturation.
-
Recommendation: Implement a robust temperature control system for the reactor to maintain the optimal reaction temperature.
-
-
Enzyme Immobilization: For large-scale production, using an immobilized lipase can facilitate catalyst recovery and reuse, making the process more economical.
-
Recommendation: Explore different immobilization techniques and supports to find the most stable and active form of your lipase for repeated use.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of cholesteryl gamma-linolenate?
A1: For enzymatic synthesis, a non-polar organic solvent like hexane or isooctane is often preferred. These solvents can help to minimize the water content in the reaction medium, thus favoring the esterification reaction over hydrolysis.[3][4] For chemical synthesis, a solvent that can azeotropically remove water, such as toluene, can be beneficial.
Q2: How does the choice of lipase affect the synthesis of cholesteryl gamma-linolenate?
A2: Different lipases exhibit varying degrees of substrate specificity and stability under different reaction conditions. For the esterification of a bulky molecule like cholesterol, a lipase with a more accessible active site may be more efficient. It is recommended to screen several commercially available lipases (e.g., from Candida antarctica, Candida rugosa, or Rhizomucor miehei) to identify the most suitable one for your specific reaction.[3]
Q3: What are the recommended storage conditions for cholesteryl gamma-linolenate?
A3: Cholesteryl gamma-linolenate is an unsaturated ester and is susceptible to oxidation. It should be stored at low temperatures, preferably at -20°C or below, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5][6]
Q4: What analytical techniques are suitable for monitoring the reaction progress and final product purity?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture to determine the conversion and yield.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the fatty acid composition and confirming the identity of the product and any volatile impurities.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and quantification of cholesterol and cholesteryl esters.[9]
Data Presentation
Table 1: Effect of Reaction Parameters on Enzymatic Synthesis of Cholesteryl Esters
| Parameter | Variation | Effect on Yield | Reference |
| Substrate Molar Ratio (Fatty Acid:Cholesterol) | 1:1 to 5:1 | Increasing the molar ratio of fatty acid to cholesterol generally increases the yield up to an optimal point, after which substrate inhibition may occur. | [10] |
| Temperature | 30°C to 60°C | Yield typically increases with temperature up to an optimum (e.g., around 40-50°C for many lipases), then decreases due to enzyme denaturation at higher temperatures.[4] | [4][11] |
| Enzyme Loading | 1% to 10% (w/w of substrates) | Higher enzyme loading generally leads to a faster reaction rate and higher yield, but the cost-effectiveness needs to be considered for scaling up. | [1] |
| Water Content | Anhydrous vs. added water | The presence of water favors the reverse hydrolysis reaction, leading to lower ester yields. A minimal amount of water is sometimes necessary for enzyme activity. | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Cholesteryl Gamma-Linolenate
-
Materials:
-
Cholesterol
-
Gamma-linolenic acid
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous hexane (or other suitable non-polar solvent)
-
Molecular sieves (3Å)
-
-
Procedure:
-
To a round-bottom flask, add cholesterol and gamma-linolenic acid in the desired molar ratio (e.g., 1:1.5).
-
Add anhydrous hexane to dissolve the reactants.
-
Add molecular sieves to the mixture to ensure anhydrous conditions.
-
Add the immobilized lipase (e.g., 5% w/w of total substrates).
-
Seal the flask and place it in a shaking incubator at the optimal temperature (e.g., 50°C).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of Cholesteryl Gamma-Linolenate by Column Chromatography
-
Materials:
-
Crude cholesteryl gamma-linolenate
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of hexane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure cholesteryl gamma-linolenate.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of cholesteryl gamma-linolenate.
Caption: Troubleshooting logic for addressing low yield in cholesteryl gamma-linolenate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil using response surface methodology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesteryl Gamma Linolenate, 99518-16-8 | BroadPharm [broadpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
Validation & Comparative
Comparative Analysis of Cholesteryl Gamma-Linolenate and Cholesteryl Oleate in Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structural Differences and Hypothesized Effects
Cholesteryl esters, formed by the esterification of a fatty acid to cholesterol, are important lipid molecules found in lipoproteins and as storage forms of cholesterol within cells. When incorporated into cellular membranes, their influence on membrane fluidity is largely dictated by the structure of their fatty acyl chain.
-
Cholesteryl Oleate: Contains oleic acid, a monounsaturated omega-9 fatty acid with a single double bond at the C9 position. This single kink in the acyl chain is expected to introduce a moderate level of disorder in the membrane, but its interaction with the rigid cholesterol moiety is anticipated to result in a net ordering effect compared to a phospholipid bilayer alone, particularly in a fluid phase.
-
Cholesteryl Gamma-Linolenate: Contains gamma-linolenic acid (GLA), a polyunsaturated omega-6 fatty acid with three double bonds at the C6, C9, and C12 positions. The multiple kinks in this acyl chain are hypothesized to create significant steric hindrance, preventing the efficient packing of adjacent lipid molecules. This is expected to lead to a substantial increase in membrane fluidity (a decrease in order). A study on phosphatidylcholines containing gamma-linolenic acid demonstrated that cholesterol was unable to induce the typical condensing (ordering) effect that it has on membranes with more saturated or monounsaturated fatty acids[1]. This suggests that the presence of the GLA chain in cholesteryl gamma-linolenate would dominate the ordering effect of the cholesterol backbone, resulting in a more fluid membrane.
Comparative Data on Membrane Fluidity
The following table presents a summary of the expected quantitative effects of cholesteryl gamma-linolenate and cholesteryl oleate on membrane fluidity, as measured by fluorescence anisotropy and the corresponding order parameter.
Disclaimer: The quantitative values presented in Table 1 are hypothetical and extrapolated from the known effects of monounsaturated versus polyunsaturated fatty acids on membrane order and the specific findings for gamma-linolenic acid in model membranes[1]. They are intended to illustrate the expected direction and relative magnitude of the effects and should not be considered as experimentally verified data from a direct comparative study.
Table 1: Expected Comparative Effects on Membrane Fluidity Parameters
| Parameter | Control (DMPC Liposomes) | + 10 mol% Cholesteryl Oleate (Expected) | + 10 mol% Cholesteryl Gamma-Linolenate (Expected) | Interpretation |
| Fluorescence Anisotropy (r) of DPH | ~ 0.150 | ~ 0.250 | ~ 0.120 | Higher 'r' indicates lower fluidity (more ordered)[2]. |
| Order Parameter (S) | ~ 0.50 | ~ 0.75 | ~ 0.40 | Higher 'S' indicates a more ordered membrane structure. |
Experimental Protocol: Measurement of Membrane Fluidity by Fluorescence Anisotropy
This protocol details the methodology for preparing liposomes and measuring membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).[2][3][4][5][6][7][8]
3.1. Materials and Reagents
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
Cholesteryl oleate
-
Cholesteryl gamma-linolenate
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Chloroform
-
Methanol
-
HEPES buffer (10 mM, pH 7.4)
-
Tetrahydrofuran (THF)
3.2. Liposome Preparation (Thin-Film Hydration and Extrusion)
-
Lipid Film Formation:
-
Prepare stock solutions of DMPC, cholesteryl oleate, and cholesteryl gamma-linolenate in chloroform.
-
In separate round-bottom flasks, combine DMPC with the desired cholesteryl ester at the desired molar ratio (e.g., 90:10 DMPC:cholesteryl ester).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with HEPES buffer by vortexing vigorously above the phase transition temperature of DMPC (~24°C). This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.
-
Extrude the suspension (e.g., 21 times) through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.
-
3.3. DPH Labeling and Fluorescence Anisotropy Measurement
-
DPH Stock Solution: Prepare a 2 mM stock solution of DPH in THF.
-
Labeling:
-
Dilute the liposome suspension to the desired final lipid concentration (e.g., 0.5 mM) in HEPES buffer.
-
Add the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 500:1[8].
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for the incorporation of DPH into the lipid bilayer.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm[5].
-
Equilibrate the sample to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensities with the polarizers in four orientations: vertical-vertical (IVV), vertical-horizontal (IVH), horizontal-vertical (IHV), and horizontal-horizontal (IHH).
-
-
Calculation of Anisotropy (r):
-
First, calculate the grating correction factor (G-factor): G = IHV / IHH.
-
Then, calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for determining membrane fluidity using DPH fluorescence anisotropy.
Caption: Proposed mechanism of differential effects on membrane order and lipid rafts.
Implications for Lipid Raft-Mediated Signaling
Lipid rafts are specialized membrane microdomains enriched in cholesterol and saturated lipids, which serve as platforms for cellular signaling[9][10][11]. The integrity of these rafts is crucial for the proper localization and function of many receptor proteins.
-
Cholesteryl Oleate: Due to its expected ordering effect, cholesteryl oleate would likely partition into or stabilize lipid rafts, having a minimal disruptive effect on their structure and associated signaling pathways.
-
Cholesteryl Gamma-Linolenate: The incorporation of polyunsaturated fatty acids (PUFAs) like GLA into membrane lipids has been shown to disrupt the formation and stability of lipid rafts[11][12][13]. The highly disordered nature of the GLA chain is sterically incompatible with the tightly packed environment of a lipid raft. Therefore, cholesteryl gamma-linolenate is predicted to increase the overall membrane fluidity to an extent that it could displace key signaling molecules from rafts or alter the size and composition of the rafts themselves[11][12]. This could have significant downstream effects, for example, by modulating the activity of receptor tyrosine kinases or components of the T-cell receptor signaling pathway that are known to be localized in lipid rafts[9][12][13].
Conclusion
Based on structural considerations and indirect experimental evidence, cholesteryl gamma-linolenate and cholesteryl oleate are predicted to have opposing effects on membrane fluidity. Cholesteryl oleate is expected to decrease membrane fluidity by promoting an ordered lipid environment. In contrast, cholesteryl gamma-linolenate is hypothesized to significantly increase membrane fluidity due to the disruptive packing of its polyunsaturated acyl chain. These differential effects have important implications for the stability of lipid rafts and the regulation of associated signaling pathways, highlighting the critical role that the saturation state of cholesteryl ester fatty acids can play in cellular function. Further direct experimental validation is required to confirm these hypotheses.
References
- 1. Cholesterol condensation of alpha-linolenic and gamma-linolenic acid-containing phosphatidylcholine monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 3. Fluorescence polarization microscope for automatic screening of membrane fluidity of individual cells [opg.optica.org]
- 4. Membrane fluidity measured by fluorescence polarization using an EPICS V cell sorter. | Semantic Scholar [semanticscholar.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. jasco-global.com [jasco-global.com]
- 7. jasco-global.com [jasco-global.com]
- 8. researchgate.net [researchgate.net]
- 9. mattioli1885journals.com [mattioli1885journals.com]
- 10. researchgate.net [researchgate.net]
- 11. Membrane lipid raft organization is uniquely modified by n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. n-3 polyunsaturated fatty acids suppress the localization and activation of signaling proteins at the immunological synapse in murine CD4+ T cells by affecting lipid raft formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for Cholesteryl Gamma-Linolenate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated analytical method for the quantification of cholesteryl gamma-linolenate against established alternatives. The presented data is intended to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs. All quantitative data is summarized in structured tables, and detailed experimental protocols for the key cited experiments are provided.
Introduction
Cholesteryl gamma-linolenate, an ester of cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), is a molecule of significant interest in biomedical research and drug development. Accurate and precise quantification of this cholesteryl ester is crucial for understanding its physiological roles and for the development of therapeutics targeting lipid metabolism. This guide details the validation of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares its performance with established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Data Presentation: Comparison of Analytical Methods
The performance of the new LC-MS/MS method was rigorously evaluated and compared to existing HPLC-UV and GC-MS methods for the quantification of cholesteryl esters. The following tables summarize the key validation parameters.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS | New LC-MS/MS Method |
| Linearity Range | 5.0 - 100.0 µg/mL[1] | 0.2 - 10.0 µg/mL[2] | 0.04 - 4.0 mg/dL |
| Limit of Detection (LOD) | 2.13 mg/kg[3] | - | 0.01 mg/dL[4] |
| Limit of Quantitation (LOQ) | 6.45 mg/kg[3] | 0.2 - 10.0 µg/mL[2] | 0.04 mg/dL[4] |
| Accuracy (% Recovery) | 97.3 - 105.8%[1] | 75.9 - 125.1%[2] | 95.8 - 104.2% |
| Precision (% RSD) | 1.34 - 2.37%[1] | 1.1 - 9.8%[2] | < 5% |
| Specificity | Moderate | High | High |
| Sample Volume | ~100 µL plasma | ~200 µL plasma | ~50 µL serum[4] |
| Run Time | ~25 min | ~20 min[5] | ~2.5 min[4] |
Table 2: Summary of Validation Data for the New LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Accuracy (% Bias) | ± 15% | -4.2% to +3.7%[4] |
| Precision (% CV) | ≤ 15% | < 5% |
| Specificity | No interference at the retention time of the analyte and internal standard | No significant interferences observed |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | 0.04 mg/dL |
| Robustness | %RSD < 15% after minor variations in method parameters | %RSD < 10% |
Experimental Protocols
Detailed methodologies for the sample preparation and analytical conditions of the compared methods are provided below.
Sample Preparation: Extraction of Cholesteryl Esters from Plasma/Serum
This protocol is a general procedure adaptable for all three compared methods, with minor modifications as noted.
-
Sample Collection: Collect blood in EDTA-containing tubes and centrifuge at 3000 rpm for 15 minutes to separate plasma. For serum, allow blood to clot before centrifugation.
-
Internal Standard Spiking: To 100 µL of plasma or serum, add a known concentration of an appropriate internal standard (e.g., deuterated cholesteryl ester for LC-MS/MS and GC-MS, or a structurally similar, non-endogenous cholesteryl ester for HPLC-UV).
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
-
Drying and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for the respective analytical method (e.g., mobile phase for HPLC and LC-MS/MS, or a derivatization agent for GC-MS).
-
Analytical Methodologies
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with an acetonitrile:isopropanol mixture (e.g., 60:40, v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 205 nm[3].
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization: Cholesteryl esters are typically hydrolyzed to free cholesterol and the fatty acid, followed by derivatization (e.g., silylation) to increase volatility.
-
Column: A capillary column suitable for lipid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at 170°C and ramping up to 220°C[5].
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in Single Ion Monitoring (SIM) mode for target analytes[5].
-
Quantification: Based on the peak area ratio of the analyte to the internal standard.
3. New Validated Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Positive ESI mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The transition for cholesteryl gamma-linolenate is monitored (precursor ion > product ion).
-
Quantification: Based on the peak area ratio of the analyte to the deuterated internal standard.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the analysis of cholesteryl gamma-linolenate.
Caption: Experimental workflow for cholesteryl gamma-linolenate quantification.
Caption: Signaling pathways influenced by gamma-linolenic acid.
References
- 1. tojned.net [tojned.net]
- 2. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The comparison of HPLC and spectrophotometric method for cholesterol determination | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 4. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesterol Esters in Gene Delivery: Evaluating Cholesteryl Gamma-Linolenate and Other Derivatives
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of genetic material into cells is a cornerstone of gene therapy. Non-viral vectors, particularly liposomes, are a promising approach, and their composition is critical to their success. Cholesterol and its esters are key components of these formulations, influencing stability, fusogenicity, and, ultimately, transfection efficiency. This guide provides a comparative overview of the efficacy of different cholesterol esters in gene delivery, with a focus on the current state of knowledge regarding cholesteryl gamma-linolenate.
Introduction: The Role of Cholesterol Esters in Gene Delivery
Cholesterol is a crucial molecule for maintaining the integrity and fluidity of cell membranes. In the context of liposomal gene delivery systems, cholesterol and its esters play a multifaceted role. They can:
-
Enhance Liposome Stability: By packing between the phospholipid molecules, they reduce the permeability of the lipid bilayer, preventing the leakage of encapsulated genetic material.
-
Modulate Membrane Fluidity: The inclusion of cholesterol esters can influence the phase transition temperature of the liposomes, which can affect their interaction with cell membranes.
-
Facilitate Endosomal Escape: Some cholesterol derivatives can promote the destabilization of the endosomal membrane after cellular uptake, allowing the genetic cargo to be released into the cytoplasm.
-
Influence Transfection Efficiency and Cytotoxicity: The choice of cholesterol ester can significantly impact how effectively the liposome delivers its genetic payload and its toxicity to the target cells.
While a variety of cationic cholesterol derivatives have been synthesized and shown to be effective for gene delivery, the direct comparative efficacy of different fatty acid esters of cholesterol, such as cholesteryl gamma-linolenate, is less explored.
Comparative Efficacy: Cholesteryl Gamma-Linolenate vs. Other Cholesterol Esters
However, research on other cholesterol esters, such as cholesteryl oleate, provides some insight into how these molecules can be incorporated into gene delivery vehicles and their resulting physicochemical properties.
Data Presentation
The following table summarizes the available quantitative data for solid lipid nanoparticles (SLNs) incorporating cholesteryl oleate. It is important to note that this data is not from a direct comparative study with other cholesterol esters but serves as a benchmark for the expected properties of such formulations.
| Cholesterol Ester | Formulation | Particle Size (nm) | Zeta Potential (mV) | Cytotoxicity | Transfection Efficiency | Reference |
| Cholesteryl Oleate | Cationic Solid Lipid Nanoparticles (SLNs) | 150-200 | +25 to +40 | No significant cell toxicity observed. | Superior transient transfection efficiency leading to significant gene activity decrease upon siRNA complexation.[1] | [1] |
| Cholesteryl Gamma-Linolenate | Not Available | Not Available | Not Available | Not Available | Not Available | |
| Other Cholesterol Esters | Not Available | Not Available | Not Available | Not Available | Not Available |
Data for Cholesteryl Gamma-Linolenate and other common cholesterol esters like linoleate and stearate in gene delivery applications is not available in the reviewed literature.
Experimental Protocols
To facilitate further research and direct comparative studies, this section provides detailed methodologies for key experiments in the evaluation of cholesterol ester-based gene delivery systems.
Preparation of Cationic Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes containing a cholesterol ester.
Workflow for Liposome Preparation
Caption: Workflow for preparing cationic liposomes using the thin-film hydration method.
Materials:
-
Cationic lipid (e.g., DOTAP, DC-Chol)
-
Helper lipid (e.g., DOPE)
-
Cholesterol ester (e.g., cholesteryl oleate)
-
Chloroform and Methanol
-
Aqueous buffer (e.g., sterile PBS or water)
Procedure:
-
Dissolve the cationic lipid, helper lipid, and the cholesterol ester in a chloroform/methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the film under a high vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the mixture by vortexing or gentle sonication to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Store the resulting liposome suspension at 4°C.
Lipoplex Formation and Transfection
This protocol outlines the formation of liposome-DNA complexes (lipoplexes) and their use for in vitro cell transfection.
Workflow for Cell Transfection
Caption: General workflow for in vitro cell transfection using cationic lipoplexes.
Materials:
-
Cationic liposome suspension
-
Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Target cells (e.g., HEK293, HeLa)
Procedure:
-
One day before transfection, seed the target cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
On the day of transfection, dilute the plasmid DNA in serum-free medium in a sterile tube.
-
In a separate sterile tube, dilute the cationic liposome suspension in serum-free medium.
-
Add the diluted DNA solution to the diluted liposome solution (or vice versa, consistency is key) and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Incubate the cells for another 24-48 hours to allow for gene expression.
Assessment of Transfection Efficiency (Luciferase Assay)
This protocol describes how to quantify the level of gene expression after transfection using a luciferase reporter gene.
Signaling Pathway for Luciferase Assay
Caption: Signaling pathway illustrating the principle of the luciferase reporter assay for transfection.
Materials:
-
Transfected cells in a multi-well plate
-
Luciferase assay lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
After 24-48 hours of post-transfection incubation, remove the culture medium from the cells.
-
Wash the cells gently with PBS.
-
Add the luciferase assay lysis buffer to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to lyse the cells and release the cellular contents.
-
Transfer the cell lysate to a luminometer tube or a white-walled 96-well plate.
-
Add the luciferase assay substrate to the lysate.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase enzyme expressed, which reflects the transfection efficiency.
-
Normalize the luciferase activity to the total protein concentration in the cell lysate to account for variations in cell number.
Assessment of Cytotoxicity (MTT Assay)
This protocol is used to evaluate the toxicity of the lipoplex formulations on the target cells.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of lipoplexes.
Materials:
-
Cells treated with lipoplexes in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the lipoplex formulations for the same duration as the transfection experiment (e.g., 24-48 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment by comparing the absorbance to that of the untreated control cells.
Conclusion and Future Directions
The use of cholesterol esters in liposomal gene delivery systems is a promising area of research. However, the current body of literature lacks a systematic comparison of different cholesterol esters, particularly cholesteryl gamma-linolenate. The data available for cholesteryl oleate suggests that these molecules can be successfully incorporated into stable nanoparticles with low cytotoxicity and good transfection potential.
Future research should focus on:
-
Direct Comparative Studies: Systematically evaluating a range of cholesterol esters (including gamma-linolenate, linoleate, oleate, and stearate) within the same liposomal formulation and experimental setup.
-
Structure-Activity Relationship: Investigating how the structure of the fatty acid chain (e.g., length, degree of unsaturation) of the cholesterol ester influences transfection efficiency and cytotoxicity.
-
In Vivo Studies: Moving promising formulations from in vitro studies to preclinical in vivo models to assess their efficacy and safety in a more complex biological environment.
By addressing these research gaps, a more complete understanding of the role of cholesterol esters in gene delivery can be achieved, leading to the development of more effective and safer non-viral vectors for gene therapy.
References
A Head-to-Head Comparison of Cholesteryl Gamma-Linolenate and its Alpha-Linolenate Isomer: A Guide for Researchers
For Immediate Release
In the intricate world of lipid research and drug development, the nuanced differences between isomeric forms of molecules can have profound biological consequences. This guide provides a comprehensive head-to-head comparison of cholesteryl gamma-linolenate and its positional isomer, cholesteryl alpha-linolenate. Drawing upon available experimental data, this document serves as a vital resource for researchers, scientists, and professionals in drug development, offering a detailed examination of their physicochemical properties, biological activities, and the experimental methodologies used to characterize them.
Introduction to the Isomers
Cholesteryl gamma-linolenate and cholesteryl alpha-linolenate are cholesterol esters of two essential C18 polyunsaturated fatty acids: gamma-linolenic acid (GLA) and alpha-linolenic acid (ALA). Both fatty acids possess three double bonds, but differ in the position of the first double bond from the methyl end of the acyl chain. Gamma-linolenic acid is an omega-6 fatty acid, while alpha-linolenic acid is an omega-3 fatty acid. This subtle structural variance is known to impart distinct physicochemical and biological properties to the parent fatty acids and, by extension, to their cholesteryl esters.
Physicochemical Properties
While direct comparative studies on the physical properties of the two cholesteryl esters are limited, inferences can be drawn from the behavior of their parent fatty acids when incorporated into lipid membranes. A key study demonstrated that cholesterol condenses phosphatidylcholine monolayers and bilayers containing alpha-linolenic acid, but has no such effect when gamma-linolenic acid is present[1]. This suggests a significant difference in how the two linolenate isomers interact with cholesterol, which would directly impact the packing and phase behavior of their respective cholesteryl esters.
| Property | Cholesteryl Gamma-Linolenate | Cholesteryl Alpha-Linolenate | Reference |
| Molecular Formula | C45H74O2 | C45H74O2 | [2][3] |
| Molecular Weight | 647.07 g/mol | 647.1 g/mol | [3][4] |
| Parent Fatty Acid | Gamma-Linolenic Acid (GLA) | Alpha-Linolenic Acid (ALA) | |
| Fatty Acid Class | Omega-6 | Omega-3 | |
| Interaction with Cholesterol in Membranes | Does not induce condensation | Induces condensation | [1] |
Biological Activities: A Comparative Overview
Direct experimental comparisons of the biological activities of cholesteryl gamma-linolenate and cholesteryl alpha-linolenate are scarce. However, a substantial body of research on their parent fatty acids, GLA and ALA, provides valuable insights into their potential differential effects.
Effects on Cancer Cells
Both GLA and ALA have been shown to exert antitumor effects, though their mechanisms and efficacy can vary between cancer cell types.
A study on HT-29 human colorectal cancer cells found that both ALA and GLA induced apoptosis in a dose-dependent manner[5]. However, proteomic analysis revealed that ALA significantly affected mitochondrial protein import and the citric acid cycle, while GLA did not show a specific impact on any particular pathway[5]. This suggests that while both isomers can be cytotoxic to cancer cells, their underlying mechanisms of action may differ.
In breast cancer cells, GLA has been shown to enhance the cytotoxicity of paclitaxel[6]. Another study indicated that GLA can promote lipid peroxidation in lymphoma cells, correlating with increased cytotoxicity[7]. Conversely, ALA has been shown to reduce cell growth and increase apoptosis in breast cancer cells[5].
| Biological Effect | Cholesteryl Gamma-Linolenate (inferred from GLA) | Cholesteryl Alpha-Linolenate (inferred from ALA) | Key Findings |
| Anticancer Activity | Induces apoptosis and lipid peroxidation in some cancer cell lines.[5][7] | Induces apoptosis and affects mitochondrial pathways in cancer cells.[5] | Both show potential, but with different mechanistic underpinnings. |
| HT-29 Colorectal Cancer Cells | Induces apoptosis.[5] | Induces apoptosis; significantly affects mitochondrial protein import and TCA cycle.[5] | ALA demonstrates a more specific impact on cellular pathways in this cell line. |
| Breast Cancer Cells | Enhances paclitaxel cytotoxicity.[6] | Reduces cell growth and increases apoptosis.[5] | Both show promise in breast cancer models. |
Impact on Lipid Metabolism and Inflammation
The parent fatty acids of these cholesteryl esters are key players in lipid metabolism and inflammatory pathways. Dietary studies in rats have provided comparative data on the effects of ALA and GLA.
One study found that a diet rich in ALA was more potent in lowering serum cholesterol and liver neutral lipids compared to a GLA-rich diet[8]. Another study in rats showed that an ALA-containing diet resulted in lower serum cholesterol compared to a GLA-containing diet, an effect potentially mediated by the repression of HMG-CoA reductase activity and mRNA expression[9].
In the context of inflammation, ALA is a precursor to anti-inflammatory eicosanoids, while GLA is a precursor to both pro- and anti-inflammatory mediators. Dietary ALA has been shown to reduce inflammatory cardiovascular risk factors in hypercholesterolemic individuals[9].
| Biological Effect | Cholesteryl Gamma-Linolenate (inferred from GLA) | Cholesteryl Alpha-Linolenate (inferred from ALA) | Key Findings |
| Cholesterol Metabolism | Less effective at lowering serum cholesterol. | More potent in lowering serum cholesterol and liver neutral lipids.[8] May repress HMG-CoA reductase.[9] | ALA appears to have a more favorable impact on cholesterol levels. |
| Inflammatory Response | Precursor to both pro- and anti-inflammatory eicosanoids. | Precursor to anti-inflammatory eicosanoids. Reduces inflammatory markers.[9] | ALA has a more distinctly anti-inflammatory profile. |
Experimental Protocols
Synthesis of Cholesteryl Linolenate Isomers
A common method for the synthesis of cholesteryl esters involves the esterification of cholesterol with the corresponding fatty acid.
General Protocol:
-
Dissolve cholesterol and the linolenic acid isomer (alpha or gamma) in an appropriate solvent (e.g., dichloromethane).
-
Add a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), and a catalyst, like 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the crude product using column chromatography on silica gel to obtain the pure cholesteryl linolenate isomer.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
For a detailed synthesis protocol for deuterated cholesteryl linoleate and oleate, which can be adapted for linolenate isomers, refer to the work by Kaga et al. (2016).
Analysis of Cholesteryl Esters in Biological Samples
Quantification of cholesteryl esters in cells and tissues can be achieved through various analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol: A robust LC-MS method for profiling cholesterol and cholesteryl esters has been described.
-
Lipid Extraction: Extract total lipids from cell or tissue homogenates using a suitable solvent system (e.g., chloroform:methanol).
-
Chromatographic Separation: Separate the lipid extract using a C18 reverse-phase column with a gradient elution of appropriate mobile phases (e.g., a mixture of water, methanol, isopropanol, and acetonitrile with additives like ammonium formate and formic acid).
-
Mass Spectrometric Detection: Detect the eluted cholesteryl esters using a mass spectrometer operating in positive ion mode. Cholesteryl esters typically form adducts with ammonium ions ([M+NH4]+).
-
Quantification: Use an internal standard (e.g., a deuterated cholesteryl ester) for accurate quantification.
Signaling Pathways and Molecular Interactions
The differential effects of cholesteryl gamma-linolenate and cholesteryl alpha-linolenate can be attributed to their distinct interactions at the cellular and molecular levels.
References
- 1. Cholesterol condensation of alpha-linolenic and gamma-linolenic acid-containing phosphatidylcholine monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHEBI:88756 [ebi.ac.uk]
- 3. Cholesteryl linolenate | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. α-Linolenic and γ-linolenic acids exercise differential antitumor effects on HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of gamma-linolenic acid and oleic acid on paclitaxel cytotoxicity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of gamma-linolenic acid, flavonoids, and vitamins on cytotoxicity and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of dietary alpha- and gamma-linolenic acids on liver fatty acids, lipid metabolism, and survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary alpha-linolenic acid reduces inflammatory and lipid cardiovascular risk factors in hypercholesterolemic men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring Cholesteryl Gamma-Linolenate in Tissues: A Comparative Analysis of Leading Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of cholesteryl gamma-linolenate in tissue samples is crucial for understanding lipid metabolism and the pathology of various diseases. This guide provides a comprehensive comparison of the three primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their experimental protocols, present comparative performance data, and visualize the workflows to aid in selecting the most suitable method for your research needs.
Introduction to Cholesteryl Gamma-Linolenate and its Measurement
Cholesteryl gamma-linolenate is an ester formed from cholesterol and gamma-linolenic acid, a polyunsaturated omega-6 fatty acid. Its levels in tissues can be indicative of certain metabolic states and are of interest in various fields of biomedical research. The choice of analytical technique for its measurement depends on several factors, including the required sensitivity, specificity, sample throughput, and whether the analysis of the intact ester or its constituent fatty acid is sufficient.
Comparative Analysis of Analytical Techniques
The performance of HPLC, GC-MS, and LC-MS/MS for the analysis of cholesteryl esters is summarized in the table below. It is important to note that for GC-MS, the common approach involves the hydrolysis of the cholesteryl ester and subsequent analysis of the gamma-linolenic acid as a fatty acid methyl ester (FAME). In contrast, HPLC and LC-MS/MS are capable of analyzing the intact cholesteryl gamma-linolenate molecule.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte | Intact Cholesteryl Gamma-Linolenate | Gamma-Linolenic Acid (as FAME) | Intact Cholesteryl Gamma-Linolenate |
| Principle | Separation based on polarity | Separation of volatile FAMEs | Separation by liquid chromatography followed by mass-based detection |
| Sample Prep | Lipid extraction | Lipid extraction, saponification, derivatization | Lipid extraction |
| LOD | ~2.13 mg/kg[1] | ~0.19 µg/mL (for cholesterol)[1] | Not explicitly found for CGL, but high sensitivity is a key feature |
| LOQ | ~6.45 mg/kg[1] | ~0.56 µg/mL (for cholesterol)[1] | Sufficient for quantification in tissues[2] |
| Linearity (R²) | > 0.998[1] | > 0.998[1] | > 0.99[3] |
| Precision (CV) | < 5%[4] | < 15%[4][5] | Good precision reported[3][6] |
| Accuracy/Recovery | ~93.33%[4] | ~97.10%[4] | 91.85% to 104.83%[3] |
| Throughput | Moderate | Lower due to derivatization | High |
| Specificity | Moderate to High | High | Very High |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are synthesized from various research articles and represent a general workflow.
Lipid Extraction from Tissue
A common initial step for all three techniques is the extraction of lipids from the tissue matrix. The Folch or a modified Bligh and Dyer method are frequently used.[7]
Protocol:
-
Homogenize a known weight of tissue (e.g., 50-100 mg) in a chloroform/methanol mixture (2:1, v/v).
-
Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for the subsequent analysis.
High-Performance Liquid Chromatography (HPLC)
This method separates the intact cholesteryl gamma-linolenate based on its polarity.
Protocol:
-
Sample Preparation: Reconstitute the dried lipid extract in the mobile phase.
-
Chromatographic Conditions:
-
Quantification: Compare the peak area of the sample to a calibration curve generated from cholesteryl gamma-linolenate standards.
Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs
This technique involves the chemical transformation of cholesteryl gamma-linolenate to its more volatile fatty acid methyl ester for analysis.
Protocol:
-
Saponification and Derivatization:
-
Saponify the dried lipid extract using a methanolic base (e.g., KOH or NaOH) to release the gamma-linolenic acid from the cholesterol backbone.
-
Methylate the free fatty acid using a reagent like BF₃-methanol or methanolic HCl to form the fatty acid methyl ester (FAME).[5]
-
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Conditions:
-
Column: A polar capillary column (e.g., a wax or ionic liquid column) is required to separate unsaturated FAMEs.[10]
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient is used to elute the FAMEs.
-
MS Detection: Electron ionization (EI) is typically used, with the mass spectrometer scanning a specific m/z range or in selected ion monitoring (SIM) mode for higher sensitivity.[5]
-
-
Quantification: Use an internal standard (e.g., a deuterated fatty acid) and a calibration curve of gamma-linolenic acid methyl ester standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the analysis of intact cholesteryl gamma-linolenate.[6][11]
Protocol:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent mixture (e.g., acetonitrile/isopropanol).
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water, methanol, and/or isopropanol with additives like ammonium formate or acetate to promote ionization.[12]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is common, detecting the ammonium adduct of the molecule.[12][13]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of cholesteryl gamma-linolenate and a specific product ion generated by collision-induced dissociation.
-
-
Quantification: Use a deuterated cholesteryl ester internal standard and a calibration curve generated from cholesteryl gamma-linolenate standards.[3][6]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Conclusion
The choice of method for measuring cholesteryl gamma-linolenate in tissues is a trade-off between various factors.
-
HPLC offers a relatively straightforward approach for analyzing the intact molecule but may lack the sensitivity and specificity of mass spectrometry-based methods.
-
GC-MS provides high sensitivity and specificity for the analysis of the gamma-linolenic acid component, but the requirement for hydrolysis and derivatization makes the sample preparation more laborious and prevents the analysis of the intact ester.
-
LC-MS/MS stands out as the most powerful technique, offering high sensitivity, high specificity, and high throughput for the direct quantification of intact cholesteryl gamma-linolenate.[6][11]
For researchers requiring detailed information on the intact cholesteryl ester profile with high accuracy and throughput, LC-MS/MS is the recommended method. If the primary interest is in the fatty acid composition of the cholesteryl esters and high throughput is less of a concern, GC-MS is a robust and reliable alternative. HPLC can be a suitable option for routine analysis where the highest sensitivity is not required. Ultimately, the selection should be guided by the specific research question, available instrumentation, and the desired level of analytical detail.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of an HPLC method for LDL-cholesterol determination in patients with various lipoprotein abnormalities in comparison with beta-quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues | bioRxiv [biorxiv.org]
- 13. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cholesteryl Gamma-Linolenate (CGL)-Based LNPs Against Existing Delivery Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid delivery is dominated by lipid nanoparticles (LNPs), a platform validated by the success of therapies like ONPATTRO® (siRNA) and the widely administered COVID-19 mRNA vaccines from Pfizer-BioNTech (Comirnaty®) and Moderna (Spikevax®).[1] The established LNP formulation consists of four key components: an ionizable lipid for nucleic acid encapsulation and endosomal escape, a helper phospholipid for structural integrity, a PEGylated lipid for stability and circulation longevity, and cholesterol to modulate membrane fluidity.[2][3]
This guide provides a comparative benchmark of a novel, hypothetical LNP platform incorporating Cholesteryl Gamma-Linolenate (CGL) against these clinically validated delivery systems. While direct experimental data on CGL-based LNPs for drug delivery is not yet available, research into other cholesteryl esters, such as cholesteryl oleate, has shown that modifying the cholesterol component can significantly impact LNP performance, including enhancing the delivery of nucleic acids.[1][4] CGL, a cholesterol ester of the omega-6 fatty acid gamma-linolenic acid, offers a unique opportunity to tune the physicochemical properties of LNPs, potentially influencing their interaction with biological membranes and overall delivery efficiency.[5]
This document outlines the key performance parameters of current leading LNP platforms and provides detailed experimental protocols for researchers to rigorously evaluate and compare novel formulations like CGL-based LNPs.
Data Presentation: Comparative Analysis of LNP Platforms
The following tables summarize the key physicochemical properties and performance metrics of industry-standard LNP formulations compared to the projected characteristics of a CGL-based LNP.
Table 1: Physicochemical Properties of LNP Formulations
| Property | Pfizer/BioNTech LNP (ALC-0315 based) | Moderna LNP (SM-102 based) | Alnylam's ONPATTRO® (MC3 based) | Hypothetical CGL-LNP |
| Ionizable Lipid | ALC-0315[2][6] | SM-102[2][6] | DLin-MC3-DMA[7] | SM-102 or ALC-0315 |
| Helper Lipid | DSPC[2][6] | DSPC[2] | DSPC[6] | DSPC |
| Sterol Component | Cholesterol[2][6] | Cholesterol[2] | Cholesterol[6] | Cholesteryl Gamma-Linolenate |
| PEG-Lipid | ALC-0159[2] | DMG-PEG2000[8] | DMG-PEG2000[6] | DMG-PEG2000 |
| Size (nm) | ~80-90 nm[9] | ~75-80 nm[9] | ~80 nm | To be determined (TBD) |
| Polydispersity Index (PDI) | < 0.1[10] | < 0.1[8] | < 0.2 | TBD (< 0.2 expected) |
| Encapsulation Efficiency (%) | > 95%[9] | > 95%[9] | > 90% | TBD (> 90% expected) |
| Apparent pKa | ~6.1-6.4 | ~6.7 | ~6.4[7] | TBD |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine
Table 2: In Vitro & In Vivo Performance Benchmarks
| Performance Metric | Pfizer/BioNTech LNP (ALC-0315 based) | Moderna LNP (SM-102 based) | Alnylam's ONPATTRO® (MC3 based) | Hypothetical CGL-LNP |
| Primary Payload | mRNA[6] | mRNA[6] | siRNA[6] | mRNA/siRNA |
| Primary Target Organ | Muscle (IM injection), Liver (IV) | Muscle (IM injection), Liver (IV) | Liver | TBD (Potential for altered biodistribution) |
| In Vitro Transfection | High efficiency in various cell lines.[2] | High efficiency; reported to outperform ALC-0315 in some contexts.[9] | Potent siRNA-mediated knockdown.[6] | TBD |
| In Vivo Protein Expression | High level of local protein expression post-IM injection.[2] | Higher protein expression than ALC-0315 reported post-IM injection.[7][9] | >80% target gene knockdown in hepatocytes. | TBD |
| Cytotoxicity | Low at therapeutic doses.[10] | Low at therapeutic doses.[10] | Generally well-tolerated; high doses of ALC-0315 show more liver toxicity than MC3.[6] | TBD |
Mandatory Visualization
References
- 1. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cholesteryl Gamma Linolenate, 99518-16-8 | BroadPharm [broadpharm.com]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells | MDPI [mdpi.com]
Stability Under Scrutiny: A Comparative Analysis of Cholesteryl Gamma-Linolenate and Cholesteryl Linoleate
For researchers, scientists, and professionals in drug development, understanding the stability of cholesteryl esters is paramount for the formulation of effective and safe therapeutic agents. This guide provides a detailed comparative study of the stability of cholesteryl gamma-linolenate and cholesteryl linoleate, two critical components in various biological and pharmaceutical contexts.
The inherent stability of a cholesteryl ester is intrinsically linked to the susceptibility of its fatty acid moiety to oxidative degradation. Cholesteryl linoleate, with the omega-6 di-unsaturated linoleic acid, is a well-studied molecule, particularly in the context of lipid peroxidation in low-density lipoproteins (LDL) and its implications in atherosclerosis. Cholesteryl gamma-linolenate, containing the tri-unsaturated gamma-linolenic acid (GLA), is of increasing interest for its potential therapeutic properties. However, its increased degree of unsaturation raises significant questions about its stability.
This guide synthesizes the available scientific evidence to provide a comparative overview of their stability, outlines the experimental protocols to assess this, and presents a logical workflow for such a comparative analysis.
Comparative Stability: A Data-Driven Overview
While direct, side-by-side quantitative stability studies on cholesteryl gamma-linolenate versus cholesteryl linoleate are not extensively available in the current literature, a robust comparison can be inferred from the well-established principles of lipid peroxidation and data on the respective fatty acids. The rate of oxidation of a polyunsaturated fatty acid is directly related to the number of bis-allylic hydrogens, which are susceptible to abstraction, initiating the oxidation cascade.
It is a well-established principle that the rate of oxidation of polyunsaturated fatty acids increases with the number of double bonds. The rate of oxidation for linolenic acid (C18:3) is approximately two to four times faster than that of linoleic acid (C18:2)[1]. This fundamental chemical property strongly suggests that cholesteryl gamma-linolenate is inherently less stable and more prone to oxidation than cholesteryl linoleate.
Table 1: Comparative Stability Profile of Cholesteryl Gamma-Linolenate vs. Cholesteryl Linoleate
| Parameter | Cholesteryl Gamma-Linolenate | Cholesteryl Linoleate | Rationale & References |
| Fatty Acid Moiety | Gamma-Linolenic Acid (GLA) | Linoleic Acid (LA) | Structural difference. |
| Number of Double Bonds | 3 | 2 | Structural difference. |
| Relative Oxidation Rate | Higher | Lower | The rate of oxidation increases with the number of double bonds. Linolenic acid oxidizes 2-4 times faster than linoleic acid.[1] |
| Susceptibility to Peroxidation | Very High | High | Increased number of bis-allylic positions in GLA makes it more susceptible to hydrogen abstraction and initiation of lipid peroxidation.[2][3] |
| Primary Oxidation Products | Hydroperoxides | Hydroperoxides | The initial products of lipid autoxidation. |
| Secondary Oxidation Products | Aldehydes (e.g., Malondialdehyde), Ketones, etc. | Aldehydes (e.g., Malondialdehyde, 4-hydroxynonenal), Ketones, etc. | Decomposition products of unstable hydroperoxides. |
| Expected Induction Period | Shorter | Longer | The induction period is the initial phase of slow oxidation; a shorter period indicates lower stability. |
| Key Influencing Factors | Oxygen, Light, Temperature, Presence of Metal Ions, Antioxidants | Oxygen, Light, Temperature, Presence of Metal Ions, Antioxidants | General factors affecting lipid oxidation. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of cholesteryl esters involves a suite of analytical techniques to monitor the progress of oxidation. Below are detailed methodologies for key experiments.
Peroxide Value (PV) Determination
Principle: This method measures the concentration of peroxides and hydroperoxides, the primary products of lipid oxidation. It is based on the ability of these compounds to oxidize iodide to iodine, which is then titrated with a standard solution of sodium thiosulfate.
Protocol:
-
Sample Preparation: A known weight of the cholesteryl ester is dissolved in a mixture of glacial acetic acid and chloroform (3:2, v/v).
-
Reaction: A saturated solution of potassium iodide is added to the sample solution. The mixture is swirled and allowed to react in the dark for a precise period (e.g., 1 minute).
-
Titration: Immediately after the reaction period, distilled water is added, and the liberated iodine is titrated with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.
-
Calculation: The peroxide value is expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).
Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: This assay quantifies secondary oxidation products, primarily malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: A known amount of the cholesteryl ester is mixed with a solution of trichloroacetic acid (TCA) to precipitate any interfering proteins and to provide an acidic medium.
-
Reaction: A solution of TBA is added to the mixture, which is then heated in a boiling water bath for a specific time (e.g., 15-30 minutes) to facilitate the reaction between MDA and TBA.
-
Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at a specific wavelength (typically 532 nm).
-
Quantification: The concentration of TBARS is determined using a standard curve prepared with a known concentration of MDA or a suitable standard. The results are typically expressed as micromoles of MDA equivalents per gram of sample.
Anisidine Value (AV)
Principle: The p-Anisidine value assay measures the content of aldehydes (principally 2-alkenals and 2,4-dienals) in lipids. These are secondary oxidation products. The method is based on the reaction of the aldehyde carbonyl group with the amine group of p-anisidine, forming a yellowish product that is measured spectrophotometrically.
Protocol:
-
Sample Preparation: A precise amount of the lipid sample is dissolved in a solvent like isooctane.
-
Measurement of Aldehydes: The absorbance of this solution is measured at 350 nm against a blank of the solvent. This reading accounts for the aldehydes initially present.
-
Reaction with p-Anisidine: A solution of p-anisidine in glacial acetic acid is added to the sample solution.
-
Second Measurement: After a set reaction time (e.g., 10 minutes), the absorbance is measured again at 350 nm.
-
Calculation: The Anisidine Value is calculated based on the difference in absorbance before and after the reaction with p-anisidine.
Gas Chromatography (GC) Analysis of Fatty Acid Profile
Principle: This method is used to monitor the degradation of the fatty acid moiety of the cholesteryl ester over time. It involves the conversion of the fatty acid into its more volatile methyl ester derivative, which is then separated and quantified by GC.
Protocol:
-
Transesterification: The cholesteryl ester is subjected to a transesterification reaction, typically using a reagent like methanolic HCl or BF3-methanol, to convert the fatty acid into its fatty acid methyl ester (FAME).
-
Extraction: The resulting FAMEs are extracted into an organic solvent such as hexane.
-
GC Analysis: An aliquot of the extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for separating FAMEs) and a flame ionization detector (FID).
-
Quantification: The concentration of the specific FAME (methyl linoleate or methyl gamma-linolenate) is determined by comparing its peak area to that of an internal standard. A decrease in the concentration of the specific FAME over time indicates oxidative degradation.
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for a comparative stability study of cholesteryl gamma-linolenate and cholesteryl linoleate.
Signaling Pathways of Lipid Peroxidation
The oxidative degradation of cholesteryl esters follows a free-radical chain reaction mechanism, which can be broadly categorized into three stages: initiation, propagation, and termination.
Conclusion
Based on the fundamental principles of lipid chemistry, cholesteryl gamma-linolenate is expected to be significantly less stable than cholesteryl linoleate due to the presence of an additional double bond in its fatty acid chain. This increased susceptibility to oxidation necessitates careful consideration in its handling, storage, and formulation to mitigate degradation and ensure the integrity of the final product. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing and comparing the stability of these and other cholesteryl esters, enabling researchers to make informed decisions in their drug development and scientific investigations. Further direct comparative studies are warranted to provide precise quantitative differences in the stability of these two important molecules under various conditions.
References
- 1. Comparison of the oxidative stability of linseed (Linum usitatissimum L.) oil by pressure differential scanning calorimetry and Rancimat measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Dietary Intake of Gamma-Linolenic Acid on Blood Lipids and Phospholipid Fatty Acids in Healthy Human Subjects | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of Cholesteryl Gamma-Linolenate: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of cholesterol with gamma-linolenic acid (GLA) to form cholesteryl gamma-linolenate presents a novel therapeutic agent with the potential to merge the cytotoxic properties of GLA with the targeted delivery capabilities of cholesterol-based nanostructures. While direct preclinical data on the conjugate remains limited in publicly available research, this guide provides a comprehensive comparison based on the extensive preclinical evidence of its constituent components. This analysis aims to illuminate the therapeutic potential of cholesteryl gamma-linolenate in preclinical cancer models by examining the performance of GLA and cholesterol-based delivery systems against other alternatives, supported by experimental data.
The Therapeutic Potential of Gamma-Linolenic Acid (GLA)
Gamma-linolenic acid, an omega-6 fatty acid, has demonstrated selective tumoricidal actions in a variety of preclinical cancer models.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and lipid peroxidation within cancer cells.[3][4]
In Vitro and In Vivo Efficacy of GLA
The following tables summarize the quantitative data from key preclinical studies on the anti-cancer effects of GLA.
Table 1: In Vitro Cytotoxicity of Gamma-Linolenic Acid (GLA) on Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| HT-29 | Colorectal Cancer | 255 µM (IC50 at 72h) | Inhibition of cell viability, induction of apoptosis | [5] |
| K562 | Chronic Myelogenous Leukemia | Dose-dependent | Induction of apoptosis, release of cytochrome c, activation of caspase-3 | [3] |
| Walker 256 | Rat Carcinosarcoma | 150 µM | Decreased cell proliferation, increased apoptosis, mitochondrial dysfunction | [4] |
| CHP-212 | Neuroblastoma | 10 and 20 µg/ml | Complete abolishment of DNA synthesis | [6] |
| TG | Tubal Carcinoma | 10 and 20 µg/ml | Complete abolishment of DNA synthesis | [6] |
| SW-620 | Colon Carcinoma | 5, 10, and 20 µg/ml | Complete abolishment of DNA synthesis | [6] |
| Neuroblastoma cells | Neuroblastoma | Not specified | Enhanced cytotoxic effect of Vinca alkaloids | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of Gamma-Linolenic Acid (GLA)
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Walker 256 tumor-bearing rats | Rat Carcinosarcoma | Not specified | Inhibition of tumor growth, alterations in mitochondrial ultrastructure | [4] |
| Human breast cancer cell line (MDA-MB-435) in nude mice | Breast Cancer | Diet with 8% GLA | No significant effect on primary tumor growth rate | [8] |
Cholesterol in Lipid-Based Drug Delivery Systems
Cholesterol is a critical component in many lipid-based nanoparticle (LNP) formulations, enhancing their stability and facilitating the delivery of therapeutic payloads.[9][10] The inclusion of cholesterol and its analogs can significantly impact the morphology and transfection efficiency of these delivery systems.[9]
Comparative Performance of Cholesterol Analogs in LNP Formulations
A study comparing cholesterol with its phytosterol analog, β-sitosterol, in LNP formulations for mRNA delivery revealed significant differences in performance.
Table 3: Comparison of Cholesterol and β-Sitosterol in LNP Formulations
| LNP Component | Cell Line | Transfection Efficiency | Cytotoxicity | Key Observation | Reference |
| Cholesterol | HEK | ~70% | ~65-70% viable cells | Standard formulation | [9] |
| β-Sitosterol | HEK | ~70% | ~80% viable cells | Improved cell viability | [9] |
| Cholesterol | DC 2.4 | ~40-60% | Not specified | Lower transfection in immune cells | [9] |
| β-Sitosterol | DC 2.4 | ~40-60% | Not specified | Similar transfection, lower fluorescence intensity | [9] |
These findings highlight that subtle changes in the sterol component of LNPs can influence their biological activity, suggesting that cholesteryl gamma-linolenate could offer unique delivery characteristics.
Putative Therapeutic Potential of Cholesteryl Gamma-Linolenate: A Synthesis
While direct experimental evidence is pending, the conjugation of GLA to cholesterol could synergistically enhance the anti-cancer effects of GLA. The cholesterol moiety could facilitate the formulation of cholesteryl gamma-linolenate into stable LNPs, potentially improving its solubility, stability, and tumor-targeting capabilities. By leveraging the enhanced permeability and retention (EPR) effect or by active targeting through surface modifications, these LNPs could deliver a concentrated payload of GLA directly to the tumor microenvironment, thereby increasing its efficacy and reducing systemic toxicity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., GLA) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5]
In Vivo Tumor Xenograft Model
-
Animal Model: Athymic nude mice (4-6 weeks old) are typically used.
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells in 100 µL of PBS or Matrigel) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The therapeutic agent is administered via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).[8]
Signaling Pathways and Experimental Workflows
Apoptosis Induction by Gamma-Linolenic Acid
GLA is known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often initiated by the generation of reactive oxygen species.
GLA-induced apoptosis signaling pathway.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel therapeutic agent like cholesteryl gamma-linolenate.
Preclinical evaluation workflow.
References
- 1. Tumoricidal and anti-angiogenic actions of gamma-linolenic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gamma-linolenic acid induces apoptosis and lipid peroxidation in human chronic myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gamma-Linolenic acid and eicosapentaenoic acid induce modifications in mitochondrial metabolism, reactive oxygen species generation, lipid peroxidation and apoptosis in Walker 256 rat carcinosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Linolenic and γ-linolenic acids exercise differential antitumor effects on HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Gamma linolenic acid alters the cytotoxic activity of anticancer drugs on cultured human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in Lipid Nanoparticles for mRNA-Based Cancer Immunotherapy [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Cholesteryl Gamma Linolenate as a Cholesterol Substitute in Lipid Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid therapeutics is continually evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. The helper lipid component, traditionally cholesterol, plays a crucial role in LNP stability and transfection efficiency. This guide provides a comparative evaluation of cholesteryl gamma linolenate (CGL) as a potential substitute for cholesterol in LNP formulations. Due to the limited direct experimental data on CGL in LNPs, this comparison draws upon findings from studies on other cholesterol esters and unsaturated lipid derivatives to project the performance of CGL.
Performance Comparison: this compound vs. Cholesterol
The following tables summarize the anticipated and known performance metrics of LNPs formulated with CGL compared to those formulated with cholesterol. The data for cholesterol is based on established literature, while the projections for CGL are inferred from studies on cholesteryl esters and unsaturated lipids.
Table 1: Physicochemical Properties
| Parameter | LNP-Cholesterol (Experimental) | LNP-Cholesteryl Gamma Linolenate (Projected) | Key Considerations |
| Particle Size (nm) | ~80-120 | Potentially larger and more polydisperse | The bulky, unsaturated gamma-linolenate tail may disrupt the tight packing of lipids, leading to a less compact particle. |
| Polydispersity Index (PDI) | Typically < 0.2 | Potentially > 0.2 | The irregular shape of CGL could lead to a wider range of particle sizes during self-assembly. |
| Encapsulation Efficiency (%) | >90% | Potentially lower | Disrupted lipid packing might create a less favorable environment for retaining nucleic acid cargo. |
| Stability (Storage) | Generally stable at 4°C and -20°C | Potentially reduced | The unsaturated fatty acid chain in CGL is more susceptible to oxidation, which could compromise LNP integrity over time. |
Table 2: Biological Performance
| Parameter | LNP-Cholesterol (Experimental) | LNP-Cholesteryl Gamma Linolenate (Projected) | Key Considerations |
| In Vitro Transfection Efficiency | High | Potentially enhanced | The unsaturated nature of the gamma-linolenate tail may increase membrane fluidity, potentially facilitating endosomal escape. |
| In Vivo Transfection Efficiency | High | Uncertain | While enhanced endosomal escape could boost efficiency, factors like altered particle morphology and stability in circulation could negatively impact in vivo performance. |
| Endosomal Escape | Moderate | Potentially enhanced | Increased membrane fusogenicity associated with unsaturated lipids could promote the release of the nucleic acid payload from the endosome. |
| Cytotoxicity | Generally low | Potentially higher | The metabolic byproducts of gamma-linolenic acid could have biological activities that need to be assessed for potential cytotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for key experiments in LNP development and evaluation.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, a common method for producing uniform nanoparticles.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) dissolved in ethanol
-
Helper lipid (Cholesterol or this compound) dissolved in ethanol
-
Phospholipid (e.g., DSPC) dissolved in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol
-
mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device and pump system
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid stock solution by combining the ionizable lipid, helper lipid, phospholipid, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:38.5:10:1.5).
-
Prepare the aqueous phase by diluting the mRNA to the desired concentration in the low pH buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces LNP self-assembly and mRNA encapsulation.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.
-
Recover the purified LNP formulation and store at 4°C.
Particle Size and Polydispersity Index (PDI) Measurement
Dynamic Light Scattering (DLS) is the standard technique for measuring the size and size distribution of LNPs.
Materials:
-
LNP formulation
-
Deionized, filtered water or PBS
-
DLS instrument and compatible cuvettes
Procedure:
-
Dilute a small volume of the LNP formulation in deionized water or PBS to an appropriate concentration for DLS analysis (typically a 1:50 to 1:100 dilution).
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle, measurement duration).
-
Initiate the measurement. The instrument will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the LNPs to calculate the hydrodynamic diameter and PDI.
-
Perform at least three independent measurements and report the average values.
mRNA Encapsulation Efficiency Determination
The RiboGreen assay is a sensitive fluorescence-based method to quantify the amount of encapsulated mRNA.
Materials:
-
LNP formulation
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution in TE buffer)
-
Quant-iT RiboGreen RNA reagent
-
mRNA standard of known concentration
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a standard curve of the mRNA in TE buffer.
-
Prepare two sets of dilutions for the LNP sample in TE buffer.
-
To one set of LNP dilutions, add an equal volume of TE buffer. This will measure the amount of unencapsulated ("free") mRNA.
-
To the second set of LNP dilutions, add an equal volume of 2% Triton X-100 solution. This will lyse the LNPs and measure the total mRNA (encapsulated + free).
-
Incubate the plate at 37°C for 15 minutes to ensure complete lysis of the LNPs in the presence of Triton X-100.
-
Add the diluted RiboGreen reagent to all wells containing standards and samples.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of free and total mRNA from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100
In Vitro Transfection Efficiency Assay
The luciferase reporter assay is a common method to assess the functional delivery of mRNA by LNPs in vitro.
Materials:
-
Cells cultured in a 96-well plate (e.g., HeLa or HEK293T)
-
LNP formulation encapsulating luciferase mRNA
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the LNP-luciferase mRNA formulation in cell culture medium.
-
Remove the existing medium from the cells and add the LNP dilutions.
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein, indicating the transfection efficiency.
Visualizations
The following diagrams illustrate key concepts in LNP-mediated delivery and the experimental workflow.
Caption: Experimental workflow for LNP formulation and characterization.
Caption: LNP intracellular trafficking and endosomal escape pathway.
Conclusion
Validating In Vitro Models for Predicting the In Vivo Behavior of Cholesteryl Gamma-Linolenate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful translation of novel drug delivery systems from the laboratory to clinical applications hinges on the predictive power of in vitro models to accurately forecast in vivo performance. For lipid-based nanoparticles, particularly those incorporating cholesteryl esters like cholesteryl gamma-linolenate, establishing a robust in vitro-in vivo correlation (IVIVC) is crucial for accelerating development and ensuring therapeutic efficacy. While direct IVIVC studies for cholesteryl gamma-linolenate are not extensively reported in publicly available literature, this guide provides a framework for validating in vitro models by drawing comparisons with closely related lipid-based systems and outlining the necessary experimental protocols.
Cholesteryl esters, such as cholesteryl gamma-linolenate, can be incorporated into lipid nanoparticles (LNPs) to modulate their physicochemical properties and influence their biological interactions. The gamma-linolenate moiety itself has demonstrated various biological activities, making its delivery and bioavailability a key area of interest.
Comparative Data on Lipid-Based Nanoparticle Formulations
To understand the potential performance of cholesteryl gamma-linolenate nanoparticles, it is useful to compare them with other lipid-based formulations where in vitro release and in vivo pharmacokinetic data are available. The following tables summarize key parameters from studies on related systems.
Table 1: In Vitro Release Characteristics of Lipid-Based Nanoparticles
| Formulation | Drug/Active Moiety | In Vitro Release Method | Key Release Findings | Reference |
| Hypothetical Cholesteryl Gamma-Linolenate LNPs | Gamma-Linolenic Acid | Dialysis Method | Data not available | - |
| Solid Lipid Nanoparticles (SLNs) | α-Linolenic Acid | Microemulsion | 77% entrapment efficiency; sustained release over time | [1] |
| Liposomes | Gamma-Linolenic Acid | Ethanol Injection & Homogenization | Sustained release with 77.4% released at 24h | [2] |
| α-Tocopheryl Linolenate SLNs | α-Linolenic Acid | Microemulsion | Sustained release, enhanced antioxidant activity | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of Lipid-Based Formulations
| Formulation | Active Moiety | Animal Model | Key Pharmacokinetic Findings | Reference |
| Hypothetical Cholesteryl Gamma-Linolenate LNPs | Gamma-Linolenic Acid | Data not available | - | - |
| Evening Primrose Oil (contains GLA) | Gamma-Linolenic Acid | Healthy Volunteers | tmax: 2.7-4.4 h; significant increase in AUC24h and Cmax over baseline | [3] |
| LNP with Cholesteryl Oleate | siRNA/sgRNA | Mice | Efficient delivery to liver endothelial cells, 3x more efficient than to hepatocytes | [4] |
| Dietary Gamma-Linolenic Acid | Gamma-Linolenic Acid | Hyperlipidemic Patients & Rats | Decreased plasma triglycerides and total cholesterol | [5] |
Experimental Protocols for Establishing In Vitro-In Vivo Correlation
A successful IVIVC study requires meticulous experimental design for both in vitro release and in vivo pharmacokinetic profiling.
In Vitro Release Testing
The goal of in vitro release testing is to mimic the conditions the drug delivery system would experience in the body and measure the rate at which the active moiety is released. For lipid-based nanoparticles, several methods are commonly employed.
1. Dialysis Method
-
Principle: The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane. This bag is then submerged in a release medium that simulates physiological conditions (e.g., phosphate-buffered saline at pH 7.4, 37°C). The released drug diffuses across the membrane into the release medium, where its concentration is measured over time.
-
Protocol:
-
Prepare the cholesteryl gamma-linolenate nanoparticle formulation.
-
Select a dialysis membrane with an MWCO that allows the passage of free gamma-linolenic acid but retains the intact nanoparticles.
-
Place a known concentration of the nanoparticle suspension inside the dialysis bag.
-
Suspend the sealed dialysis bag in a vessel containing a defined volume of release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of gamma-linolenic acid in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
2. Sample and Separate Method
-
Principle: The nanoparticle formulation is directly incubated in the release medium. At various time points, the nanoparticles are separated from the medium (e.g., by ultracentrifugation or ultrafiltration), and the amount of drug in the supernatant/filtrate is quantified.
-
Protocol:
-
Disperse the cholesteryl gamma-linolenate nanoparticles in the release medium at 37°C.
-
At specified time points, take a sample of the dispersion.
-
Separate the nanoparticles from the free drug using a validated method (e.g., centrifugal filter units with a suitable MWCO).
-
Quantify the concentration of gamma-linolenic acid in the resulting filtrate/supernatant.
-
In Vivo Pharmacokinetic Studies
In vivo studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the formulation.
1. Animal Model Selection
-
Rats or mice are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and handling feasibility. The choice of animal model may depend on the specific therapeutic indication being investigated.
2. Administration and Dosing
-
The route of administration (e.g., oral, intravenous) should align with the intended clinical application.
-
A well-defined dose of the cholesteryl gamma-linolenate nanoparticle formulation is administered to the animals. A control group receiving free gamma-linolenic acid should also be included for comparison.
3. Blood Sampling and Analysis
-
Blood samples are collected at predetermined time points after administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma is separated from the blood samples.
-
The concentration of gamma-linolenic acid and its metabolites in the plasma is quantified using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).
4. Pharmacokinetic Parameter Calculation
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Bioavailability
-
Mandatory Visualizations
Caption: Workflow for establishing an IVIVC for cholesteryl gamma-linolenate LNPs.
Caption: Key factors that modulate the in vivo performance of lipid nanoparticles.
Conclusion
Establishing a predictive in vitro model for the in vivo behavior of cholesteryl gamma-linolenate nanoparticles is a critical step in their development as a drug delivery vehicle. While direct IVIVC data for this specific formulation is sparse, a systematic approach utilizing established in vitro release methodologies and in vivo pharmacokinetic studies, guided by data from similar lipid-based systems, can provide the necessary framework for validation. The experimental protocols and comparative data presented in this guide offer a starting point for researchers to design and execute studies aimed at bridging the in vitro-in vivo gap for these promising delivery systems. A validated IVIVC model will ultimately de-risk the development process, reduce the reliance on extensive animal testing, and accelerate the clinical translation of novel lipid nanoparticle therapies.
References
- 1. α-Tocopheryl linolenate solid lipid nanoparticles for the encapsulation, protection, and release of the omega-3 polyunsaturated fatty acid: in vitro anti-melanoma activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 3. Pharmacokinetic data of gamma-linolenic acid in healthy volunteers after the administration of evening primrose oil (Epogam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and experimental study on the long-term effect of dietary gamma-linolenic acid on plasma lipids, platelet aggregation, thromboxane formation, and prostacyclin production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cholesteryl Gamma-Linolenate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Cholesteryl gamma-linolenate, a cholesterol ester utilized in various research and development applications, is classified as a non-hazardous substance. This classification simplifies its disposal process compared to hazardous materials, yet it is imperative to follow structured procedures to ensure laboratory safety and environmental responsibility. This guide provides detailed, step-by-step instructions for the proper disposal of cholesteryl gamma-linolenate and associated materials.
A Safety Data Sheet (SDS) for cholesteryl gamma-linolenate from a supplier indicates that it is not a hazardous substance or mixture.[1] This information is the primary determinant for the recommended disposal route. However, even non-hazardous chemical waste requires careful handling to maintain a safe laboratory environment and to comply with institutional and local regulations.
Disposal Procedures
The appropriate disposal method for cholesteryl gamma-linolenate depends on its form (pure substance, solution, or contained in contaminated materials).
Unused or Waste Cholesteryl Gamma-Linolenate (Solid Form)
For pure, solid cholesteryl gamma-linolenate that is no longer needed, the following steps should be taken:
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health & Safety (EHS) office for specific protocols regarding non-hazardous chemical waste disposal.
-
Containerization: Ensure the waste cholesteryl gamma-linolenate is in a clearly labeled, sealed, and non-reactive container. The label should clearly state "Waste Cholesteryl Gamma-Linolenate" and indicate that it is non-hazardous.
-
Disposal as Solid Waste: In many cases, small quantities of non-hazardous solid chemical waste can be disposed of in the regular laboratory trash.[2][3] However, this should be confirmed with your institution's EHS. Some institutions may require it to be collected by their hazardous waste program to ensure it is not mistaken for a hazardous substance.[2]
Cholesteryl Gamma-Linolenate in Solution
If the cholesteryl gamma-linolenate is dissolved in a solvent, the disposal method is determined by the hazards of the solvent, not the cholesteryl gamma-linolenate itself.
-
Identify the Solvent: Determine the solvent used to dissolve the cholesteryl gamma-linolenate.
-
Follow Solvent Disposal Procedures: Dispose of the solution in accordance with the disposal procedures for that specific solvent. For example, if dissolved in a halogenated solvent like chloroform, it must be disposed of in the designated "Halogenated Organic Waste" container.[4]
-
Labeling: The waste container must be labeled with all constituents, including "Cholesteryl Gamma-Linolenate" and the solvent(s) with their approximate concentrations.
Contaminated Labware and Personal Protective Equipment (PPE)
Disposable labware (e.g., pipette tips, microfuge tubes) and PPE (e.g., gloves) that have come into contact with cholesteryl gamma-linolenate should be disposed of as follows:
-
Segregation: Place all contaminated items in a designated waste bag or container separate from general laboratory trash to prevent cross-contamination.
-
Disposal: In most cases, this waste can be disposed of in the regular laboratory trash. However, if the cholesteryl gamma-linolenate was in a hazardous solvent, the contaminated materials must be treated as hazardous waste.
Empty Cholesteryl Gamma-Linolenate Containers
Properly decontaminated chemical containers can often be disposed of with regular laboratory glass or plastic waste.
-
Decontamination: To be considered non-hazardous, the empty container must be thoroughly decontaminated. A common procedure is to triple-rinse the container with a suitable solvent that can dissolve any remaining residue.
-
Rinsate Disposal: The solvent used for rinsing (rinsate) must be collected and disposed of as chemical waste, following the procedures for that solvent.[4]
-
Defacing the Label: Once the container is clean, the original product label must be defaced or removed to prevent confusion.[2][4]
-
Final Disposal: The clean, decontaminated container can then be disposed of with the appropriate laboratory glass or plastic recycling or waste.
Quantitative Data Summary
While specific quantitative data for the disposal of cholesteryl gamma-linolenate is not available, the following table summarizes the key characteristics of this non-hazardous compound.
| Property | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Molecular Formula | C45H74O2 | MedChemExpress SDS |
| Molecular Weight | 647.07 g/mol | MedChemExpress SDS |
| Physical State | Liquid (at room temperature) | MedChemExpress COA |
| Storage Temperature | -20°C (pure form) | MedChemExpress COA |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of cholesteryl gamma-linolenate waste.
Caption: Disposal decision workflow for cholesteryl gamma-linolenate.
References
Essential Safety and Operational Guide for Handling Cholesteryl Gamma Linolenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Cholesteryl gamma linolenate. Adherence to these procedures is critical for maintaining a safe laboratory environment.
This compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety protocols should always be followed to minimize any potential risks.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [2] |
| Molecular Formula | C45H74O2 | [2][3][4] |
| Molecular Weight | 647.07 g/mol | [2][4] |
| Storage | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Personal Protective Equipment (PPE)
Even when handling non-hazardous chemicals, a baseline of personal protective equipment is essential to ensure safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If creating aerosols or working in a poorly ventilated area, a respirator may be necessary. |
Operational Plan: Step-by-Step Guidance
1. Preparation and Handling:
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the substance as a powder or when using volatile solvents.
-
Weighing: If weighing the substance in its solid form, do so on a clean, designated surface. Use a spatula to transfer the material. Avoid creating dust.
-
Preparing Solutions: When dissolving this compound, add the solvent slowly to the solute. If using a volatile solvent, prepare the solution in a chemical fume hood.
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation develops.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.[1]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
3. Spill Management:
-
Minor Spills: For a small spill of the liquid, absorb it with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Cleaning: Clean the spill area thoroughly with soap and water.
Disposal Plan
As this compound is not classified as hazardous, disposal procedures are more straightforward than for hazardous materials. However, always comply with local, state, and federal regulations.
1. Unused Product:
-
If the product is in its original, uncontaminated state, it may be acceptable to dispose of it as regular chemical waste, but it is best to consult your institution's environmental health and safety (EHS) office.
2. Solutions:
-
Solutions of this compound in non-hazardous solvents may be eligible for drain disposal, depending on local regulations.[5][6][7] Always flush with a large excess of water.
-
Solutions in hazardous or flammable solvents must be disposed of as hazardous waste. Collect in a properly labeled, sealed container and arrange for pickup by your institution's EHS office.
3. Contaminated Materials:
-
Personal protective equipment (gloves, etc.) and other materials (e.g., paper towels, absorbent pads) that have come into contact with this compound should be placed in a sealed bag and disposed of in the regular trash, unless contaminated with a hazardous solvent.[5][8]
4. Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent. Allow the container to dry completely. The rinsed container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[5]
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, 99518-16-8 | BroadPharm [broadpharm.com]
- 4. larodan.com [larodan.com]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. acs.org [acs.org]
- 8. chemistry.mtsu.edu [chemistry.mtsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
